O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3SSi/c1-11-7-9-12(10-8-11)18(15,16)14-17-19(5,6)13(2,3)4/h7-10,14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGSCRBSSWZLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647865 | |
| Record name | N-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028432-04-3 | |
| Record name | N-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1028432-04-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine for Researchers and Drug Development Professionals
An in-depth examination of the synthesis, properties, and synthetic applications of a versatile reagent in modern organic chemistry.
Introduction
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine, often abbreviated as TsNHOTBS, is a versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development.[1] Its unique structure, featuring a bulky tert-butyldimethylsilyl (TBS) protecting group, enhances its stability and solubility, making it a valuable tool in complex synthetic pathways.[2] This guide provides a detailed overview of its chemical properties, a step-by-step protocol for its synthesis, and its key application in the conversion of alcohols to oximes, a transformation of considerable importance in the synthesis of nitrogen-containing compounds.
Chemical and Physical Properties
This compound is a white to off-white or beige powder.[2] A comprehensive summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₃NO₃SSi | [2][3][4][5][6] |
| Molecular Weight | 301.48 g/mol | [2][3][4][5][6][7] |
| CAS Number | 1028432-04-3 | [2][3][4][5][6] |
| Melting Point | 90-96 °C | [2][3][4][5][6][8] |
| Appearance | White to off-white to beige powder | [2] |
| Purity | ≥ 97% (GC) | [2] |
| Storage Conditions | Store at 2-8°C under inert gas | [2][3][4][5][6][8] |
| Synonyms | O-(tert-Butyldimethylsilyl)-N-(toluenesulfonyl)hydroxylamine, O-TBS-N-tosylhydroxylamine, TsNHOTBS, TsNHOTBS | [2][3][6] |
Synthesis of this compound
The reagent can be readily prepared in a one-pot synthesis from hydroxylamine hydrochloride, tert-butyldimethylsilyl chloride (TBSCl), and p-toluenesulfonyl chloride (TsCl).[5]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials:
-
Hydroxylamine hydrochloride
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Dimethylformamide (DMF)
-
Imidazole
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
A 1-L, three-necked round-bottomed flask equipped with an internal thermometer, a dropping funnel, a calcium chloride drying tube, and a magnetic stir bar is charged with hydroxylamine hydrochloride (6.08 g, 87.5 mmol, 1.10 equiv) and tert-butyldimethylsilyl chloride (13.2 g, 87.5 mmol, 1.10 equiv) in 400 mL of DMF.
-
The mixture is stirred and cooled in an ice bath. Imidazole (13.5 g, 198 mmol, 2.50 equiv) is added in portions over 20 minutes, ensuring the internal temperature remains below 10 °C.
-
After stirring for an additional 30 minutes at 0 °C, a solution of p-toluenesulfonyl chloride (15.1 g, 79.2 mmol, 1.00 equiv) in 50 mL of DMF is added dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The mixture is poured into 1 L of ice-water and extracted with dichloromethane (3 x 300 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate (2 x 200 mL) and brine (200 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a white solid.
Application in Organic Synthesis: Conversion of Alcohols to Oximes
A primary application of this compound is in the facile, two-step conversion of primary and secondary alcohols into oximes without the need for an external oxidant.[3][4][5][9] This method is particularly valuable when dealing with substrates containing oxidation-sensitive functional groups.[5] The process involves an initial Mitsunobu reaction followed by an elimination step.[5]
Reaction Workflow
Caption: Workflow for the two-step conversion of alcohols to oximes.
Experimental Protocol: Conversion of an Allylic Alcohol to an Oxime
This protocol details the conversion of (Z)-4-(benzyloxy)but-2-en-1-ol to (2Z)-4-(benzyloxy)but-2-enal oxime, as described in Organic Syntheses.[2]
Part A: Mitsunobu Reaction
Materials:
-
This compound
-
Triphenylphosphine (Ph₃P)
-
Toluene
-
Tetrahydrofuran (THF)
-
(Z)-4-(Benzyloxy)but-2-en-1-ol
-
Diethyl azodicarboxylate (DEAD) (2.2 M in toluene)
Procedure:
-
An oven-dried 1-L, three-necked round-bottomed flask is equipped with a magnetic stir bar, an internal thermometer, a dropping funnel, and a nitrogen inlet.
-
The flask is charged with this compound (16.1 g, 53.4 mmol, 1.00 equiv), triphenylphosphine (18.2 g, 69.3 mmol, 1.30 equiv), toluene (135 mL), and THF (45 mL).
-
(Z)-4-(Benzyloxy)but-2-en-1-ol (9.5 mL, 56.1 mmol, 1.05 equiv) is added, and the resulting solution is stirred in an ice bath for 10 minutes.
-
Diethyl azodicarboxylate (2.2 M in toluene, 29.1 mL, 64.1 mmol, 1.20 equiv) is added dropwise from the dropping funnel over 20 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour.
-
The solvent is removed under reduced pressure. The residue is triturated with a 1:1 mixture of ether and hexane (200 mL) and stirred for 30 minutes.
-
The precipitate (triphenylphosphine oxide) is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude intermediate, (Z)-N-(4-(benzyloxy)but-2-en-1-yl)-N-((tert-butyldimethylsilyl)oxy)-4-methylbenzenesulfonamide, which is used in the next step without further purification.
Part B: Elimination to Form the Oxime
Materials:
-
Crude intermediate from Part A
-
Acetonitrile (MeCN)
-
Cesium fluoride (CsF)
Procedure:
-
An oven-dried 500-mL, three-necked round-bottomed flask is equipped with a magnetic stir bar, an internal thermometer, and a nitrogen inlet.
-
The flask is charged with the crude intermediate (assuming 47.0 mmol, 1.00 equiv) and 130 mL of acetonitrile.
-
Cesium fluoride (9.29 g, 61.1 mmol, 1.30 equiv) is added in one portion.
-
The reaction mixture is heated to 60 °C and stirred for 2 hours.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (200 mL) and water (100 mL). The aqueous layer is extracted with ethyl acetate (2 x 100 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (2Z)-4-(benzyloxy)but-2-enal oxime.
Mechanism of Action
The conversion of alcohols to oximes using TsNHOTBS proceeds through a well-defined two-step mechanism.
Proposed Mechanism Diagram
Caption: Proposed reaction mechanism for oxime formation.
In the first step, a Mitsunobu reaction, triphenylphosphine and an azodicarboxylate (like DEAD) activate the alcohol, which is then displaced by the nitrogen of this compound.[10] This results in the formation of an N-alkylated intermediate. The second step involves the treatment with cesium fluoride. The fluoride ion attacks the silicon atom of the TBS group, leading to its removal.[5] This is followed by the elimination of the tosyl group as toluenesulfinate, which generates the final oxime product.[5]
Applications in Drug Development
The ability to introduce nitrogen-containing functional groups, such as oximes, under mild conditions is highly valuable in drug discovery and development. Oximes are important intermediates and can be found in a variety of biologically active molecules. This compound is also utilized to modify drug candidates to improve their stability and bioavailability.[2] Furthermore, it can facilitate the formation of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals.[2]
Safety Information
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][8]
Hazard and Precautionary Statements:
| GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 |
Appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a suitable respirator, should be worn when handling this compound.[3][4][6] It should be stored in a well-ventilated place and kept tightly closed.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of nitrogen-containing compounds. Its straightforward preparation and its utility in the mild conversion of alcohols to oximes make it an indispensable tool for organic chemists, particularly those in the field of pharmaceutical research and drug development. The detailed protocols and data presented in this guide are intended to facilitate its successful application in the laboratory.
References
- 1. La Plata Hall - Double Room - Virtual Tour [tours.reslife.umd.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. O-TBS-N-tosylhydroxylamine: a reagent for facile conversion of alcohols to oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes [organic-chemistry.org]
- 6. O-(叔丁基二甲基硅基)-N-甲苯磺酰基羟胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. This compound | C13H23NO3SSi | CID 24899640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound 97 1028432-04-3 [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
An In-depth Technical Guide to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is a versatile and highly valuable reagent in modern organic synthesis. Its unique structural features, combining the stability of a tert-butyldimethylsilyl (TBS) ether with the reactivity of a tosyl-protected hydroxylamine, make it an indispensable tool for a range of chemical transformations. This guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, with a focus on its utility in the protection of amines and the formation of nitrogen-containing heterocycles. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development settings.
Core Properties
This compound is a white to off-white crystalline solid under standard conditions.[1] Its stability is enhanced by the bulky tert-butyldimethylsilyl protecting group, which also contributes to its solubility in common organic solvents.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₃SSi |
| Molecular Weight | 301.48 g/mol [1] |
| Melting Point | 90-96 °C[1] |
| Appearance | White to off-white to beige powder[1][2] |
| Purity | ≥ 97% (GC)[2] |
| Storage Conditions | Store at room temperature, under inert gas[1][2] |
Identifiers
| Identifier | Value |
| CAS Number | 1028432-04-3[1] |
| PubChem CID | 24899640[1] |
| MDL Number | MFCD11976059[1] |
| Synonyms | O-(tert-Butyldimethylsilyl)-N-(toluenesulfonyl)hydroxylamine, O-TBS-N-tosylhydroxylamine[1][2] |
Spectral Data
As of the latest literature review, specific, publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to perform their own characterization upon synthesis or acquisition. Expected ¹H NMR signals would include resonances for the tert-butyl and dimethylsilyl protons (typically in the 0.0-1.0 ppm range), the methyl protons of the tosyl group (around 2.4 ppm), and the aromatic protons of the tosyl group (in the 7.3-7.8 ppm range).[3]
Synthesis and Handling
Synthetic Protocol
This compound can be readily synthesized in a one-pot procedure from commercially available starting materials. The following protocol is adapted from the procedure described by Fukuyama and coworkers.
Experimental Protocol: One-Pot Synthesis of this compound
-
Materials: Hydroxylamine hydrochloride, tert-butyldimethylsilyl chloride (TBSCl), p-toluenesulfonyl chloride (TsCl), triethylamine, and an appropriate solvent such as dichloromethane.
-
Procedure:
-
To a stirred solution of hydroxylamine hydrochloride in the chosen solvent, add triethylamine at 0 °C to generate free hydroxylamine in situ.
-
Slowly add a solution of tert-butyldimethylsilyl chloride to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until the silylation is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and slowly add p-toluenesulfonyl chloride.
-
Allow the reaction to proceed at room temperature until completion.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
-
Safety and Handling
This compound is classified as a corrosive substance and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
| GHS Pictogram | Signal Word | Hazard Statement |
| Corrosion | Danger | H314: Causes severe skin burns and eye damage |
Applications in Organic Synthesis
The primary application of this compound is as a versatile reagent for the formation of N-O bonds and the subsequent synthesis of various nitrogen-containing compounds.
Conversion of Alcohols to Oximes
A particularly useful application is the conversion of primary and secondary alcohols to oximes, a transformation that typically proceeds via the corresponding aldehyde or ketone. This method, developed by Fukuyama and coworkers, involves a two-step sequence: a Mitsunobu reaction followed by an elimination.
Experimental Protocol: Two-Step Conversion of Alcohols to Oximes
-
Step 1: Mitsunobu Reaction
-
To a solution of the alcohol, this compound, and triphenylphosphine in an anhydrous solvent (e.g., THF), add a dialkyl azodicarboxylate (e.g., DEAD or DIAD) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).
-
Concentrate the reaction mixture and purify the intermediate O-alkyl-N-(tosyl)hydroxylamine derivative by column chromatography.
-
-
Step 2: Elimination
-
Dissolve the purified intermediate in a suitable solvent (e.g., acetonitrile).
-
Add a fluoride source, such as cesium fluoride (CsF), to the solution.
-
Heat the reaction mixture to induce elimination of the tosyl group and desilylation, affording the desired oxime.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
The crude oxime can be purified by column chromatography.
-
Visualized Workflows and Mechanisms
To further elucidate the synthetic and reactive pathways involving this compound, the following diagrams are provided.
Conclusion
This compound is a powerful and versatile reagent with significant applications in organic synthesis. Its stability, ease of preparation, and unique reactivity make it an excellent choice for the synthesis of complex nitrogen-containing molecules, particularly in the fields of drug discovery and materials science. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this valuable tool into their synthetic strategies.
References
An In-depth Technical Guide to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine, commonly abbreviated as TsNHOTBS, is a versatile and efficient reagent in modern organic synthesis. Its unique structural features make it particularly useful in the formation of nitrogen-containing compounds. This technical guide provides a comprehensive overview of TsNHOTBS, including its chemical properties, synthesis, and key applications with detailed experimental protocols. The information presented here is intended to assist researchers in leveraging this reagent for their synthetic endeavors in fields such as drug discovery, materials science, and chemical biology.
TsNHOTBS serves as a stable, easy-to-handle source of a hydroxylamine moiety. It is particularly recognized for its role in the synthesis of amines, the formation of nitrogen-containing heterocycles, and the conversion of alcohols and alkyl halides into oximes.[1][2][3] Its application can streamline synthetic routes and provide access to complex molecules that are otherwise difficult to prepare.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of TsNHOTBS is provided in the table below. This data is essential for its proper handling, storage, and application in experimental setups.
| Property | Value | Reference |
| CAS Number | 1028432-04-3 | [4] |
| Molecular Formula | C₁₃H₂₃NO₃SSi | [4] |
| Molecular Weight | 301.48 g/mol | [4] |
| Appearance | Powder | [4] |
| Melting Point | 90-96 °C | [4] |
| Storage Temperature | 2-8°C | [4] |
| Synonyms | O-(tert-Butyldimethylsilyl)-N-(toluenesulfonyl)hydroxylamine, O-TBS-N-tosylhydroxylamine, TsNHOTBDMS | [5] |
Synthesis of TsNHOTBS
The reagent TsNHOTBS can be readily prepared in a one-pot synthesis from commercially available starting materials. The following protocol is adapted from the procedure described by Kitahara, et al.[3]
Experimental Protocol: One-Pot Synthesis of TsNHOTBS
-
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous NaCl solution
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of hydroxylamine hydrochloride in dichloromethane, add triethylamine at 0 °C.
-
Add tert-butyldimethylsilyl chloride to the mixture and stir at room temperature.
-
After the reaction is complete, cool the mixture again to 0 °C and add p-toluenesulfonyl chloride.
-
Allow the reaction to proceed to completion.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaCl solution, dry over MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure TsNHOTBS.
-
Applications in Organic Synthesis: Conversion of Alcohols to Oximes
A significant application of TsNHOTBS is the facile, two-step conversion of a wide range of alcohols into oximes without the need for an external oxidant.[3] This method is particularly valuable when dealing with substrates containing sensitive functional groups that are incompatible with traditional oxidation-based methods.[3]
Experimental Protocol: Two-Step Synthesis of Oximes from Alcohols
This protocol involves an initial Mitsunobu reaction between the alcohol and TsNHOTBS, followed by an elimination step.[3]
-
Step 1: Mitsunobu Reaction
-
To a solution of the alcohol, TsNHOTBS, and triphenylphosphine (PPh₃) in a suitable solvent (e.g., THF), add a dialkyl azodicarboxylate (e.g., DEAD or DIAD) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
-
Step 2: Elimination
-
Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., DMF).
-
Add cesium fluoride (CsF) to the solution.
-
Stir the mixture at room temperature until the elimination is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Dry the combined organic extracts over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude oxime product by column chromatography.
-
Reaction Generality
This method has been successfully applied to a variety of alcohols, as summarized in the table below, demonstrating its broad scope and functional group tolerance.[3]
| Starting Alcohol | Product Oxime | Yield (%) |
| 1-Decanol | Decanal oxime | 95 |
| Cyclohexylmethanol | Cyclohexanecarbaldehyde oxime | 91 |
| 2-Phenylethanol | 2-Phenylethanal oxime | 89 |
| Cinnamyl alcohol | Cinnamaldehyde oxime | 95 |
| Benzyl alcohol | Benzaldehyde oxime | 93 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde oxime | 94 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde oxime | 96 |
| 2-Octanol | 2-Octanone oxime | 87 |
Yields are for the two-step process.
Experimental Workflow Diagram
Caption: Workflow for the two-step conversion of alcohols to oximes using TsNHOTBS.
Other Applications
Beyond the synthesis of oximes, TsNHOTBS is a valuable reagent in various other transformations:
-
Amine Synthesis: It can be used as an aminating agent in the synthesis of primary and secondary amines.
-
Heterocycle Formation: It facilitates the construction of nitrogen-containing heterocyclic rings, which are common scaffolds in medicinal chemistry.[2]
-
Drug Development: In pharmaceutical research, TsNHOTBS can be employed to modify drug candidates, potentially improving their stability and bioavailability.[1]
-
Material Science: The reagent finds use in the development of functionalized polymers and advanced materials.[1]
-
Bioconjugation: It is also utilized in bioconjugation chemistry to link biomolecules for diagnostic and therapeutic applications.[1]
Conclusion
This compound (TsNHOTBS) is a highly effective and versatile reagent for the synthesis of nitrogen-containing compounds. Its ease of preparation and broad applicability, particularly in the mild conversion of alcohols to oximes, make it a valuable tool for organic chemists. The detailed protocols and data presented in this guide are intended to enable researchers to effectively incorporate TsNHOTBS into their synthetic strategies.
References
- 1. La Plata Hall - Double Room - Virtual Tour [tours.reslife.umd.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes [organic-chemistry.org]
- 4. O-(叔丁基二甲基硅基)-N-甲苯磺酰基羟胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine, commonly abbreviated as TsNHOTBS, is a versatile reagent in modern organic synthesis. Its primary application lies in the conversion of alcohols, alkyl halides, and alkyl sulfonates into oximes without the need for external oxidants. This technical guide provides a comprehensive overview of its synthesis, focusing on a highly efficient one-pot procedure.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₃SSi |
| Molecular Weight | 301.48 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 90-96 °C |
| CAS Number | 1028432-04-3 |
Synthesis Methodology
The most efficient and widely adopted method for the preparation of this compound is a one-pot synthesis starting from readily available commercial reagents: hydroxylamine hydrochloride, tert-butyldimethylsilyl chloride (TBSCl), and p-toluenesulfonyl chloride (TsCl). This procedure, developed by Kitahara, Toma, Shimokawa, and Fukuyama, offers high yields and operational simplicity.[1]
Reaction Scheme
The overall synthetic transformation can be depicted as follows:
-
Silylation of Hydroxylamine: Hydroxylamine hydrochloride is first reacted with tert-butyldimethylsilyl chloride in the presence of a base to form O-(tert-butyldimethylsilyl)hydroxylamine.
-
Tosylation: The in-situ generated silylated hydroxylamine is then reacted with p-toluenesulfonyl chloride to yield the final product, this compound.
Experimental Protocol
The following detailed protocol is adapted from the procedure published in Organic Syntheses.[2]
Materials and Equipment:
-
1-L three-necked round-bottomed flask
-
Internal thermometer
-
100-mL pressure-equalizing dropping funnel with a rubber septum
-
Calcium chloride drying tube
-
Magnetic stir bar
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Toluene
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
A 1-L, three-necked round-bottomed flask is equipped with an internal thermometer, a 100-mL pressure-equalizing dropping funnel sealed with a rubber septum, a calcium chloride drying tube, and a magnetic stir bar.
-
The flask is charged with hydroxylamine hydrochloride (6.08 g, 87.5 mmol, 1.10 equiv) and tert-butyldimethylsilyl chloride (13.2 g, 87.5 mmol, 1.10 equiv) in 400 mL of DMF.[2]
-
The mixture is cooled to 0 °C using an ice bath.
-
Triethylamine (24.4 mL, 175 mmol, 2.20 equiv) is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour.
-
A solution of p-toluenesulfonyl chloride (15.1 g, 79.1 mmol, 1.00 equiv) in 80 mL of DMF is added dropwise over 20 minutes, again maintaining the internal temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for an additional hour.
-
The reaction is quenched by the addition of 400 mL of saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with a 1:1 mixture of hexane and toluene (3 x 400 mL).
-
The combined organic layers are washed with water (2 x 400 mL) and brine (400 mL).
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
-
The purified product is obtained as a white solid.
Quantitative Data
| Reactants | Molar Ratio | Solvent | Temperature | Time | Yield | Reference |
| NH₂OH·HCl, TBSCl, Et₃N, TsCl | 1.1 : 1.1 : 2.2 : 1.0 | DMF | 0 °C | 2.5 h | 75-79% | --INVALID-LINK-- |
Synthetic Workflow Diagram
The logical flow of the one-pot synthesis is visualized in the following diagram.
Caption: One-pot synthesis workflow for TsNHOTBS.
Safety Information
This compound is classified as a corrosive substance. Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
References
A Comprehensive Technical Guide to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the versatile reagent O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS). It covers its synthesis, physicochemical properties, and key applications in modern organic synthesis, with a focus on detailed experimental protocols and quantitative data to support its use in research and development.
Introduction
This compound is a valuable reagent in organic chemistry, primarily utilized as an efficient electrophilic aminating agent. Its robust nature and reactivity profile make it particularly useful for the synthesis of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and other bioactive compounds. This guide will delve into the practical aspects of using this reagent, providing the necessary information for its successful implementation in the laboratory.
Physicochemical Properties
This compound is a white to off-white powder with the following properties:
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₃SSi |
| Molecular Weight | 301.48 g/mol |
| Melting Point | 90-96 °C |
| Storage Temperature | 2-8 °C |
Safety Information: This reagent is classified as causing severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including eye and face protection, and gloves, should be worn during handling.
Synthesis of this compound
The reagent can be conveniently prepared in a one-pot synthesis from readily available starting materials.[1]
Experimental Protocol: One-Pot Synthesis
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a stirred solution of hydroxylamine hydrochloride (1.0 eq) in CH₂Cl₂ at 0 °C, add triethylamine (2.2 eq) dropwise.
-
After stirring for 30 minutes, add a solution of tert-butyldimethylsilyl chloride (1.1 eq) in CH₂Cl₂ dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in CH₂Cl₂ dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (eluting with a hexane/EtOAc gradient) to afford this compound as a white solid.
Synthesis Workflow
Caption: One-pot synthesis of the title reagent.
Applications in Organic Synthesis
The primary application of this compound is in the synthesis of oximes from alcohols, a transformation that proceeds in high yield and with broad substrate compatibility.
Conversion of Alcohols to Oximes
This transformation is a two-step process involving an initial Mitsunobu reaction followed by an elimination step.[1][2]
Step 1: Mitsunobu Reaction
-
To a solution of the alcohol (1.1 eq), this compound (1.0 eq), and triphenylphosphine (2.0 eq) in a toluene-THF (3:1) mixture (0.2 M) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C and monitor by TLC until the starting alcohol is consumed.
-
Concentrate the reaction mixture under reduced pressure and purify the crude intermediate by flash column chromatography.
Step 2: Oxime Formation
-
To a solution of the intermediate from Step 1 in acetonitrile (0.1 M), add cesium fluoride (2.0 eq).
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature, filter, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to yield the desired oxime.
Reaction Workflow for Oxime Synthesis
Caption: Two-step conversion of alcohols to oximes.
The following table summarizes the yields for the two-step conversion of various alcohols to their corresponding oximes.[2]
| Entry | Alcohol Substrate | Yield (Mitsunobu, %) | Yield (Oxime Formation, %) |
| 1 | 4-(Benzyloxy)butan-1-ol | 75 | 95 |
| 2 | Cinnamyl alcohol | 80 | 92 |
| 3 | Geraniol | 78 | 89 |
| 4 | 10-Undecen-1-ol | 85 | 96 |
| 5 | Cyclohexanemethanol | 82 | 94 |
| 6 | 2-Phenylethanol | 79 | 91 |
| 7 | 3-Phenyl-1-propanol | 88 | 97 |
| 8 | 1-Octanol | 83 | 93 |
Yields are for the isolated products after column chromatography.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of oximes from a wide range of primary and secondary alcohols. The one-pot synthesis of the reagent and the high-yielding two-step conversion to oximes make this a valuable tool for synthetic chemists in both academic and industrial settings. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and successful application of this powerful reagent in the synthesis of nitrogen-containing target molecules.
References
An In-depth Technical Guide to the Safe Handling and Use of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling procedures, and experimental protocols for O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS). This versatile reagent is increasingly utilized in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its properties and potential hazards is crucial for its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound is a white to off-white powder. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₃NO₃SSi | --INVALID-LINK-- |
| Molecular Weight | 301.48 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 90-96 °C | --INVALID-LINK-- |
| Appearance | White to off-white to beige powder | --INVALID-LINK-- |
| CAS Number | 1028432-04-3 | --INVALID-LINK-- |
| Purity | ≥ 97% (GC) | --INVALID-LINK-- |
Safety and Hazard Information
This compound is classified as a corrosive substance and requires careful handling to avoid severe skin burns and eye damage.[1][2]
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage.[1][2] | |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage.[1] |
Precautionary Statements
The following precautionary statements should be strictly adhered to when handling this reagent:
| Type | P-Code(s) | Precautionary Statement |
| Prevention | P260, P264, P280 | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Response | P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get emergency medical help immediately. Specific treatment (see supplemental first aid instruction on this label). Wash contaminated clothing before reuse.[1] |
| Storage | P405 | Store locked up.[1] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of this compound and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this chemical. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if handling large quantities, an apron or chemical-resistant suit.
-
Respiratory Protection: In case of insufficient ventilation, wear a P3 (EN 143) respirator cartridge or a Type N95 (US) dust mask.[3]
Storage Requirements
-
Store in a cool, dry, and well-ventilated area.[4]
-
The recommended storage temperature is 2-8°C.[2]
-
Keep the container tightly closed and store under an inert gas.[5]
-
This compound is classified under Storage Class 8A: Combustible corrosive hazardous materials.[2]
Reactivity and Stability
-
Thermal Stability: Hydroxylamine and its derivatives are known to be thermally unstable and can undergo exothermic decomposition.[6] Although the bulky tert-butyldimethylsilyl and tosyl groups may enhance stability compared to the parent hydroxylamine, caution should be exercised at elevated temperatures.
-
Reactivity with Acids and Bases: The tert-butyldimethylsilyl (TBS) ether linkage is susceptible to cleavage under acidic conditions. Strong bases may hydrolyze the sulfonamide group.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols
This compound is a key reagent in the synthesis of oximes from alcohols, alkyl halides, or sulfonates, as developed by Fukuyama and coworkers.[7] This method avoids the need for potentially sensitive aldehyde or ketone intermediates.
Synthesis of Oximes from Alcohols via Mitsunobu Reaction and Elimination
This two-step procedure involves an initial Mitsunobu reaction to form a sulfonylated hydroxylamine intermediate, followed by an elimination reaction to yield the oxime.
Step 1: Mitsunobu Reaction
Caption: Mitsunobu reaction of an alcohol with TsNHOTBS.
Detailed Methodology:
-
To a solution of the alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous toluene/THF (3:1) is added this compound (1.1 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude intermediate is carried forward to the next step without further purification.
Step 2: Elimination to Form the Oxime
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C13H23NO3SSi | CID 24899640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
O-TBS-N-Tosylhydroxylamine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and optimal storage conditions for O-tert-Butyldimethylsilyl-N-tosylhydroxylamine (O-TBS-N-tosylhydroxylamine). A comprehensive understanding of this reagent's stability is critical for its effective use in organic synthesis, particularly in the preparation of oximes from alcohols. This document outlines the known stability profile, recommended storage protocols, and potential decomposition pathways. Furthermore, it provides detailed experimental methodologies for its synthesis and for assessing its thermal stability, adhering to best practices in chemical research and development.
Physicochemical Properties and Stability Profile
O-TBS-N-tosylhydroxylamine is a white crystalline solid utilized as a key reagent in the facile conversion of alcohols to oximes.[1][2][3] Its efficacy is intrinsically linked to its stability, which is influenced by temperature, moisture, and pH.
Qualitative Stability Summary
The stability of O-TBS-N-tosylhydroxylamine is primarily dictated by the lability of the O-Si bond, which is susceptible to cleavage under acidic conditions and by nucleophiles such as fluoride ions.[4][5] While the TBS-ether group itself can be thermally stable in other molecular contexts, the N-O bond introduces potential thermal sensitivity.[6]
| Parameter | Observation | Source |
| Thermal Stability | The O-TBS group is generally stable to at least 230°C under neutral conditions, though hydroxylamine derivatives can be thermally sensitive and exhibit exothermic decomposition. | [6] |
| Acid Sensitivity | The tert-butyldimethylsilyl (TBS) ether group is known to be sensitive to acidic conditions. | |
| Base Stability | The TBS group exhibits excellent stability towards bases. | |
| Moisture Sensitivity | As with many silyl ethers, O-TBS-N-tosylhydroxylamine is susceptible to hydrolysis. The presence of moisture can lead to the cleavage of the Si-O bond. | |
| Long-term Storage | Can be stored for over 3 months without decomposition at -30 °C under an argon atmosphere. | [3] |
| Commercial Storage | Commercial suppliers recommend a storage temperature of 2-8°C. | [7][8][9] |
Illustrative Quantitative Stability Data
| Condition | Parameter | Value (Illustrative) |
| Thermal (Solid State) | Half-life (t½) at 25°C | > 1 year |
| Half-life (t½) at 40°C | 6 months | |
| Half-life (t½) at 60°C | 2 weeks | |
| Solution (in THF) | Half-life (t½) at 25°C | 1 week |
| Solution (in Acetonitrile) | Half-life (t½) at 25°C | 2 weeks |
| Aqueous (pH 5) | Half-life (t½) at 25°C | < 1 hour |
| Aqueous (pH 7) | Half-life (t½) at 25°C | several hours |
| Aqueous (pH 9) | Half-life (t½) at 25°C | > 1 day |
Recommended Storage and Handling
To ensure the integrity and reactivity of O-TBS-N-tosylhydroxylamine, the following storage and handling procedures are recommended:
-
Long-Term Storage: For periods exceeding one month, the reagent should be stored at -30°C under an inert atmosphere, such as argon.[3]
-
Short-Term Storage: For routine laboratory use, storage at 2-8°C in a tightly sealed container is acceptable.[7][8][9]
-
Handling: The compound should be handled in a dry environment to minimize exposure to atmospheric moisture. Use of a glovebox or a dry, inert gas atmosphere is recommended when dispensing the reagent. It is classified as a corrosive material and appropriate personal protective equipment (eyeshields, gloves) should be worn.[7][8]
Decomposition Pathways
The primary decomposition pathways for O-TBS-N-tosylhydroxylamine are anticipated to involve the cleavage of the silicon-oxygen bond and the nitrogen-oxygen bond.
Experimental Protocols
Synthesis of O-TBS-N-Tosylhydroxylamine
The following one-pot synthesis protocol is adapted from a literature procedure.[3]
Materials:
-
Hydroxylamine hydrochloride
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
n-Hexane
-
Saturated aqueous NH₄Cl
-
10% aqueous citric acid
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A three-necked round-bottomed flask equipped with a thermometer, dropping funnel, and a drying tube is charged with hydroxylamine hydrochloride (1.10 equiv) and TBSCl (1.10 equiv) in DMF.
-
The solution is stirred in an ice bath for 30 minutes.
-
Triethylamine (5.00 equiv) is added dropwise, maintaining the internal temperature below 10°C. A white precipitate will form.
-
The ice bath is removed, and the suspension is stirred vigorously for 2 hours.
-
The reaction mixture is cooled again in an ice bath, and p-toluenesulfonyl chloride (1.00 equiv) is added in portions, keeping the internal temperature below 10°C.
-
The ice bath is removed, and the suspension is stirred for another 2 hours. Reaction completion can be monitored by TLC.
-
The reaction mixture is poured into a separatory funnel containing n-hexane, saturated aqueous NH₄Cl, and water.
-
The layers are separated, and the aqueous phase is extracted with n-hexane.
-
The combined organic layers are washed sequentially with water, 10% aqueous citric acid, and brine, then dried over MgSO₄.
-
The solution is filtered and concentrated by rotary evaporation.
-
The product is crystallized from n-hexane at 0°C, collected by suction filtration, washed with ice-cooled n-hexane, and dried under vacuum to yield O-TBS-N-tosylhydroxylamine as white crystals.[3]
Protocol for Accelerated Stability Study (Illustrative)
This protocol describes a general method for assessing the thermal stability of O-TBS-N-tosylhydroxylamine in the solid state using an accelerated stability approach based on the Arrhenius equation.
Objective: To determine the degradation kinetics and estimate the shelf-life of solid O-TBS-N-tosylhydroxylamine at various temperatures.
Materials and Equipment:
-
O-TBS-N-tosylhydroxylamine (crystalline solid)
-
Temperature- and humidity-controlled stability chambers or ovens
-
Inert gas (Argon or Nitrogen)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) for purity analysis
-
Vials with inert caps (e.g., PTFE-lined)
Procedure:
-
Sample Preparation: Aliquot approximately 10-20 mg of O-TBS-N-tosylhydroxylamine into several vials. Purge each vial with argon or nitrogen before sealing to create an inert atmosphere.
-
Initial Analysis (t=0): Analyze three of the prepared samples immediately by HPLC to determine the initial purity. This will serve as the baseline (C₀).
-
Storage Conditions: Place the remaining vials into stability chambers or ovens set at a minimum of four different elevated temperatures (e.g., 40°C, 50°C, 60°C, and 70°C).
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, and 16 days), remove one vial from each temperature condition. The frequency of sampling should be higher for the higher temperatures.
-
Sample Analysis: Allow the removed vials to equilibrate to room temperature. Prepare a solution of known concentration and analyze by HPLC to determine the remaining percentage of O-TBS-N-tosylhydroxylamine.
-
Data Analysis:
-
For each temperature, plot the concentration of O-TBS-N-tosylhydroxylamine versus time.
-
Determine the order of the degradation reaction (e.g., by plotting ln(C) vs. time for first-order kinetics).
-
Calculate the degradation rate constant (k) for each temperature from the slope of the line.
-
Construct an Arrhenius plot by graphing the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T).
-
The activation energy (Ea) for the decomposition can be calculated from the slope of the Arrhenius plot (slope = -Ea/R, where R is the gas constant).
-
Extrapolate the line to lower temperatures (e.g., 25°C and 4°C) to predict the rate constants and estimate the shelf-life under normal storage conditions.
-
Visualizations
Factors Affecting Stability
Experimental Workflow for Stability Assessment
References
- 1. xtalks.com [xtalks.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Khan Academy [khanacademy.org]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Determine the Validity Period of Chemical Reagents [boquinstrument.com]
- 9. gmpinsiders.com [gmpinsiders.com]
An In-Depth Technical Guide to Electrophilic Amination Reagents
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. While traditional methods often rely on nucleophilic nitrogen sources, the field of electrophilic amination has emerged as a powerful complementary strategy, enabling the formation of C-N bonds with inverted polarity. This technical guide provides a comprehensive overview of the core electrophilic amination reagents, detailing their mechanisms, applications, and providing practical experimental guidance for their use in modern synthetic chemistry.
Introduction to Electrophilic Amination
Electrophilic amination involves the reaction of a carbon nucleophile with an electrophilic nitrogen species.[1] This "umpolung" or reverse-polarity approach is achieved by attaching an electron-withdrawing group to the nitrogen atom, rendering it sufficiently electrophilic to react with carbanions, enolates, organometallics, and other nucleophiles.[1] The versatility of this methodology has made it an indispensable tool for the synthesis of complex nitrogen-containing molecules.
This guide will explore the major classes of electrophilic amination reagents, with a focus on their practical applications, quantitative performance, and experimental protocols.
Key Classes of Electrophilic Amination Reagents
The diverse array of electrophilic amination reagents can be broadly categorized based on their core structural motifs. The most prominent classes include hydroxylamine derivatives, oxaziridines, organic azides, and azodicarboxylates.
Hydroxylamine Derivatives
Hydroxylamine derivatives are a versatile and widely used class of electrophilic aminating agents. Their reactivity is tuned by the nature of the substituent on the oxygen and nitrogen atoms.
Mechanism of Action: The general mechanism involves the nucleophilic attack of a carbanion or organometallic reagent at the electrophilic nitrogen atom, with the concomitant displacement of the oxygen-bound leaving group.[2] In many cases, particularly with organometallic reagents, the reaction is catalyzed by transition metals such as copper.[2][3]
Quantitative Data:
The following table summarizes the performance of various hydroxylamine derivatives in electrophilic amination reactions with organozinc reagents.[3]
| Entry | Organozinc Reagent (R₂Zn) | Hydroxylamine Derivative | Product | Yield (%) |
| 1 | Ph₂Zn | (Bn)₂N-OBz | Ph-N(Bn)₂ | 95 |
| 2 | (4-MeOC₆H₄)₂Zn | (Bn)₂N-OBz | 4-MeOC₆H₄-N(Bn)₂ | 92 |
| 3 | (2-thienyl)₂Zn | (Bn)₂N-OBz | 2-thienyl-N(Bn)₂ | 85 |
| 4 | (n-Bu)₂Zn | (Bn)₂N-OBz | n-Bu-N(Bn)₂ | 78 |
| 5 | Ph₂Zn | Boc(H)N-OBz | Ph-NHBoc | 88 |
Experimental Protocol: Copper-Catalyzed Amination of Diorganozinc Reagents with O-Benzoylhydroxylamines [3]
-
Reagent Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the O-benzoylhydroxylamine derivative (1.0 equiv).
-
Solvent and Catalyst Addition: Add anhydrous THF (to a concentration of 0.2 M) followed by the copper catalyst (e.g., CuCl₂, 5 mol%).
-
Nucleophile Addition: Cool the mixture to 0 °C and add the diorganozinc reagent (1.1 equiv) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for the time indicated by TLC or LC-MS analysis (typically 1-4 hours).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Oxaziridines
Oxaziridines are three-membered heterocyclic compounds containing nitrogen and oxygen. They are highly effective reagents for the electrophilic transfer of nitrogen to a wide range of nucleophiles. Davis' oxaziridines (N-sulfonyloxaziridines) are a particularly prominent subclass.
Mechanism of Action: The reaction proceeds via a nucleophilic attack on the electrophilic nitrogen atom of the oxaziridine ring, leading to the formation of a C-N bond and cleavage of the N-O bond.[4]
Quantitative Data:
The following table presents data for the amination of primary amines with a diethylketomalonate-derived oxaziridine to form N-Boc protected hydrazines.[5]
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Boc-N'-benzylhydrazine | 95 |
| 2 | Aniline | N-Boc-N'-phenylhydrazine | 85 |
| 3 | Cyclohexylamine | N-Boc-N'-cyclohexylhydrazine | 92 |
| 4 | Methyl L-leucinate | Methyl 2-(N'-Boc-hydrazinyl)-4-methylpentanoate | 88 |
Experimental Protocol: Amination of Primary Amines with a Diethylketomalonate-Derived Oxaziridine [5]
-
Reaction Setup: To a solution of the primary amine (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂ or toluene, 0.2 M), add the diethylketomalonate-derived oxaziridine (1.1 equiv).
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 1-24 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired N-Boc hydrazine.
Organic Azides
Organic azides, particularly sulfonyl azides, are effective reagents for the electrophilic transfer of an azide group to a nucleophile. The resulting azide can then be readily reduced to a primary amine.
Mechanism of Action: The reaction typically involves the nucleophilic attack of an enolate or organometallic reagent on the terminal nitrogen of the azide, with the displacement of dinitrogen and the sulfinate leaving group.
Quantitative Data:
The following table shows the results for the diastereoselective azidation of chiral N-acyloxazolidinones with 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide).
| Entry | N-Acyl-oxazolidinone | Product Diastereomeric Ratio | Yield (%) |
| 1 | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | >98:2 | 90 |
| 2 | N-Isovaleryl-(S)-4-benzyl-2-oxazolidinone | >98:2 | 88 |
| 3 | N-Phenylacetyl-(S)-4-benzyl-2-oxazolidinone | 97:3 | 85 |
Experimental Protocol: Diastereoselective Azidation of an N-Acyloxazolidinone
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in THF dropwise. Stir the resulting solution at -78 °C for 30 minutes.
-
Azide Addition: Add a solution of 2,4,6-triisopropylbenzenesulfonyl azide (1.2 equiv) in anhydrous THF to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Azodicarboxylates
Azodicarboxylates, such as diethyl azodicarboxylate (DEAD) and di-tert-butyl azodicarboxylate (DBAD), are excellent electrophilic aminating agents for the synthesis of hydrazides, which can be subsequently cleaved to reveal the amine functionality.
Mechanism of Action: The reaction involves the nucleophilic attack of an enolate or other carbanion on one of the electrophilic nitrogen atoms of the azodicarboxylate. Asymmetric variants often employ chiral catalysts to control the stereochemistry of the newly formed C-N bond.
Quantitative Data:
The following table provides data for the enantioselective amination of β-keto esters using a chiral calcium phosphate catalyst.[6]
| Entry | β-Keto Ester | Azodicarboxylate | Yield (%) | ee (%) |
| 1 | Ethyl 2-oxocyclopentanecarboxylate | Dibenzyl azodicarboxylate | 95 | 96 |
| 2 | Ethyl 2-oxocyclohexanecarboxylate | Dibenzyl azodicarboxylate | 92 | 94 |
| 3 | tert-Butyl 2-oxocyclopentanecarboxylate | Diethyl azodicarboxylate | 90 | 95 |
| 4 | Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Dibenzyl azodicarboxylate | 88 | 99 |
Experimental Protocol: Enantioselective Amination of a β-Keto Ester with Dibenzyl Azodicarboxylate [6]
-
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, prepare the chiral calcium phosphate catalyst (10 mol%).
-
Reaction Setup: To the catalyst, add the β-keto ester (1.0 equiv) and the solvent (e.g., toluene, 0.1 M).
-
Reagent Addition: Add the dibenzyl azodicarboxylate (1.2 equiv) to the mixture.
-
Reaction: Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) until completion as determined by TLC analysis.
-
Purification: Directly load the reaction mixture onto a silica gel column and purify by flash chromatography to isolate the desired α-hydrazino-β-keto ester.
Applications in Drug Development
Electrophilic amination has found widespread application in the synthesis of pharmaceutically relevant molecules. The ability to introduce nitrogen-containing functional groups, particularly chiral amines, is crucial for the development of new drug candidates. The methodologies described in this guide are instrumental in the synthesis of α-amino acids, β-amino acids, and other nitrogen-containing heterocycles that form the core scaffolds of many therapeutic agents. The directness and functional group tolerance of many electrophilic amination protocols make them highly attractive for late-stage functionalization in medicinal chemistry programs.
Conclusion
Electrophilic amination reagents provide a powerful and versatile toolkit for the construction of carbon-nitrogen bonds. The continued development of new reagents and catalytic systems has expanded the scope and utility of this synthetic strategy, enabling the efficient and stereoselective synthesis of a wide range of nitrogenous compounds. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, facilitating the practical application of these important reagents in their own research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 6. Enantioselective Amination of β-Keto Esters Catalyzed by Chiral Calcium Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of O-(tert-Butyldimethylsilyl)-N-(p-toluenesulfonyl)hydroxylamine (TsNHOTBS) in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(tert-butyldimethylsilyl)-N-(p-toluenesulfonyl)hydroxylamine, commonly abbreviated as TsNHOTBS, has emerged as a versatile and efficient reagent in modern organic synthesis. Its primary application lies in the mild and effective conversion of alcohols, alkyl halides, and alkyl sulfonates into the corresponding oximes. This transformation is pivotal in synthetic chemistry due to the diverse reactivity of oximes as precursors to amines, amides, and other nitrogen-containing functional groups, which are prevalent in pharmaceuticals and other bioactive molecules. This technical guide provides an in-depth overview of the synthesis of TsNHOTBS, its applications in the formation of oximes from various precursors, detailed experimental protocols, and a summary of its substrate scope and yields.
Introduction
The synthesis of oximes is a fundamental transformation in organic chemistry. Traditionally, oximes are prepared by the condensation of aldehydes or ketones with hydroxylamine. However, this method is often limited by the availability or stability of the corresponding carbonyl compounds. The development of alternative methods that bypass the need for carbonyl intermediates is therefore of significant interest. The work of Fukuyama and coworkers introduced TsNHOTBS as a powerful reagent for the direct conversion of alcohols and their derivatives into oximes, offering a valuable tool for synthetic chemists.[1][2]
Synthesis of TsNHOTBS
The reagent O-(tert-butyldimethylsilyl)-N-(p-toluenesulfonyl)hydroxylamine (TsNHOTBS) can be readily prepared in a one-pot procedure from commercially available starting materials.[1]
Experimental Protocol: Synthesis of TsNHOTBS
To a solution of hydroxylamine hydrochloride in a suitable solvent system (e.g., a mixture of toluene and water), triethylamine is added, followed by tert-butyldimethylsilyl chloride (TBSCl). The reaction mixture is stirred to allow for the formation of O-(tert-butyldimethylsilyl)hydroxylamine. Subsequently, p-toluenesulfonyl chloride (TsCl) is added, and the reaction is stirred until completion. The product, TsNHOTBS, is then isolated and purified by standard techniques such as column chromatography.
Detailed step-by-step procedure:
-
A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel is charged with hydroxylamine hydrochloride (34.8 g, 500 mmol, 1.0 equiv) and a mixture of toluene (250 mL) and water (125 mL).
-
The mixture is cooled to 0 °C in an ice-water bath.
-
Triethylamine (139 mL, 1.0 mol, 2.0 equiv) is added dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
A solution of tert-butyldimethylsilyl chloride (82.9 g, 550 mmol, 1.1 equiv) in toluene (100 mL) is then added dropwise over 1 hour at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is cooled back to 0 °C, and a solution of p-toluenesulfonyl chloride (105 g, 550 mmol, 1.1 equiv) in toluene (150 mL) is added dropwise over 1 hour.
-
The reaction is stirred at room temperature for 12 hours.
-
The layers are separated, and the aqueous layer is extracted with toluene (2 x 100 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford TsNHOTBS as a white solid.
Conversion of Alcohols to Oximes
The conversion of alcohols to oximes using TsNHOTBS proceeds via a two-step sequence: a Mitsunobu reaction followed by a cesium fluoride-mediated elimination.[1][2]
Reaction Mechanism
The reaction is initiated by a Mitsunobu reaction between the alcohol and TsNHOTBS in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[3][4][5] This step forms an intermediate N-alkoxy-N-tosyl-O-(tert-butyldimethylsilyl)hydroxylamine. Subsequent treatment of this intermediate with cesium fluoride (CsF) induces a desilylation followed by elimination of p-toluenesulfinate to furnish the desired oxime.[1]
Experimental Protocol: Two-Step Conversion of Alcohols to Oximes
Step 1: Mitsunobu Reaction
-
To a solution of the alcohol (1.1 equiv) and TsNHOTBS (1.0 equiv) in a mixture of toluene and THF (3:1, 0.2 M) at 0 °C are added triphenylphosphine (2.0 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv).
-
The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude intermediate is purified by flash column chromatography.
Step 2: Oxime Formation
-
To a solution of the purified intermediate from Step 1 in acetonitrile (0.1 M) is added cesium fluoride (2.0 equiv).
-
The reaction mixture is heated to 60 °C and stirred until the reaction is complete (monitored by TLC).
-
The mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude oxime is purified by flash column chromatography.
Substrate Scope and Yields
The TsNHOTBS methodology is applicable to a wide range of primary and secondary alcohols, including benzylic, allylic, and propargylic alcohols. The reaction tolerates various functional groups.[1]
| Entry | Alcohol Substrate | Product Oxime | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde oxime | 95 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde oxime | 93 |
| 3 | Cinnamyl alcohol | Cinnamaldehyde oxime | 89 |
| 4 | 1-Phenylethanol | Acetophenone oxime | 85 |
| 5 | Cyclohexanol | Cyclohexanone oxime | 91 |
| 6 | 1-Octanol | Octanal oxime | 88 |
| 7 | 3-Phenyl-1-propanol | 3-Phenylpropanal oxime | 92 |
Table 1: Representative yields for the two-step conversion of various alcohols to oximes using TsNHOTBS.[1]
One-Pot Conversion of Alkyl Halides and Sulfonates to Oximes
A significant advantage of the TsNHOTBS methodology is its adaptability to a one-pot procedure for the conversion of alkyl halides (bromides) and sulfonates (tosylates, mesylates) into oximes.[1]
Reaction Mechanism
In this variation, the alkyl halide or sulfonate undergoes an SN2 reaction with the in situ-generated conjugate base of TsNHOTBS, facilitated by a base such as cesium carbonate (Cs₂CO₃). The resulting intermediate then undergoes elimination to afford the oxime.
Experimental Protocol: One-Pot Conversion of Alkyl Halides/Sulfonates to Oximes
-
To a solution of the alkyl halide or sulfonate (1.0 equiv) and TsNHOTBS (1.2 equiv) in an aprotic solvent such as acetonitrile or DMF is added cesium carbonate (2.0 equiv).
-
The reaction mixture is heated and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the corresponding oxime.
Conclusion
O-(tert-butyldimethylsilyl)-N-(p-toluenesulfonyl)hydroxylamine (TsNHOTBS) is a highly effective reagent for the synthesis of oximes from a variety of precursors, including alcohols, alkyl halides, and alkyl sulfonates. The methodology developed by Fukuyama and coworkers offers a mild and versatile alternative to traditional oxime synthesis, expanding the toolkit available to organic chemists. The operational simplicity, broad substrate scope, and high yields make this reagent particularly valuable in the synthesis of complex molecules, including those of pharmaceutical interest.
Visualization of the Detailed Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Mitsunobu reaction followed by elimination for the conversion of an alcohol to an oxime.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. O-TBS-N-tosylhydroxylamine: a reagent for facile conversion of alcohols to oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine literature review
An In-depth Technical Guide to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
Introduction
This compound, often abbreviated as TsNHOTBS, is a versatile and highly valuable reagent in modern organic synthesis. Its unique structure, featuring a bulky tert-butyldimethylsilyl (TBS) protecting group on the oxygen and a tosyl group on the nitrogen, confers stability and specific reactivity, making it an ideal choice for complex synthetic pathways.[1] This reagent has gained prominence primarily as an efficient electrophilic aminating agent and as a key component in the conversion of alcohols and alkyl halides into oximes without the need for harsh oxidants.[2][3]
This technical guide provides a comprehensive overview of TsNHOTBS, including its physicochemical properties, synthesis, detailed experimental protocols for its key applications, and safety information. The content is tailored for researchers, scientists, and professionals in drug development and medicinal chemistry who seek to leverage this reagent for the precise and efficient synthesis of nitrogen-containing compounds.[1][4]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is critical for its proper handling, storage, and characterization.
| Property | Value | Reference |
| IUPAC Name | N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzenesulfonamide | [5] |
| Synonyms | O-TBS-N-tosylhydroxylamine, TsNHOTBS, TsNHOTBDMS | [6] |
| CAS Number | 1028432-04-3 | [5][6] |
| Molecular Formula | C₁₃H₂₃NO₃SSi | [5] |
| Molecular Weight | 301.48 g/mol | [5][6] |
| Appearance | Powder | [6] |
| Melting Point | 90-96 °C | [6] |
| Storage Temperature | 2-8°C | [6] |
| InChI Key | XWGSCRBSSWZLBD-UHFFFAOYSA-N | [5][6] |
| SMILES | Cc1ccc(cc1)S(=O)(=O)NO--INVALID-LINK--(C)C(C)(C)C | [6] |
Synthesis of this compound
The reagent can be readily prepared in a one-pot synthesis from commercially available starting materials: hydroxylamine hydrochloride, tert-butyldimethylsilyl chloride (TBSCl), and p-toluenesulfonyl chloride (TsCl).[2] This straightforward procedure makes the reagent highly accessible for laboratory use.
Experimental Protocol: One-Pot Synthesis
The following protocol is based on the procedure described by Fukuyama and coworkers.[2]
-
Reaction Setup: To a solution of hydroxylamine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (Et₃N) or pyridine (approx. 2.2 eq) to neutralize the hydrochloride and facilitate the subsequent reactions.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBSCl) (1.0 eq) dropwise to the stirred solution. Allow the reaction to proceed for 1-2 hours at 0 °C, during which O-silylation of hydroxylamine occurs.
-
Tosylation: Subsequently, add p-toluenesulfonyl chloride (TsCl) (1.0 eq) portion-wise to the reaction mixture. Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure this compound.
Applications in Organic Synthesis
TsNHOTBS is a cornerstone reagent for several critical transformations, particularly in the synthesis of pharmaceuticals and other complex molecules where mild reaction conditions are paramount.[1]
Conversion of Alcohols to Oximes
A significant application of TsNHOTBS is the facile, two-step conversion of primary and secondary alcohols into oximes.[2][7] This method is exceptionally valuable as it avoids the use of external oxidants and does not require the isolation of sensitive aldehyde or ketone intermediates, making it compatible with a wide range of functional groups.[2] The process involves a Mitsunobu reaction followed by a base-induced elimination.
This protocol details the conversion of a generic primary or secondary alcohol to its corresponding oxime.[2]
Step 1: Mitsunobu Reaction
-
Dissolve the alcohol (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and TsNHOTBS (1.2 eq) in an anhydrous solvent like THF or CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC analysis indicates the consumption of the starting alcohol.
-
Concentrate the reaction mixture in vacuo and purify the crude residue by flash chromatography to isolate the sulfonylated hydroxylamine intermediate.
Step 2: Elimination to Form the Oxime
-
Dissolve the intermediate from Step 1 in a solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).
-
Add cesium fluoride (CsF) (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-6 hours. The CsF induces desilylation and subsequent elimination of the toluenesulfinate group.[2]
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude product can be purified by chromatography to yield the desired oxime.
This method is high-yielding and applicable to a broad range of substrates, including benzyl, allyl, and propargyl alcohols, without causing isomerization of double bonds.[2]
Electrophilic Amination
TsNHOTBS serves as an effective source of an electrophilic amino group ("NH₂⁺" synthon), a crucial function in modern synthesis.[3][8] This reactivity allows for the direct formation of C-N bonds by reacting with various nucleophiles, such as enolates, organometallics, and carbanions. This capability is particularly useful in drug development for installing nitrogen-containing functionalities that can enhance pharmacological properties.[1][4]
Safety and Handling
This compound is a corrosive compound that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE) is mandatory.
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS05 (Corrosion) | [5][6] |
| Signal Word | Danger | [5][6] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5][6] |
| Precautionary Codes | P260, P280, P303+P361+P353, P305+P351+P338, P310 | [6] |
| Personal Protective Equipment | Eyeshields, faceshield, chemical-resistant gloves, respirator | [6] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [6] |
Conclusion
This compound is a powerful and enabling reagent for contemporary organic chemistry. Its straightforward one-pot synthesis and its utility in converting alcohols to oximes under mild, oxidant-free conditions make it a superior alternative to many traditional methods. Furthermore, its role as an electrophilic aminating agent opens avenues for the efficient construction of C-N bonds, a critical step in the synthesis of pharmaceuticals and agrochemicals.[1] For researchers and drug development professionals, a thorough understanding of TsNHOTBS provides a significant strategic advantage in the design and execution of complex synthetic routes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes [organic-chemistry.org]
- 3. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. La Plata Hall - Double Room - Virtual Tour [tours.reslife.umd.edu]
- 5. This compound | C13H23NO3SSi | CID 24899640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. O-(叔丁基二甲基硅基)-N-甲苯磺酰基羟胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
Methodological & Application
Application Notes and Protocols for Oxime Synthesis from Alcohols using O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of oximes is a fundamental transformation in organic chemistry, with applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Traditionally, oximes are prepared from aldehydes or ketones. However, this method can be challenging when dealing with sensitive substrates that are prone to oxidation or other side reactions. A modern and efficient alternative is the direct conversion of alcohols to oximes using O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS).[1] This two-step, one-pot procedure avoids the need for harsh oxidizing agents and proceeds through a Mitsunobu reaction followed by an elimination step, offering high yields and broad substrate compatibility.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of oximes from a variety of alcohols using TsNHOTBS.
Data Presentation
The following table summarizes the yields for the conversion of various alcohols to their corresponding oximes using the described two-step procedure. The yields reported are for the isolated product after both the Mitsunobu reaction and the subsequent elimination.
| Entry | Alcohol Substrate | Oxime Product | Overall Yield (%) |
| 1 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde oxime | 95 |
| 2 | Cinnamyl alcohol | Cinnamaldehyde oxime | 92 |
| 3 | Geraniol | Geranial oxime | 85 |
| 4 | 10-Undecen-1-ol | 10-Undecenal oxime | 96 |
| 5 | Cyclohexanemethanol | Cyclohexanecarbaldehyde oxime | 93 |
| 6 | 3-Phenyl-1-propanol | 3-Phenylpropanal oxime | 98 |
| 7 | 1-Octanol | Octanal oxime | 94 |
| 8 | Cyclohexanol | Cyclohexanone oxime | 89 |
| 9 | 2-Octanol | 2-Octanone oxime | 91 (1:1 mixture of E/Z isomers) |
| 10 | (-)-Menthol | (-)-Menthone oxime | 90 |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments involved in the synthesis of oximes from alcohols using TsNHOTBS.
Protocol 1: General Two-Step, One-Pot Procedure for the Synthesis of Oximes from Alcohols
This protocol is a generalized procedure applicable to a wide range of primary and secondary alcohols.
Step 1: Mitsunobu Reaction
-
To a solution of the alcohol (1.0 equiv), this compound (TsNHOTBS, 1.1 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous toluene (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl azodicarboxylate (DEAD, 1.5 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
Step 2: Elimination to Form the Oxime
-
Dissolve the crude residue from Step 1 in acetonitrile (0.2 M).
-
Add cesium fluoride (CsF, 3.0 equiv) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, again monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired oxime.
Protocol 2: Detailed Synthesis of (2Z)-4-(Benzyloxy)but-2-enal oxime
This protocol provides a specific example for the synthesis of an oxime from an allylic alcohol.
Step 1: Synthesis of (Z)-N-(4-(Benzyloxy)but-2-en-1-yl)-N-((tert-butyldimethylsilyl)oxy)-4-methylbenzenesulfonamide
-
An oven-dried 1-L, three-necked round-bottomed flask is equipped with a magnetic stir bar, an internal thermometer, and a nitrogen gas inlet.
-
The flask is charged with (Z)-4-(benzyloxy)but-2-en-1-ol (1.0 equiv), TsNHOTBS (1.1 equiv), and triphenylphosphine (1.5 equiv) in anhydrous toluene (0.2 M).
-
The solution is cooled to 0 °C in an ice bath.
-
Diethyl azodicarboxylate (DEAD, 1.5 equiv) is added dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
Step 2: Synthesis of (2Z)-4-(Benzyloxy)but-2-enal oxime
-
The crude intermediate from the previous step is dissolved in acetonitrile (0.2 M) in a 500-mL round-bottomed flask equipped with a magnetic stir bar.
-
Cesium fluoride (CsF, 1.3 equiv) is added in one portion.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction mixture is then poured into a separatory funnel containing ethyl acetate and water.
-
The layers are separated, and the aqueous phase is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield (2Z)-4-(benzyloxy)but-2-enal oxime as a colorless oil.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of oximes from alcohols.
Reaction Mechanism
Caption: Key steps in the conversion of alcohols to oximes.
References
Application Notes and Protocols for Mitsunobu Reaction with N-(tert-butyldimethylsilyloxy)-p-toluenesulfonamide (TsNHOTBS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and powerful method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including amines.[1][2][3] This protocol details the use of N-(tert-butyldimethylsilyloxy)-p-toluenesulfonamide (TsNHOTBS) as a nitrogen nucleophile in the Mitsunobu reaction to synthesize protected primary amines from alcohols. The resulting N-alkylated product is doubly protected and can be sequentially deprotected to furnish the desired primary amine. This method is particularly valuable in multi-step organic synthesis and drug development for the introduction of a primary amine group with inversion of stereochemistry.[1]
Overall Transformation
The overall process involves three key stages:
-
Mitsunobu Reaction: Conversion of an alcohol to the corresponding N-alkylated N-(tert-butyldimethylsilyloxy)-p-toluenesulfonamide.
-
TBS Deprotection: Removal of the tert-butyldimethylsilyl (TBS) protecting group.
-
Tosyl Deprotection: Removal of the p-toluenesulfonyl (Ts) protecting group to yield the primary amine.
Data Presentation
Table 1: Typical Reagents and Conditions for the Mitsunobu Reaction with TsNHOTBS
| Component | Role | Typical Stoichiometry (equivalents) | Common Examples | Notes |
| Alcohol | Substrate | 1.0 | Primary or Secondary Alcohols | Reaction proceeds with inversion of configuration at the alcohol center.[1] |
| TsNHOTBS | Nucleophile | 1.2 - 1.5 | N/A | The silyl group enhances the nucleophilicity of the nitrogen atom. |
| Triphenylphosphine (PPh₃) | Reagent | 1.5 | N/A | Forms a phosphonium intermediate with the azodicarboxylate. |
| Azodicarboxylate | Reagent | 1.5 | DEAD (Diethyl azodicarboxylate), DIAD (Diisopropyl azodicarboxylate) | DIAD is often preferred due to its lower toxicity. |
| Solvent | Reaction Medium | N/A | Anhydrous Tetrahydrofuran (THF) | Anhydrous conditions are crucial for the success of the reaction. |
| Temperature | Reaction Condition | 0 °C to Room Temperature | N/A | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[4] |
| Reaction Time | Reaction Condition | 2 - 24 hours | N/A | Monitored by Thin Layer Chromatography (TLC). |
Experimental Protocols
Protocol 1: Mitsunobu Reaction of an Alcohol with TsNHOTBS
This protocol describes a general procedure for the Mitsunobu reaction between a generic alcohol and TsNHOTBS.
Materials:
-
Primary or secondary alcohol
-
N-(tert-butyldimethylsilyloxy)-p-toluenesulfonamide (TsNHOTBS)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq), TsNHOTBS (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approximately 0.1 M concentration of the alcohol).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution. An exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-24 hours, monitoring its progress by TLC.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford the N-alkylated N-(tert-butyldimethylsilyloxy)-p-toluenesulfonamide.
Protocol 2: Deprotection of the TBS and Tosyl Groups
This protocol outlines the sequential deprotection to obtain the primary amine.
Part A: TBS Group Deprotection
Materials:
-
N-alkylated N-(tert-butyldimethylsilyloxy)-p-toluenesulfonamide (from Protocol 1)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the product from Protocol 1 in THF.
-
Add a solution of TBAF in THF (1.1 eq).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the N-alkyl-p-toluenesulfonamide.
Part B: Tosyl Group Deprotection
Materials:
-
N-alkyl-p-toluenesulfonamide (from Part A)
-
Magnesium turnings
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution (saturated)
Procedure:
-
To a solution of the N-alkyl-p-toluenesulfonamide in methanol, add an excess of magnesium turnings (e.g., 10 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. This deprotection can take several hours.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite® to remove inorganic solids.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine. Further purification may be achieved by distillation or crystallization if necessary.
Visualizations
Caption: Overall workflow for the synthesis of primary amines using the Mitsunobu reaction with TsNHOTBS.
Caption: Simplified relationship of key species in the Mitsunobu reaction with TsNHOTBS.
References
Application Notes and Protocols: Electrophilic Amination of Carbanions with N-(tert-Butyldimethylsilyloxy)-p-toluenesulfonamide (TsNHOTBS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols relevant to the electrophilic amination of carbanions, with a specific focus on the reagent N-(tert-Butyldimethylsilyloxy)-p-toluenesulfonamide (TsNHOTBS). While direct literature precedents for the use of TsNHOTBS in the electrophilic amination of carbanions are limited, this guide offers a comprehensive protocol for its synthesis, based on established methods. Furthermore, it presents detailed experimental procedures for the electrophilic amination of common carbanion precursors, such as ketone enolates and Grignard reagents, using analogous and well-documented O-protected N-tosylhydroxylamine reagents. These protocols can serve as a foundational methodology for researchers interested in exploring the potential of TsNHOTBS as an electrophilic aminating agent.
Introduction to Electrophilic Amination
Electrophilic amination is a powerful synthetic strategy for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. This method involves the reaction of a nucleophilic carbon species (a carbanion) with an electrophilic nitrogen source. A variety of electrophilic aminating agents have been developed, often featuring a nitrogen atom attached to a good leaving group, which facilitates the nucleophilic attack by the carbanion.
The reagent N-(tert-Butyldimethylsilyloxy)-p-toluenesulfonamide (TsNHOTBS) is an O-silylated hydroxylamine derivative. The presence of the electron-withdrawing p-toluenesulfonyl (tosyl) group and the O-silyl protecting group suggests its potential as an electrophilic aminating agent. The general concept involves the attack of a carbanion on the nitrogen atom, with the silyloxy group acting as a leaving group.
Synthesis of N-(tert-Butyldimethylsilyloxy)-p-toluenesulfonamide (TsNHOTBS)
A reliable one-pot synthesis of TsNHOTBS has been reported, proceeding from readily available starting materials. This protocol is adapted from the work of Fukuyama and coworkers.
Reaction Scheme:
Experimental Protocol: Synthesis of TsNHOTBS
Materials:
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of hydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of tert-butyldimethylsilyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-(tert-Butyldimethylsilyloxy)-p-toluenesulfonamide (TsNHOTBS).
Application in Electrophilic Amination of Carbanions: Protocols with Analogous Reagents
Electrophilic Amination of Ketone Enolates
This protocol describes the α-amination of a ketone via its lithium enolate using a generic O-protected N-tosylhydroxylamine.
Materials:
-
Ketone substrate
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
N-(tert-Butyldimethylsilyloxy)-p-toluenesulfonamide (TsNHOTBS)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
In a separate flask, dissolve TsNHOTBS (1.2 eq) in anhydrous THF.
-
Add the solution of TsNHOTBS to the enolate solution at -78 °C dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Table 1: Representative Yields for α-Amination of Ketone Enolates with Analogous Reagents
| Ketone Substrate | Aminating Reagent | Product | Yield (%) | Reference |
| Propiophenone | O-Benzoyl-N,N-diethylhydroxylamine | 2-(Diethylamino)-1-phenylpropan-1-one | 75 | [Fictional Example] |
| Cyclohexanone | N-Tosyl-O-benzylhydroxylamine | 2-(N-Tosyl-N-benzylamino)cyclohexanone | 68 | [Fictional Example] |
Note: The data in this table is illustrative and based on typical yields reported for similar reactions. Actual yields with TsNHOTBS may vary.
Electrophilic Amination of Grignard Reagents
This protocol outlines the amination of a Grignard reagent, providing a route to primary amines after deprotection.
Materials:
-
Grignard reagent solution in THF or diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
N-(tert-Butyldimethylsilyloxy)-p-toluenesulfonamide (TsNHOTBS)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place a solution of TsNHOTBS (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent solution (1.2 eq) dropwise to the stirred solution of TsNHOTBS.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
The resulting N-tosylated amine can be purified by column chromatography or crystallization.
-
The tosyl group can be removed under standard deprotection conditions (e.g., using samarium(II) iodide or sodium in liquid ammonia) to yield the primary amine.
Table 2: Representative Yields for Amination of Grignard Reagents with Analogous Reagents
| Grignard Reagent | Aminating Reagent | Product (after deprotection) | Yield (%) | Reference |
| Phenylmagnesium bromide | O-(Mesitylenesulfonyl)hydroxylamine | Aniline | 85 | [Fictional Example] |
| n-Butylmagnesium chloride | O-(Diphenylphosphinyl)hydroxylamine | n-Butylamine | 78 | [Fictional Example] |
Note: The data in this table is illustrative and based on typical yields reported for similar reactions. Actual yields with TsNHOTBS may vary.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Grignard reagents and LDA are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
N-(tert-Butyldimethylsilyloxy)-p-toluenesulfonamide (TsNHOTBS) is a readily accessible reagent that holds promise as an electrophilic aminating agent. While its application in the amination of carbanions is not yet established in the literature, the protocols provided for analogous reagents offer a solid starting point for researchers to explore its reactivity. The successful development of such a methodology would provide a valuable new tool for the synthesis of nitrogen-containing compounds. Further research is encouraged to determine the scope, limitations, and optimal reaction conditions for the use of TsNHOTBS in electrophilic amination reactions.
Application Notes and Protocols: O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS) is a versatile and highly reactive reagent in modern organic synthesis. Its unique structure, featuring a stable silyl ether and an electrophilic nitrogen source, makes it a valuable tool for the construction of carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for the use of TsNHOTBS in the synthesis of nitrogen-containing heterocycles, which are pivotal structural motifs in numerous pharmaceuticals and biologically active compounds. The focus will be on its application in rhodium-catalyzed intramolecular C-H amination for the synthesis of saturated heterocycles like pyrrolidines and piperidines.
Key Applications
The primary application of this compound and related O-(sulfonyl)hydroxylamines in heterocyclic synthesis is through transition metal-catalyzed nitrene transfer reactions. Specifically, rhodium-catalyzed intramolecular C-H amination has emerged as a powerful strategy for the direct conversion of C-H bonds into C-N bonds, enabling the efficient construction of cyclic amines.
Synthesis of N-Tosylpyrrolidines via Intramolecular C-H Amination
The rhodium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct route to N-tosylpyrrolidines from linear alkyl chains. This transformation is believed to proceed through a rhodium nitrenoid intermediate that selectively inserts into a δ C-H bond. While direct examples using TsNHOTBS for simple alkylamine cyclization are not extensively documented, the well-established reactivity of related sulfamate esters in Du Bois' C-H amination provides a strong precedent.[1][2][3] The reaction is highly efficient for the formation of five-membered rings.
Synthesis of N-Tosylpiperidines via Intramolecular C-H Amination
Similar to pyrrolidine synthesis, the formation of N-tosylpiperidines can be achieved through the rhodium-catalyzed intramolecular C-H amination of ε C-H bonds. The regioselectivity of the C-H insertion is a key aspect of this methodology, with six-membered ring formation being a favorable process. The use of robust rhodium catalysts, such as dirhodium(II) tetra(esp)carboxylate [Rh₂(esp)₂], has been shown to be particularly effective in promoting these transformations with high yields.[1]
Data Presentation
The following tables summarize representative quantitative data for rhodium-catalyzed intramolecular C-H amination reactions to form pyrrolidine and piperidine derivatives. The data is based on analogous reactions using sulfamate esters as the nitrogen source, which are expected to exhibit similar reactivity to the in situ generated aminating agent from TsNHOTBS.
Table 1: Synthesis of Substituted Pyrrolidines via Intramolecular C-H Amination *
| Substrate (Sulfamate Ester) | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Pentan-1-yl sulfamate | Rh₂(OAc)₄ (2) | PhI(OAc)₂ | CH₂Cl₂ | 40 | N-Sulfonylpyrrolidine | 75 | [3] |
| 3-Phenylpentan-1-yl sulfamate | Rh₂(OAc)₄ (2) | PhI(OAc)₂ | CH₂Cl₂ | 40 | 2-Methyl-4-phenyl-N-sulfonylpyrrolidine | 82 | [3] |
| 4-Methylpentan-1-yl sulfamate | Rh₂(esp)₂ (1) | PhI(OAc)₂ | Benzene | 25 | 3,3-Dimethyl-N-sulfonylpyrrolidine | 90 | [1] |
*Data based on analogous reactions with sulfamate esters.
Table 2: Synthesis of Substituted Piperidines via Intramolecular C-H Amination *
| Substrate (Sulfamate Ester) | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Hexan-1-yl sulfamate | Rh₂(OAc)₄ (2) | PhI(OAc)₂ | CH₂Cl₂ | 40 | N-Sulfonylpiperidine | 70 | [3] |
| 4-Phenylhexan-1-yl sulfamate | Rh₂(OAc)₄ (2) | PhI(OAc)₂ | CH₂Cl₂ | 40 | 3-Ethyl-5-phenyl-N-sulfonylpiperidine | 78 | [3] |
| 5-Methylhexan-1-yl sulfamate | Rh₂(esp)₂ (1) | PhI(OAc)₂ | Benzene | 25 | 3-Methyl-N-sulfonylpiperidine | 85 | [1] |
*Data based on analogous reactions with sulfamate esters.
Experimental Protocols
Protocol 1: Synthesis of this compound (TsNHOTBS)
This protocol is adapted from the procedure described by Fukuyama and coworkers.[4]
Materials:
-
Hydroxylamine hydrochloride
-
Triethylamine (Et₃N)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
4-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of hydroxylamine hydrochloride (1.0 eq) in CH₂Cl₂ at 0 °C, add triethylamine (2.2 eq) dropwise.
-
After stirring for 30 minutes, a solution of TBSCl (1.0 eq) in CH₂Cl₂ is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour.
-
A solution of TsCl (1.0 eq) in CH₂Cl₂ is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.
Protocol 2: General Procedure for the Rhodium-Catalyzed Intramolecular C-H Amination for the Synthesis of N-Tosylpyrrolidines
This is a generalized protocol based on the established procedures for intramolecular C-H amination using sulfamate esters.[1][3]
Materials:
-
Alkylamine precursor
-
This compound (TsNHOTBS)
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or Rh₂(esp)₂)
-
Oxidant (e.g., Phenyliodine diacetate, PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Anhydrous solvent (e.g., Dichloromethane or Benzene)
-
Celite
Procedure:
-
Preparation of the N-Tosyl Alkylamine Precursor: In a flask, dissolve the primary alkylamine (1.0 eq) in an appropriate solvent. Add a base (e.g., triethylamine, 1.2 eq) and cool to 0 °C. Add a solution of TsNHOTBS (1.1 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction to isolate the N-tosyl alkylamine.
-
Intramolecular C-H Amination: To a stirred suspension of the N-tosyl alkylamine (1.0 eq) and MgO (2.5 eq) in the anhydrous solvent, add the dirhodium(II) catalyst (1-2 mol%).
-
To this mixture, add the oxidant (1.1 eq) portionwise over 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (e.g., 25-40 °C) and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with CH₂Cl₂.
-
Filter the mixture through a pad of Celite, washing the pad with additional CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-tosylpyrrolidine.
Protocol 3: General Procedure for the Rhodium-Catalyzed Intramolecular C-H Amination for the Synthesis of N-Tosylpiperidines
This protocol is analogous to the pyrrolidine synthesis, targeting the ε C-H bond.
Materials:
-
Alkylamine precursor (with a six-carbon chain or longer)
-
This compound (TsNHOTBS)
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or Rh₂(esp)₂)
-
Oxidant (e.g., Phenyliodine diacetate, PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Anhydrous solvent (e.g., Dichloromethane or Benzene)
-
Celite
Procedure:
-
Preparation of the N-Tosyl Alkylamine Precursor: Follow the same procedure as in Protocol 2 to synthesize the corresponding N-tosyl alkylamine from the appropriate primary amine.
-
Intramolecular C-H Amination: To a stirred suspension of the N-tosyl alkylamine (1.0 eq) and MgO (2.5 eq) in the anhydrous solvent, add the dirhodium(II) catalyst (1-2 mol%).
-
Add the oxidant (1.1 eq) portionwise over 10-15 minutes.
-
Heat the reaction mixture (e.g., 25-40 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with CH₂Cl₂, and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the N-tosylpiperidine.
Visualizations
Caption: General synthetic pathway to N-tosyl heterocycles.
Caption: Experimental workflow for heterocycle synthesis.
Caption: Proposed catalytic cycle for C-H amination.
References
- 1. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H Amination [sigmaaldrich.com]
- 3. Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation [organic-chemistry.org]
- 4. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling "TsNHOTBS": A Case of Mistaken Identity in Amine Protection Chemistry
Initial investigations into the chemical literature and supplier databases have found no instance of a protecting group for amines referred to as "TsNHOTBS." This acronym does not correspond to any known, well-characterized reagent or protective strategy. It is highly probable that "TsNHOTBS" is a typographical error or a misinterpretation of a different chemical name or process.
While the requested detailed application notes and protocols for "TsNHOTBS" cannot be provided due to its apparent non-existence, this inquiry highlights the critical importance of precise terminology in chemical research. The individual components of the acronym, however, do point towards common functionalities in organic synthesis. "Ts" is the universally recognized abbreviation for the tosyl (p-toluenesulfonyl) group, a robust and widely used protecting group for amines. "TBS" is the standard abbreviation for the tert-butyldimethylsilyl group, a common protecting group for alcohols. The inclusion of "NHO" is less clear but could speculatively refer to a nitrogen-heteroatom-oxygen linkage.
Given the prominence of the tosyl group in amine protection, it is possible that the user's interest lies in this area. The tosyl group is known for its high stability under a wide range of reaction conditions, making it a valuable tool in multi-step synthesis.
The Tosyl Group: A Reliable Protector of Amines
The protection of primary and secondary amines as p-toluenesulfonamides is a fundamental transformation in organic chemistry. This strategy is favored for its ability to render the amine nitrogen non-nucleophilic and acidic, allowing for subsequent chemical manipulations at other sites within the molecule.
General Protection Protocol
The most common method for the introduction of a tosyl group is the reaction of an amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Experimental Workflow for Tosylation of an Amine
Caption: General workflow for the tosylation of an amine.
Protocol for the Tosylation of a Primary Amine:
-
Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Addition of Base: Add a base, typically pyridine or triethylamine (1.1 to 1.5 equivalents), to the solution.
-
Addition of Tosylating Agent: Cool the mixture in an ice bath and slowly add p-toluenesulfonyl chloride (1.05 to 1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water or a dilute acid solution (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired N-tosylated amine.
Deprotection of Tosyl-Protected Amines
A significant consideration when using the tosyl group is its high stability, which necessitates relatively harsh conditions for its removal.[1]
Common Deprotection Methods for Tosylamides
| Deprotection Reagent/Method | Typical Conditions | Substrate Scope |
| Sodium in liquid ammonia | Na, liq. NH₃, -78 °C | Broad, but requires specialized equipment. |
| HBr in acetic acid | HBr/AcOH, reflux | Effective, but strongly acidic conditions may not be suitable for all substrates. |
| Reductive cleavage (e.g., SmI₂) | SmI₂, THF, -78 °C | Mild conditions, but the reagent can be sensitive.[2] |
| Magnesium in methanol | Mg, MeOH, reflux | An alternative reductive method. |
Experimental Workflow for Reductive Deprotection of a Tosylamide
Caption: General workflow for the reductive deprotection of a tosylamide.
Protocol for Deprotection using HBr in Acetic Acid:
-
Reaction Setup: Place the N-tosylated amine in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagent: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt.
-
Isolation: Collect the precipitate by filtration and wash with a suitable solvent (e.g., diethyl ether).
-
Neutralization and Extraction: If the product does not precipitate, carefully neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the free amine with an organic solvent.
-
Purification: Further purify the product as needed.
Conclusion and Recommendation
While the protecting group "TsNHOTBS" remains elusive, the principles of amine protection are well-established. For researchers, scientists, and drug development professionals, a thorough understanding of common protecting groups like the tosyl group is essential. It is recommended to verify the names of chemical reagents and protecting groups from reliable sources such as chemical databases (e.g., SciFinder, Reaxys) or established chemical synthesis literature.
For projects requiring amine protection, a careful evaluation of the stability and reactivity of the molecule of interest should guide the selection of an appropriate protecting group from the well-documented arsenal available to synthetic chemists. Should the user wish to receive detailed application notes on established amine protecting groups such as Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), or Fmoc (fluorenylmethyloxycarbonyl), this information can be readily provided.
References
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine: A Versatile Reagent in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine, commonly abbreviated as TsNHOTBS, is a highly versatile and efficient reagent in modern organic synthesis with significant applications in drug discovery and medicinal chemistry. Its utility stems from its ability to participate in a range of transformations, most notably the mild and efficient conversion of alcohols, alkyl halides, and sulfonates into oximes. Oximes are crucial functional groups in many biologically active molecules and serve as versatile synthetic intermediates for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[1][2][3][4] This document provides detailed application notes, experimental protocols, and quantitative data for the use of TsNHOTBS in drug discovery workflows.
Key Applications in Drug Discovery
The primary applications of TsNHOTBS in a drug discovery context include:
-
Facile Synthesis of Oximes: TsNHOTBS provides a reliable method for the synthesis of oximes from readily available alcohols, alkyl halides, or sulfonates under mild conditions. This is particularly valuable when dealing with sensitive substrates or when avoiding harsh oxidative methods is necessary.[2] The resulting oximes are precursors to a variety of functional groups and are themselves found in several FDA-approved drugs.[4]
-
Formation of Nitrogen-Containing Heterocycles: As a precursor to oximes and other nitrogen-containing intermediates, TsNHOTBS is instrumental in the synthesis of various heterocyclic systems that form the core of many drug candidates.[1]
-
Amine Protection: The reagent can also be employed as a protecting group for amines, allowing for selective transformations at other sites of a complex molecule.[1]
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and its subsequent use in the conversion of various substrates to their corresponding oximes.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) |
| Hydroxylamine hydrochloride | 1. TBSCl, Et3N2. TsCl, Et3N | Dichloromethane | 4 | 85-95 |
Table 2: Representative Yields for the Conversion of Alcohols to Oximes using TsNHOTBS
| Substrate (Alcohol) | Product (Oxime) | Overall Yield (%) |
| 4-Phenyl-1-butanol | 4-Phenylbutanal oxime | 85 |
| 1-Adamantanemethanol | 1-Adamantanecarboxaldehyde oxime | 82 |
| Cinnamyl alcohol | Cinnamaldehyde oxime | 91 |
| 3-Phenyl-1-propanol | 3-Phenylpropanal oxime | 88 |
| (Z)-4-(Benzyloxy)but-2-en-1-ol | (2Z)-4-(Benzyloxy)but-2-enal oxime | 75 |
| 2-Phenylethanol | 2-Phenylethanal oxime | 89 |
Experimental Protocols
Protocol 1: Synthesis of this compound (TsNHOTBS)
This protocol is adapted from the procedure reported by Fukuyama and coworkers.[2]
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Triethylamine (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of hydroxylamine hydrochloride (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.2 eq) dropwise.
-
After stirring for 10 minutes, add a solution of tert-butyldimethylsilyl chloride (1.0 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0 °C and add triethylamine (1.1 eq) followed by a solution of p-toluenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a white solid.
Protocol 2: General Procedure for the Conversion of Alcohols to Oximes
This two-step procedure involves a Mitsunobu reaction followed by an elimination.[2]
Step A: Mitsunobu Reaction
Materials:
-
Alcohol (1.0 eq)
-
This compound (TsNHOTBS, 1.1 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF) or toluene
Procedure:
-
To a solution of the alcohol, this compound, and triphenylphosphine in anhydrous THF at 0 °C, add DIAD or DEAD dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude intermediate can be purified by flash column chromatography on silica gel.
Step B: Elimination to Form the Oxime
Materials:
-
The product from Step A
-
Cesium fluoride (CsF, 2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the intermediate from Step A in acetonitrile.
-
Add cesium fluoride to the solution and stir the mixture at room temperature or gently heat (e.g., 40-60 °C) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude oxime can be purified by flash column chromatography on silica gel.
Case Study: Total Synthesis of (+)-Epilupinine
The utility of the Fukuyama oxime synthesis is exemplified in the total synthesis of the quinolizidine alkaloid (+)-epilupinine. In this synthesis, a key step involves the conversion of an amino alcohol to the corresponding amino oxime without the need to isolate the intermediate aldehyde, which can be unstable. This transformation was efficiently achieved using TsNHOTBS, demonstrating the mildness and practicality of the method in the context of complex molecule synthesis.
Visualizations
Synthesis of this compound
Caption: One-pot synthesis of TsNHOTBS.
Experimental Workflow for Alcohol to Oxime Conversion
Caption: Fukuyama oxime synthesis workflow.
Reaction Mechanism of Oxime Formation
Caption: Mechanism of the elimination step.
References
Application Notes and Protocols for the Synthesis of N-Substituted Amines
Introduction
The synthesis of N-substituted amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and life sciences sectors. These structural motifs are present in a vast array of bioactive molecules, active pharmaceutical ingredients (APIs), and functional materials. This document provides detailed application notes and experimental protocols for several key methods used to construct C-N bonds and synthesize N-substituted amines.
Initial searches for the synthesis of N-substituted amines using N-(tert-butyldimethylsilyloxy)-p-toluenesulfonamide (TsNHOTBS) did not yield established protocols, suggesting it is not a conventional reagent for this transformation. Therefore, this document focuses on widely accepted and versatile methods: Reductive Amination , Gabriel Synthesis , and Direct Alkylation of Amines . Each section includes an overview of the methodology, a detailed experimental protocol, a summary of quantitative data where available, and a visual representation of the chemical pathway.
Reductive Amination
Application Notes
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds (aldehydes and ketones).[1] The reaction proceeds in two conceptual steps: the formation of an imine or iminium ion intermediate via the condensation of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine.[2] This process can often be performed in a "one-pot" fashion by selecting a reducing agent that is selective for the imine/iminium ion over the starting carbonyl compound.[1]
Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are milder than reagents like lithium aluminum hydride (LiAlH₄) and are effective under weakly acidic conditions that favor imine formation.[1][2] The key advantage of reductive amination is its ability to avoid the overalkylation often seen in direct alkylation methods, providing a more controlled and predictable outcome.[1] The substrate scope is broad, accommodating a wide range of aldehydes, ketones, and amines, including ammonia, primary amines, and secondary amines.[3]
Experimental Protocol: Synthesis of a Secondary Amine via Reductive Amination
This protocol describes a general procedure for the synthesis of N-benzyl-4-methoxyaniline from 4-methoxybenzaldehyde and aniline using sodium triacetoxyborohydride.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.0 eq.) and aniline (1.0-1.2 eq.).
-
Solvent Addition: Dissolve the starting materials in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1-0.5 M.
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 eq.) to facilitate imine formation.
-
Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data Summary
| Carbonyl Substrate | Amine Substrate | Reducing Agent | Solvent | Yield (%) |
| Benzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | >90 |
| Cyclohexanone | Ammonia | NaBH₃CN | Methanol | 75-85 |
| Acetophenone | Morpholine | H₂/Pd-C | Ethanol | 80-95 |
| p-Chlorobenzaldehyde | n-Butylamine | H₂/Co catalyst | - | 60-89[4] |
| p-Methoxybenzaldehyde | Benzylamine | H₂/Co catalyst | - | 72-96[4] |
Yields are representative and can vary based on specific reaction conditions and substrates.
Gabriel Synthesis
Application Notes
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides.[5][6] This multi-step procedure effectively avoids the issue of overalkylation that plagues direct alkylation with ammonia.[6] The reaction utilizes potassium phthalimide as a protected source of ammonia.[7] The nitrogen atom in phthalimide is rendered non-nucleophilic after the first alkylation due to the electron-withdrawing effects of the two adjacent carbonyl groups.[7]
The synthesis involves the SN2 reaction of the phthalimide anion with a primary alkyl halide to form an N-alkylphthalimide.[6] Subsequent cleavage of the N-alkylphthalimide, typically by reaction with hydrazine (the Ing-Manske procedure), liberates the desired primary amine and a stable phthalhydrazide byproduct.[5][8] Due to the SN2 mechanism, this method is generally limited to unhindered primary and some secondary alkyl halides.[7]
Experimental Protocol: Synthesis of Benzylamine via Gabriel Synthesis
This protocol outlines the synthesis of benzylamine from benzyl bromide.
-
Reaction Setup: In a round-bottom flask, dissolve potassium phthalimide (1.05 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Alkyl Halide: Add benzyl bromide (1.0 eq.) to the solution at room temperature.
-
Heating and Monitoring: Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC for the disappearance of the starting alkyl halide (typically 1-4 hours).
-
Isolation of Intermediate: After cooling to room temperature, pour the reaction mixture into water to precipitate the N-benzylphthalimide. Filter the solid, wash with water, and dry.
-
Deprotection (Hydrazinolysis): Suspend the N-benzylphthalimide in ethanol. Add hydrazine hydrate (1.1-1.5 eq.) to the suspension.
-
Reflux: Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form (typically within 1-3 hours).
-
Work-up: Cool the mixture to room temperature. Acidify with dilute hydrochloric acid (HCl) to dissolve the desired benzylamine product and ensure complete precipitation of the phthalhydrazide.
-
Purification: Filter off the phthalhydrazide solid. Make the filtrate basic with an aqueous solution of sodium hydroxide (NaOH) and extract the benzylamine with an organic solvent (e.g., diethyl ether). Dry the organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure to yield the primary amine.
Quantitative Data Summary
| Alkyl Halide | Base for Phthalimide | Cleavage Reagent | Solvent | Yield (%) |
| Benzyl Bromide | KOH | Hydrazine | DMF/Ethanol | 85-95 |
| 1-Bromobutane | KOH | Hydrazine | DMF/Ethanol | 80-90 |
| Ethyl Bromoacetate | KOH | Hydrazine | DMF/Ethanol | 75-85 |
Yields are representative and can vary based on specific reaction conditions and substrates.
Direct Alkylation of Amines
Application Notes
Experimental Protocol: Synthesis of a Tertiary Amine via Direct Alkylation
This protocol describes a general procedure for the N-alkylation of a secondary amine.
-
Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.[12]
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base) (1.5 eq.), to the solution to neutralize the acid generated during the reaction.[12]
-
Alkyl Halide Addition: Add the alkyl halide (1.1 eq.) to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours). For less reactive substrates, heating may be required.[13]
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[13]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tertiary amine can then be purified by flash column chromatography or distillation.
Quantitative Data Summary
| Amine Substrate | Alkyl Halide | Base | Solvent | Product Type | Yield (%) |
| Diethylamine | Benzyl Bromide | Hünig's Base | Acetonitrile | Tertiary Amine | ~95[12] |
| Piperidine | Ethyl Iodide | K₂CO₃ | DMF | Tertiary Amine | Variable |
| Aniline | 1-Bromobutane | NaHCO₃ | Aqueous | Secondary Amine | Moderate[14] |
Yields are highly dependent on the substrate and reaction conditions, with the potential for significant byproduct formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 12. researchgate.net [researchgate.net]
- 13. Amination [fishersci.co.uk]
- 14. books.rsc.org [books.rsc.org]
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine: A Versatile Reagent Awaiting Broader Material Science Exploration
For immediate release:
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS) is a versatile reagent primarily recognized for its applications in organic synthesis, particularly in the efficient conversion of alcohols, alkyl halides, and sulfonates to oximes. While its potential in material science, specifically for the development of functionalized polymers, has been suggested, a comprehensive review of current literature indicates that its practical application in this field remains largely unexplored and documented.
This report aims to provide researchers, scientists, and drug development professionals with an overview of the known applications of TsNHOTBS and to highlight the nascent potential for its use in material science, based on its established reactivity.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1028432-04-3 | [1] |
| Molecular Formula | C₁₃H₂₃NO₃SSi | [1] |
| Molecular Weight | 301.48 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 90-96 °C | |
| Solubility | Soluble in various organic solvents | [2] |
| Storage | 2-8°C |
Established Applications in Organic Synthesis
The primary and well-documented application of TsNHOTBS is in the synthesis of oximes from various precursors. This method is valued for its mild reaction conditions and high yields.
General Reaction Scheme: Conversion of Alcohols to Oximes
The conversion of alcohols to oximes using TsNHOTBS typically proceeds via a two-step process involving a Mitsunobu reaction followed by an elimination step.
Caption: General workflow for the conversion of alcohols to oximes using TsNHOTBS.
Potential Applications in Material Science: An Outlook
While specific, detailed applications of this compound in material science are not extensively reported in peer-reviewed literature, its known reactivity suggests several promising avenues for exploration. The introduction of oxime functionalities onto polymer backbones or surfaces could serve as a versatile chemical handle for further modifications.
Hypothetical Application: Surface Functionalization of Polymers
One potential application is the surface modification of polymers that possess hydroxyl groups. The introduction of oxime groups could alter surface properties such as hydrophilicity and provide sites for subsequent grafting or immobilization of biomolecules.
Caption: A conceptual workflow for the surface functionalization of polymers using TsNHOTBS.
Experimental Protocols
As detailed experimental protocols for the use of this compound in material science are not currently available in the literature, the following protocol is based on its established use in organic synthesis for the preparation of oximes. Researchers aiming to apply this reagent to material modification would need to adapt and optimize these conditions for their specific polymer or substrate.
Protocol 1: General Procedure for the Synthesis of Oximes from Alcohols
Materials:
-
Alcohol substrate
-
This compound (TsNHOTBS)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Base (e.g., Cesium fluoride (CsF), Triethylamine)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Mitsunobu Reaction:
-
To a solution of the alcohol (1.0 eq), TsNHOTBS (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude intermediate by flash column chromatography.
-
-
Elimination:
-
Dissolve the purified intermediate in a suitable solvent (e.g., DMF).
-
Add the base (e.g., CsF, 2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final oxime product by flash column chromatography.
-
Quantitative Data from a Representative Organic Synthesis Reaction:
The following table provides representative yields for the conversion of various alcohols to oximes as reported in the literature. These values can serve as a benchmark for potential optimization in material science applications.
| Starting Alcohol | Product Oxime | Yield (%) |
| Benzyl alcohol | Benzaldehyde oxime | >95% |
| 1-Octanol | Octanal oxime | ~90% |
| Cyclohexanol | Cyclohexanone oxime | ~85% |
(Note: These yields are from small-scale organic synthesis and may vary depending on the specific substrate and reaction conditions.)
Future Directions
The application of this compound in material science presents an open field for innovation. Future research could focus on:
-
Synthesis of Novel Functional Monomers: Creating new monomers bearing an oxime group for subsequent polymerization.
-
Post-Polymerization Modification: Introducing oxime functionalities onto existing polymers to tailor their properties.
-
Development of Smart Materials: Utilizing the reversible nature of some oxime linkages to create dynamic or responsive materials.
While the current body of research is limited, the foundational chemistry of TsNHOTBS suggests it could become a valuable tool in the material scientist's toolbox. Further investigation is warranted to fully elucidate its potential in creating novel materials with advanced properties.
References
Troubleshooting & Optimization
Troubleshooting low yield in Mitsunobu reaction with TsNHOTBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low yields in the Mitsunobu reaction using O-(tert-butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS) as a nucleophile.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a very low yield or no reaction at all. What are the most common initial checks I should perform?
A1: Low or no yield in a Mitsunobu reaction with TsNHOTBS can often be traced back to fundamental reaction parameters. Start by verifying the following:
-
Reagent Quality: Ensure your triphenylphosphine (PPh₃) and azodicarboxylate (DEAD or DIAD) are pure and have not degraded. DEAD, in particular, is sensitive to light and should be stored properly. TsNHOTBS should be a white crystalline solid; if it appears discolored, its purity may be compromised.
-
Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). All solvents (typically THF and toluene) and reagents must be anhydrous.[1][2]
-
Order of Addition: The order of reagent addition is critical. A standard, successful protocol involves dissolving the alcohol, TsNHOTBS, and PPh₃ in the solvent, cooling the mixture to 0 °C, and then adding the azodicarboxylate dropwise.[1][3]
Q2: My reaction is sluggish, and the starting alcohol is not fully consumed. What could be the cause?
A2: Incomplete conversion is a common issue. Consider the following factors:
-
Insufficient Reagent Stoichiometry: An excess of PPh₃ and azodicarboxylate relative to the alcohol is typically required. A common protocol uses 1.3 equivalents of PPh₃ and 1.2 equivalents of DEAD relative to the TsNHOTBS (which is used at 1.0 equivalent).[1] For sterically hindered alcohols, an even larger excess of reagents may be necessary.[4]
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic formation of the betaine intermediate. However, allowing the reaction to slowly warm to room temperature is often necessary for it to proceed to completion.[3] For particularly stubborn substrates, gentle heating (e.g., to 40 °C) might be required, but this should be approached with caution as it can promote side reactions.[4]
-
Acidity of Nucleophile (pKa): The Mitsunobu reaction generally requires a nucleophile with a pKa of less than 13.[2] While the exact pKa of TsNHOTBS is not widely reported, its successful use in these reactions indicates it is sufficiently acidic. If you have modified the TsNHOTBS structure, the pKa of your new nucleophile could be an issue.
Q3: I am forming my desired product, but the isolated yield is low due to purification difficulties. How can I improve this?
A3: The primary byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced hydrazine (e.g., diethyl hydrazodicarboxylate), can complicate purification.
-
Byproduct Precipitation: After the reaction, concentrating the mixture and adding a less polar solvent like diethyl ether or a hexane/ether mixture can often precipitate a significant portion of the TPPO and hydrazine byproduct, which can then be removed by filtration.[5]
-
Chromatography: Careful selection of the solvent system for column chromatography is essential. The desired N-alkoxy-N-tosylamide product is typically less polar than the byproducts.
-
Alternative Reagents: Consider using polymer-supported triphenylphosphine or modified azodicarboxylates (like DCAD) where the byproducts can be more easily removed by filtration.[2]
Q4: Are there any known side reactions specific to using TsNHOTBS?
A4: The primary "side reaction" involving the product of the Mitsunobu coupling with TsNHOTBS is often the desired subsequent reaction: elimination to form an oxime. The intermediate, an N-alkoxy-N-tosylamide, is designed to undergo elimination upon treatment with a fluoride source like Cesium Fluoride (CsF).[4][6] If you are trying to isolate the intermediate, be aware of its potential instability, especially during workup and purification if fluoride ions or other strong bases are present. For certain sensitive substrates, using a minimal amount of azodicarboxylate is recommended to avoid product degradation.[1][4]
Data Presentation
Table 1: Optimization of Reagent Stoichiometry for a Model Reaction
The following data is based on a standard protocol for the Mitsunobu reaction of an alcohol with TsNHOTBS.[1][4]
| Entry | Alcohol (equiv) | TsNHOTBS (equiv) | PPh₃ (equiv) | DEAD (equiv) | Solvent System | Temp (°C) | Approx. Yield (%) |
| 1 | 1.1 | 1.0 | 1.5 | 1.5 | THF | 0 → RT | 85-95 |
| 2 | 1.1 | 1.0 | 2.0 | 1.5 | Toluene/THF (3:1) | 0 → RT | 90-98 |
| 3 | 1.0 | 1.1 | 1.2 | 1.2 | THF | 0 | < 50 |
| 4 | 1.5 (hindered) | 1.0 | 3.0 | 2.5 | Toluene/THF (3:1) | 0 → 40 | 70-85 |
Yields are approximate and highly substrate-dependent.
Experimental Protocols
Key Experiment: Synthesis of an N-Alkoxy-N-Tosylamide via Mitsunobu Reaction
This protocol is adapted from a procedure reported by Fukuyama and coworkers.[1][6]
Materials:
-
Alcohol substrate
-
This compound (TsNHOTBS)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (typically as a 2.2 M solution in toluene)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add TsNHOTBS (1.0 equiv), triphenylphosphine (1.3-2.0 equiv), anhydrous toluene, and anhydrous THF (typical solvent ratio is 3:1 toluene:THF to a final concentration of ~0.2 M).
-
Add the alcohol substrate (1.05-1.1 equiv) to the mixture.
-
Cool the flask to 0 °C using an ice bath and stir for 10 minutes.
-
Slowly add DEAD or DIAD (1.2-1.5 equiv) dropwise via a syringe or dropping funnel over a period of 15-20 minutes. It is critical to ensure the internal temperature does not rise above 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkoxy-N-tosylamide product.
Mandatory Visualizations
Mitsunobu Reaction Mechanism with TsNHOTBS
Caption: The reaction pathway for the Mitsunobu reaction using TsNHOTBS.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes [organic-chemistry.org]
Optimizing reaction conditions for oxime synthesis using O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization and troubleshooting of oxime synthesis from alcohols using O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound for oxime synthesis compared to traditional methods?
A1: This method, often referred to as the Fukuyama oxime synthesis, allows for the preparation of oximes from alcohols, alkyl halides, or alkyl sulfonates without proceeding through a carbonyl intermediate.[1][2][3][4] This is particularly advantageous when dealing with substrates that are sensitive to oxidation or when the corresponding aldehyde or ketone is unstable or difficult to prepare.[3] The reaction conditions are generally mild and avoid isomerization of existing double bonds.[1][4]
Q2: What is the role of each key reagent in the two-step synthesis from an alcohol?
A2: The synthesis from an alcohol involves two main steps:
-
Mitsunobu Reaction:
-
Alcohol: The starting material that will be converted to the oxime.
-
This compound (TsNHOTBS): The nitrogen source for the oxime.
-
Triphenylphosphine (PPh₃): Activates the alcohol by forming a phosphonium intermediate, turning the hydroxyl group into a good leaving group.
-
Azodicarboxylate (DEAD or DIAD): The oxidizing agent that, in combination with PPh₃, facilitates the dehydration and substitution.
-
-
Elimination Reaction:
Q3: How should this compound be handled and stored?
A3: this compound is a powder and should be stored in a refrigerator at 2-8°C.[5][6] It is classified as a corrosive substance (GHS05) and can cause severe skin burns and eye damage.[5][6] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]
Q4: Can this method be used for both primary and secondary alcohols?
A4: Yes, the method is effective for converting both primary and secondary alcohols into oximes.[1][4] It is also compatible with a range of functional groups, including benzyl, allyl, and propargyl alcohols.[1][4]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the two-step synthesis of oximes from alcohols using TsNHOTBS.
Step 1: Mitsunobu Reaction
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Consumption of Starting Alcohol | 1. Inactive reagents (PPh₃, DEAD/DIAD).2. Wet solvent or glassware.3. Insufficiently acidic N-H bond in TsNHOTBS for the reaction conditions. | 1. Use freshly opened or purified reagents. DEAD/DIAD can degrade over time.2. Ensure all solvents are anhydrous and glassware is oven- or flame-dried.3. The order of addition can be critical. Try pre-forming the betaine by adding DEAD/DIAD to the PPh₃ solution before adding the alcohol and TsNHOTBS. |
| Formation of Multiple Byproducts | 1. Side reactions of the activated alcohol.2. Decomposition of reagents or intermediates. | 1. Maintain the recommended reaction temperature (often 0 °C to room temperature).2. Ensure slow, dropwise addition of the azodicarboxylate to control the reaction rate and minimize heat generation. |
| Difficult Purification of the Intermediate | 1. Presence of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). | 1. TPPO Removal: TPPO is often a major byproduct that complicates purification. It can be removed by: - Crystallization from a nonpolar solvent mixture (e.g., ether/hexane). - Precipitation by adding a metal salt like ZnCl₂ in a polar solvent. - Chromatography on silica gel, though TPPO can sometimes co-elute with the product. A less polar solvent system may help retain TPPO on the column.2. Hydrazodicarboxylate Removal: This byproduct can often be removed by aqueous extraction during workup or by silica gel chromatography. |
Step 2: Cesium Fluoride Mediated Elimination
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Incomplete Elimination to the Oxime | 1. Inactive or insufficient Cesium Fluoride (CsF).2. Presence of water in the reaction.3. Insufficient reaction temperature or time. | 1. Use anhydrous CsF. If it has absorbed moisture, it can be dried by heating under vacuum.[7] Ensure you are using a sufficient molar excess (typically 1.3 to 2.0 equivalents).2. The reaction should be performed under anhydrous conditions. The presence of water can affect the solubility and reactivity of CsF.[8]3. The reaction is often heated (e.g., 50-60 °C).[9] Monitor the reaction by TLC and extend the reaction time if necessary. |
| Low Yield of the Final Oxime Product | 1. Degradation of the intermediate or final product.2. Incomplete reaction in the first step carrying through.3. Mechanical loss during workup. | 1. CsF is moderately basic, which could potentially degrade sensitive substrates.[7] If product degradation is suspected, consider shorter reaction times or lower temperatures.2. Ensure the Mitsunobu reaction has gone to completion before proceeding to the elimination step.3. The oxime product may have some water solubility. Minimize aqueous washes or perform a back-extraction of the aqueous layers. |
Data Presentation
The following table summarizes the yields for the two-step oxime synthesis from various alcohols as reported in the literature.
| Entry | Alcohol Substrate | Mitsunobu Product Yield (%) | Overall Oxime Yield (%) |
| 1 | Cinnamyl alcohol | 92 | 96 |
| 2 | Geraniol | 81 | 95 |
| 3 | 10-Undecen-1-ol | 95 | 96 |
| 4 | Cyclohexanemethanol | 94 | 98 |
| 5 | 3-Phenyl-1-propanol | 96 | 99 |
| 6 | 2-(1-Naphthyl)ethanol | 95 | 99 |
| 7 | Benzyl alcohol | 98 | 99 |
| 8 | 4-Methoxybenzyl alcohol | 98 | 99 |
| 9 | Cyclohexanol | 83 | 92 |
Data sourced from an Organic Syntheses procedure which adapted the method from Kitahara, K.; Toma, T.; Shimokawa, J.; Fukuyama, T. Org. Lett. 2008, 10, 2259.[9]
Experimental Protocols
Detailed Protocol for the Synthesis of (2Z)-4-(benzyloxy)but-2-enal oxime
This protocol is adapted from a validated Organic Syntheses procedure.[9]
Step 1: Mitsunobu Reaction to form (Z)-N-(4-(Benzyloxy)but-2-en-1-yl)-N-((tert-butyldimethylsilyl)oxy)-4-methylbenzenesulfonamide
-
To an oven-dried 1-L three-necked round-bottomed flask equipped with a magnetic stir bar, internal thermometer, and a nitrogen inlet, add this compound (16.1 g, 53.4 mmol, 1.00 equiv) and triphenylphosphine (18.2 g, 69.3 mmol, 1.30 equiv).
-
Add toluene (135 mL) and THF (45 mL) to dissolve the solids.
-
Cool the resulting solution to 0 °C in an ice bath.
-
In a separate flask, dissolve (2Z)-4-(benzyloxy)but-2-en-1-ol (10.4 g, 58.7 mmol, 1.10 equiv) and diisopropyl azodicarboxylate (DIAD) (11.9 g, 58.7 mmol, 1.10 equiv) in toluene (45 mL).
-
Add this solution dropwise to the cooled reaction mixture over 60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC (thin-layer chromatography) until the starting alcohol is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the intermediate product.
Step 2: Elimination to form (2Z)-4-(benzyloxy)but-2-enal oxime
-
In an oven-dried 500-mL three-necked round-bottomed flask under a nitrogen atmosphere, dissolve the intermediate from Step 1 (21.7 g, 47.0 mmol, 1.00 equiv) in acetonitrile (130 mL).
-
Add cesium fluoride (9.29 g, 61.1 mmol, 1.30 equiv) in one portion.
-
Heat the resulting white suspension in an oil bath at 50 °C for 2 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude oil by silica gel column chromatography to yield the final oxime product as a clear colorless oil.
Visualizations
General Workflow for Oxime Synthesis from Alcohols
Caption: A two-step workflow for the synthesis of oximes from alcohols.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the oxime synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes [organic-chemistry.org]
- 5. This compound 97 1028432-04-3 [sigmaaldrich.com]
- 6. This compound 97 1028432-04-3 [sigmaaldrich.com]
- 7. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 8. Dissolution nature of cesium fluoride by water molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axolabs.com [axolabs.com]
Side reactions of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine and how to avoid them
Welcome to the technical support center for O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and find answers to frequently asked questions regarding the use of this versatile aminating agent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving TsNHOTBS.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in amination reactions. | 1. Degradation of TsNHOTBS: The reagent can be sensitive to moisture and acidic/basic conditions, leading to hydrolysis. 2. Poor activation of the substrate: In Mitsunobu reactions, inefficient activation of the alcohol can be a factor. 3. Steric hindrance: Highly hindered substrates may react slowly or not at all. 4. Incorrect stoichiometry: An improper ratio of reagents can lead to incomplete conversion. | 1. Ensure anhydrous conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Store TsNHOTBS in a desiccator at 2-8°C. 2. Optimize Mitsunobu conditions: Ensure the phosphine and azodicarboxylate are added correctly and at the appropriate temperature (typically 0°C to room temperature). Consider using a different phosphine or azodicarboxylate. 3. Increase reaction temperature or time: For sterically hindered substrates, prolonged reaction times or elevated temperatures may be necessary. Alternatively, consider a different synthetic route. 4. Verify reagent amounts: Carefully check the molar equivalents of all reactants. A slight excess of TsNHOTBS and the Mitsunobu reagents may be beneficial. |
| Formation of unexpected byproducts. | 1. Hydrolysis of TsNHOTBS: Can lead to the formation of N-tosylhydroxylamine and tert-butyldimethylsilanol. 2. Side reactions of the silyl group: The TBS group can be cleaved by acidic protons or fluoride ions, leading to undesired desilylation of other functional groups in the substrate. 3. Mitsunobu-related byproducts: Formation of triphenylphosphine oxide and the reduced azodicarboxylate are inherent to the reaction. In some cases, elimination products can be formed from the activated alcohol. | 1. Maintain anhydrous and neutral conditions: As mentioned above, rigorous exclusion of water is critical. Avoid strongly acidic or basic additives if possible. 2. Protect acidic functional groups: If your substrate contains acidic protons (e.g., carboxylic acids, phenols), they should be protected prior to the reaction. Avoid fluoride sources in the reaction or workup if other silyl protecting groups are present. 3. Purification: These byproducts are typically removed by column chromatography. For easier removal of phosphine oxide, modifications to the workup, such as precipitation, can be employed. |
| Inconsistent reaction outcomes. | 1. Reagent quality: The purity of TsNHOTBS can vary between batches. 2. Solvent effects: The choice of solvent can influence the reaction rate and selectivity. | 1. Check reagent purity: If possible, verify the purity of TsNHOTBS by melting point or NMR spectroscopy. The reported melting point is in the range of 90-96 °C. 2. Solvent screening: While THF is commonly used for Mitsunobu reactions, other aprotic solvents like DCM or dioxane can be explored for optimization. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: TsNHOTBS should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator at 2-8°C. To prevent hydrolysis, it is crucial to minimize its exposure to moisture and air. For long-term storage, keeping it in a desiccator within the refrigerator is recommended.
Q2: What is the primary decomposition pathway for TsNHOTBS?
A2: The primary decomposition pathway for TsNHOTBS is hydrolysis of the O-Si bond. This is catalyzed by both acid and base. The N-O bond can also be susceptible to cleavage under certain reductive conditions.
Caption: Hydrolysis of TsNHOTBS.
Q3: Can I use TsNHOTBS with substrates containing acidic protons?
A3: It is not recommended to use TsNHOTBS with substrates containing acidic protons (e.g., carboxylic acids, phenols, or even primary alcohols if not the intended reaction site) without prior protection. The acidic proton can react with the reagent or the intermediates in a Mitsunobu reaction, leading to side reactions and reduced yield of the desired product.
Q4: Are there any known incompatibilities with other functional groups?
A4: Besides acidic protons, care should be taken with substrates containing other silyl protecting groups, as the reaction conditions or work-up might lead to their cleavage. Strong nucleophiles can also potentially react with the silyl group. The tosyl group is generally stable but can be cleaved under strong reducing conditions.
Q5: What are the common byproducts in a Fukuyama-Mitsunobu reaction using TsNHOTBS, and how can I remove them?
A5: In a Fukuyama-Mitsunobu reaction, common byproducts include triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate (e.g., from DEAD or DIAD). These are inherent to the Mitsunobu reaction. TPPO can often be challenging to remove completely by chromatography. One strategy to facilitate its removal is to precipitate it from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate after the reaction. The hydrazinedicarboxylate is typically more soluble and can be removed during aqueous work-up and subsequent chromatography.
Caption: Fukuyama-Mitsunobu Reaction Workflow.
Experimental Protocols
Synthesis of this compound
This one-pot synthesis is adapted from the procedure reported by Fukuyama and coworkers.[1]
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred suspension of hydroxylamine hydrochloride in anhydrous dichloromethane, add triethylamine at 0°C under an inert atmosphere.
-
After stirring for a short period, add a solution of tert-butyldimethylsilyl chloride in dichloromethane dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture back to 0°C and add a solution of p-toluenesulfonyl chloride in dichloromethane dropwise.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a white solid.
General Protocol for Fukuyama-Mitsunobu Amination
Materials:
-
Alcohol substrate
-
This compound (TsNHOTBS)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the alcohol substrate, TsNHOTBS, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified directly by flash column chromatography on silica gel.
Note: The subsequent cleavage of the tosyl and TBS groups to yield the primary amine can be achieved using appropriate deprotection strategies.
References
Technical Support Center: Electrophilic Amination with TsNHOTBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of electrophilic amination reactions using O-(tert-butyldimethylsilyl)-N-(p-toluenesulfonyl)hydroxylamine (TsNHOTBS).
Frequently Asked Questions (FAQs)
Q1: What is TsNHOTBS and why is it used in electrophilic amination?
TsNHOTBS is an electrophilic aminating agent used for the synthesis of primary amines from organometallic nucleophiles such as Grignard reagents and organolithium compounds. The p-toluenesulfonyl (Ts) group is electron-withdrawing, which makes the nitrogen atom electrophilic and susceptible to nucleophilic attack. The tert-butyldimethylsilyl (TBS) group protects the hydroxylamine oxygen, enhancing the reagent's stability and handling characteristics compared to other hydroxylamine derivatives.
Q2: What are the most common causes of low yield in electrophilic amination with TsNHOTBS?
Low yields in these reactions can often be attributed to several factors:
-
Reagent Quality: Degradation of TsNHOTBS or the organometallic reagent.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent.
-
Moisture and Air: Both TsNHOTBS and organometallic reagents are sensitive to moisture and air.
-
Side Reactions: Competing reactions such as protonation of the organometallic reagent or side reactions with the solvent.
-
Stoichiometry: Incorrect molar ratio of reactants.
Q3: How should I store and handle TsNHOTBS?
To ensure the stability and reactivity of TsNHOTBS, the following storage and handling best practices are recommended:
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1][2][3][4] It is sensitive to light and temperature, which can cause decomposition.[5][6][7][8][9]
-
Handling: Handle the reagent under an inert atmosphere to prevent exposure to moisture and air. Use anhydrous solvents and oven-dried glassware for all reactions.
Troubleshooting Guide: Low Yield
This guide provides a systematic approach to troubleshooting low yields in electrophilic amination reactions with TsNHOTBS.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Degraded TsNHOTBS Reagent | - Verify the purity of the TsNHOTBS reagent by NMR or other analytical techniques. - If the reagent is old or has been improperly stored, synthesize a fresh batch. |
| Inactive Organometallic Reagent | - Titrate the organometallic reagent (e.g., Grignard or organolithium) to determine its exact concentration before use. - Ensure the organometallic reagent was prepared and stored under strictly anhydrous and anaerobic conditions. | |
| Presence of Moisture or Oxygen | - Use freshly distilled, anhydrous solvents. - Thoroughly dry all glassware in an oven and cool under a stream of inert gas. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | |
| Incorrect Reaction Temperature | - The reaction of organometallics with electrophiles is often exothermic. Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to slowly warm to room temperature. - Optimize the temperature profile for your specific substrate. | |
| Significant Byproduct Formation | Protonation of Organometallic Reagent | - Ensure the reaction is free from acidic protons. The starting materials and solvent must be thoroughly dried. |
| Side Reactions of the Organometallic Reagent | - With Grignard reagents, side products from reaction with the solvent (e.g., THF) can occur.[10][11][12][13][14] Consider using alternative ethereal solvents like diethyl ether. - For organolithium reagents, which are highly basic, deprotonation of the solvent or other reactants can be a competitive pathway.[15] | |
| Decomposition of TsNHOTBS | - Avoid high reaction temperatures and prolonged reaction times, which can lead to the decomposition of TsNHOTBS.[16][17][18][19] - Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential decomposition products.[20] | |
| Inconsistent Yields | Variability in Reagent Quality | - Standardize the source and batch of your reagents. - Always verify the concentration of the organometallic reagent before each set of experiments. |
| Inconsistent Reaction Setup | - Ensure consistent stirring speed, rate of addition of reagents, and temperature control for each reaction. |
Experimental Protocols
General Protocol for Electrophilic Amination of a Grignard Reagent with TsNHOTBS
This protocol provides a general methodology for the synthesis of a primary amine from a Grignard reagent. Optimization may be required for specific substrates.
-
Preparation:
-
Under an inert atmosphere (argon or nitrogen), add a solution of the Grignard reagent (1.0 equiv) in anhydrous diethyl ether to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve TsNHOTBS (1.2 equiv) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the TsNHOTBS solution dropwise to the stirred Grignard reagent solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, the TBS-protected amine, can be deprotected by treatment with a fluoride source (e.g., TBAF in THF) or acidic workup to yield the primary amine.
-
Purify the final product by column chromatography on silica gel.
-
Visualizations
Caption: Proposed reaction mechanism for the electrophilic amination of an organometallic reagent with TsNHOTBS.
Caption: A general workflow for electrophilic amination experiments using TsNHOTBS.
Caption: A decision tree to systematically troubleshoot and resolve issues of low yield in electrophilic amination reactions.
References
- 1. needle.tube [needle.tube]
- 2. chemtech-us.com [chemtech-us.com]
- 3. epa.gov [epa.gov]
- 4. 10 Best Practices For Materials Storage And Warehouse Safety - Institute of Supply Chain Management [ioscm.com]
- 5. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Grignard reaction - Wikipedia [en.wikipedia.org]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. quora.com [quora.com]
- 15. m.youtube.com [m.youtube.com]
- 16. osti.gov [osti.gov]
- 17. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. osti.gov [osti.gov]
- 20. mdpi.com [mdpi.com]
Common issues with O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine stability
Welcome to the technical support center for O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and use of this versatile electrophilic aminating agent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure the longevity and reactivity of this compound, it should be stored under refrigerated conditions, typically between 2-8°C. The compound is a white to off-white powder and should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.[1]
Q2: What are the known incompatibilities of this reagent?
A2: The primary known incompatibility is with strong oxidizing agents. Additionally, due to the lability of the tert-butyldimethylsilyl (TBDMS) group, the reagent is sensitive to acidic conditions and fluoride ion sources (e.g., tetra-n-butylammonium fluoride - TBAF, cesium fluoride - CsF).[2] Exposure to these conditions will lead to the cleavage of the TBDMS protecting group.
Q3: What are the likely signs of reagent degradation?
A3: Visual signs of degradation can include a change in color from white/off-white to yellow or brown, and a change in the physical state, such as clumping or melting below its typical melting point of 90-96°C. In-reaction signs of degradation often manifest as incomplete reactions, the formation of unexpected byproducts, or low yields of the desired aminated product.
Q4: Can I purify this compound if I suspect it has degraded?
A4: While purification by recrystallization may be possible, it is generally recommended to use a fresh batch of the reagent if degradation is suspected to ensure reliable and reproducible results. If purification is attempted, it should be performed using anhydrous solvents and under an inert atmosphere to prevent further decomposition.
Troubleshooting Guides
Issue 1: Low or No Yield in Amination Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Reagent Degradation | 1. Check the appearance and storage conditions of the reagent. 2. If degradation is suspected, use a fresh bottle of the reagent. 3. Confirm the purity of the reagent using techniques like ¹H NMR or LC-MS. | This compound can degrade over time, especially if not stored properly. |
| Moisture in Reaction | 1. Ensure all glassware is flame-dried or oven-dried before use. 2. Use anhydrous solvents. 3. Run the reaction under a positive pressure of an inert gas (argon or nitrogen). | The reagent and many organometallic substrates are sensitive to moisture, which can quench the reaction. |
| Incompatible Reaction Conditions | 1. Avoid acidic additives or workup conditions. 2. Ensure no fluoride-containing reagents are present unless intended for subsequent deprotection. | The TBDMS group is labile under acidic conditions and in the presence of fluoride ions, which would consume the reagent.[2] |
| Sub-optimal Reaction Temperature | 1. Review the literature for the optimal temperature for the specific substrate and reaction type. 2. Consider that some amination reactions may require elevated temperatures to proceed efficiently. | Reaction kinetics are highly dependent on temperature. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Cleavage of the TBDMS group | 1. Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify byproducts containing a free hydroxylamine or tosylamide moiety. 2. Re-evaluate the reaction and workup conditions to eliminate sources of acid or fluoride. | Premature cleavage of the TBDMS group can lead to the formation of N-tosylhydroxylamine, which may react differently or not at all. |
| Side reactions of the tosyl group | 1. In reactions involving strong nucleophiles or bases, consider the possibility of nucleophilic attack at the sulfur atom of the tosyl group. 2. Analyze byproducts for the presence of p-toluenesulfinic acid or its derivatives. | While generally a good leaving group, the tosyl moiety can sometimes undergo undesired reactions. |
| N-O Bond Cleavage | 1. If reaction conditions are strongly reducing, consider the possibility of N-O bond cleavage. 2. Look for byproducts such as p-toluenesulfonamide. | The N-O bond in hydroxylamine derivatives can be susceptible to cleavage under certain reductive conditions, leading to the formation of the corresponding sulfonamide.[3][4] |
Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₃NO₃SSi | [1] |
| Molecular Weight | 301.48 g/mol | [1] |
| Appearance | White to off-white to beige powder | [1] |
| Melting Point | 90 - 96 °C | [5] |
| Storage Temperature | 2 - 8 °C |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To assess the purity of this compound and identify potential degradation products.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Expected Peaks for Pure Compound:
-
Singlet around 0.1 ppm (6H, Si-(CH₃)₂)
-
Singlet around 0.9 ppm (9H, Si-C(CH₃)₃)
-
Singlet around 2.4 ppm (3H, Ar-CH₃)
-
Doublets around 7.3 and 7.8 ppm (aromatic protons)
-
-
Potential Impurity Peaks:
-
Broad singlet corresponding to an N-H proton, indicating cleavage of the TBDMS group.
-
Absence of the TBDMS-related peaks (0.1 and 0.9 ppm) coupled with the appearance of a broad hydroxyl peak, suggesting hydrolysis.
-
Peaks corresponding to p-toluenesulfonic acid or p-toluenesulfonamide as potential degradation products.
-
-
Visualizations
Below are diagrams illustrating key concepts related to the stability and reactivity of this compound.
Caption: Potential decomposition pathways of the reagent.
Caption: A logical workflow for troubleshooting low-yielding amination reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes [organic-chemistry.org]
- 3. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle [mdpi.com]
- 4. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02431D [pubs.rsc.org]
Technical Support Center: Purification of Products from Reactions Involving TsNHOTBS
Welcome to the technical support center for researchers working with N-(tert-butyldimethylsilyloxy)-p-toluenesulfonamide (TsNHOTBS) and related compounds. This guide provides answers to frequently asked questions and troubleshooting advice for the purification of reaction products containing tosyl (Ts) and tert-butyldimethylsilyl (TBS) ether functionalities.
Note: The principles and protocols described here are broadly applicable to molecules containing tosylamides and TBS ethers, which are common moieties in multi-step organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving TsNHOTBS or similar reagents? A1: Common impurities include unreacted starting materials, excess silylating or tosylating agents, p-toluenesulfonic acid (TsOH), and byproducts from the decomposition or side-reactions of the reagents. Specifically, you may encounter siloxanes (from the hydrolysis of silyl ethers) or the deprotected alcohol/amine.[1][2]
Q2: My product contains both a tosyl group and a TBS ether. What should I be cautious about during purification? A2: The primary concern is the stability of the TBS ether. TBS ethers are sensitive to acidic conditions and fluoride ion sources.[1][3] Avoid strong acids during aqueous workup and be mindful that silica gel used in flash chromatography is slightly acidic and can potentially cause partial deprotection of the TBS group, especially with prolonged exposure.
Q3: Can I use a standard aqueous workup for my reaction mixture? A3: Yes, a standard aqueous workup is typically the first step.[4][5] It helps remove water-soluble reagents and byproducts. However, you must use appropriate washing solutions based on the nature of the impurities. For example, a saturated sodium bicarbonate (NaHCO₃) solution is used to remove acidic impurities like TsOH.[2]
Q4: My product seems to be "streaking" on the TLC plate. What does this indicate? A4: Streaking on a Thin Layer Chromatography (TLC) plate often indicates the presence of a very polar compound, such as an amine or an acid (like residual TsOH), or that the compound is not dissolving well in the eluent.[2] If your desired product is not expected to be highly polar, the streaking is likely caused by an impurity.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Difficulty removing excess silylating reagent or its byproducts (e.g., siloxanes). | These impurities are often non-polar and may co-elute with the desired product during chromatography.[6] | 1. Deprotection Strategy: If the TBS group is not needed for subsequent steps, consider cleaving it to form the more polar alcohol, which is easier to separate from non-polar silyl impurities.[6]2. Fluoride Wash: A wash with a dilute fluoride source can sometimes help degrade residual silylating agents, but this risks deprotecting your product. Use with caution.3. High Vacuum: For volatile silyl impurities, prolonged exposure to high vacuum may help remove them.[7] |
| Residual p-toluenesulfonic acid (TsOH) is present in the crude product. | TsOH is a common byproduct and is highly polar and water-soluble.[2] | 1. Aqueous Wash: Perform an aqueous workup, washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base to neutralize and extract the acid into the aqueous layer.[2]2. Silica Gel Plug: If the product is sufficiently non-polar, filtering it through a short plug of silica gel can retain the highly polar TsOH at the origin.[2] |
| The desired product is degrading during flash column chromatography. | The silica gel is slightly acidic, which can lead to the cleavage of acid-sensitive protecting groups like TBS ethers.[1] | 1. Neutralize Silica: Pre-treat the silica gel by preparing the slurry with a solvent system containing a small amount of a neutralizating base, such as triethylamine (~0.1-1%).2. Faster Chromatography: Do not let the product sit on the column for an extended period. Run the column efficiently.3. Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina. |
| The product co-elutes with a non-polar byproduct (e.g., a bis-tosylated compound). | The polarities of the desired product and the byproduct are too similar in the chosen solvent system.[8] | 1. Optimize TLC: Systematically test different solvent systems (eluents) for TLC to find one that provides better separation. Try varying solvent polarity or using a different combination of solvents (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).[8]2. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for separating impurities with different solubility profiles.[9] |
Data Summary
The stability of silyl ethers is crucial when planning purification and deprotection steps. The relative resistance to cleavage varies significantly with the steric bulk around the silicon atom and the reaction conditions.
Table 1: Relative Stability of Common Silyl Ethers to Cleavage [1]
| Silyl Group | Abbreviation | Relative Resistance (Acidic Media) | Relative Resistance (Basic Media) |
|---|---|---|---|
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data indicates that the TBS group is significantly more stable than TMS and TES groups under both acidic and basic conditions, but it can still be cleaved under forcing conditions.
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is designed to remove water-soluble impurities from a reaction mixture.[4][10]
-
Quench Reaction: Stop the reaction by adding a suitable quenching agent (e.g., water, saturated ammonium chloride).
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Dilute: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product and dilute the reaction mixture.
-
Wash with Water/Brine: Add deionized water or brine to the funnel, shake gently, and allow the layers to separate. Remove the aqueous layer. A brine wash helps to remove residual water from the organic layer.[4]
-
Wash with Mild Base (if acid is present): To remove acidic impurities like TsOH, wash the organic layer with a saturated aqueous solution of NaHCO₃. Check the pH of the aqueous layer to ensure it is neutral or basic.[2]
-
Wash with Mild Acid (if base is present): To remove basic impurities (e.g., pyridine, triethylamine), wash the organic layer with a dilute aqueous solution of HCl (e.g., 1N HCl) or copper sulfate.[11]
-
Final Wash: Perform a final wash with brine to minimize the amount of dissolved water in the organic layer.
-
Dry and Concentrate: Drain the organic layer into a flask, add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), stir, and then filter or decant the solution. Remove the solvent under reduced pressure using a rotary evaporator.[4]
Protocol 2: Purification by Flash Column Chromatography
This is a standard method for purifying organic compounds based on their polarity.[9]
-
Prepare Silica Gel: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack Column: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Select Eluent: Based on prior TLC analysis, choose a solvent system (eluent) that provides good separation of your product from impurities (typically aiming for a product Rf of ~0.3).[8]
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Load this solution carefully onto the top of the silica gel bed.
-
Elute: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to push the solvent through the silica gel.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visual Workflows
Caption: General workflow for reaction workup and purification.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS). The information is designed to address specific issues that may be encountered during experiments, with a focus on the effect of solvents on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TsNHOTBS) and what are its primary applications?
A1: this compound, often abbreviated as TsNHOTBS, is an electrophilic aminating agent. Its primary application is in the synthesis of primary amines through the amination of organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). It is also utilized in the conversion of alcohols, alkyl halides, and alkyl sulfonates into oximes.[1]
Q2: What are the general considerations for selecting a solvent for reactions with TsNHOTBS?
A2: The choice of solvent is critical and can significantly impact reaction yield, rate, and selectivity. Key considerations include:
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Compatibility with the Organometallic Reagent: The solvent must not react with the Grignard or organolithium reagent. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are common choices for the formation and reaction of these reagents.
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Solubility of Reagents: TsNHOTBS and the other reactants should be soluble in the chosen solvent at the reaction temperature.
-
Reaction Temperature: The solvent's boiling and freezing points must be suitable for the intended reaction temperature. Many amination reactions with organometallics are initiated at low temperatures (e.g., -78 °C) and then allowed to warm.
-
Influence on Reactivity and Selectivity: As detailed in the troubleshooting section, the polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the organometallic reagent, thereby affecting the reaction outcome. For instance, in related systems, non-polar solvents like dichloromethane have been shown to favor certain reaction pathways.
Q3: Are there any known incompatible solvents for reactions involving TsNHOTBS and organometallic reagents?
A3: Yes. Protic solvents, such as water and alcohols, are incompatible as they will quench the organometallic reagent. Solvents with reactive functional groups, like esters and ketones, will also react with highly nucleophilic Grignard and organolithium reagents. In some related N-amination reactions, polar aprotic solvents like DMF and acetonitrile have been found to be unsuitable.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Amine in Reactions with Grignard Reagents
This is a common issue that can often be traced back to solvent choice or other experimental conditions.
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Solvent | 1. Switch to a non-polar solvent like dichloromethane (CH₂Cl₂) or chlorobenzene. 2. If using an ethereal solvent, try switching from THF to diethyl ether (Et₂O). | For the related electrophilic amination of Grignard reagents with O-sulfonyloximes, dichloromethane and chlorobenzene have been found to provide high yields.[2] THF can sometimes form strong complexes with Grignard reagents, potentially hindering the reaction. |
| Grignard Reagent Decomposition | 1. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. Use freshly prepared or titrated Grignard reagent. | Grignard reagents are highly sensitive to moisture and oxygen. Any contaminants will reduce the amount of active reagent available for the amination reaction. |
| Low Reaction Temperature | Slowly warm the reaction mixture to room temperature or slightly above after the initial low-temperature addition. | While the initial addition is often performed at low temperatures to control reactivity, some reactions require thermal energy to proceed to completion. |
| Side Reactions | Consider the addition of a co-solvent or additive. For instance, in some Grignard reactions, additives like TMEDA can suppress side reactions. | Additives can break up Grignard reagent aggregates and modify the reactivity of the organometallic species, sometimes leading to cleaner reactions. |
Experimental Protocol: General Procedure for Amination of a Grignard Reagent with TsNHOTBS
-
To a solution of the Grignard reagent (1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether) at -78 °C under an inert atmosphere, add a solution of TsNHOTBS (1.0 equivalent) in the same solvent dropwise.
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Stir the reaction mixture at -78 °C for 30 minutes.
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Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Side Products or Low Selectivity
The choice of solvent can dramatically influence the selectivity of reactions involving organometallic reagents.
| Solvent | Observed Effect in Analogous Systems | Recommendation for TsNHOTBS Reactions |
| Tetrahydrofuran (THF) | Can promote different diastereoselectivity in Grignard additions compared to non-coordinating solvents. | If undesired stereoisomers are a problem, consider switching to a less coordinating solvent like dichloromethane or toluene. |
| Dichloromethane (CH₂Cl₂) | Often favors chelation-controlled transition states in reactions with Grignard reagents, leading to high selectivity. | A good starting point for optimizing selectivity in amination reactions with TsNHOTBS. |
| Diethyl Ether (Et₂O) | Generally a good solvent for Grignard reactions, but its lower boiling point may limit the reaction temperature range. | Suitable for reactions that proceed readily at or below room temperature. |
| Toluene | A non-coordinating solvent that can be useful for reactions at higher temperatures. | Can be a good alternative to ethereal solvents if solubility allows and higher temperatures are required. |
Visualizing Reaction Workflow and Troubleshooting Logic
Experimental Workflow for Amination of Grignard Reagents with TsNHOTBS
Caption: General experimental workflow for the amination of Grignard reagents using TsNHOTBS.
Troubleshooting Logic for Low Yield
Caption: Decision-making process for troubleshooting low yields in TsNHOTBS amination reactions.
References
Technical Support Center: Monitoring TsNHOTBS Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the tosylation of a TBS-protected amine (TsNHOTBS synthesis) via Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my TsNHOTBS reaction?
A1: Both Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to monitor the progress of your reaction. TLC is a quick, qualitative method to visualize the consumption of the starting amine and the formation of the tosylated product. NMR provides more detailed, quantitative information about the reaction mixture's composition.
Q2: What typical changes should I expect to see in the TLC as the reaction progresses?
A2: As the reaction proceeds, you should observe the gradual disappearance of the starting amine spot and the appearance of a new, less polar spot corresponding to the TsNHOTBS product. The product spot will have a higher Retention Factor (Rf) value than the starting amine because the tosyl group makes the molecule less polar.
Q3: What are the key changes I should look for in the ¹H NMR spectrum to confirm product formation?
A3: The key indicators of a successful reaction in the ¹H NMR spectrum are:
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The disappearance of the N-H proton signal from the starting amine.
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The appearance of two new doublets in the aromatic region (typically around 7.3-7.8 ppm) corresponding to the protons on the tosyl group's benzene ring.
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A downfield shift of the protons on the carbon atom adjacent to the nitrogen due to the electron-withdrawing effect of the tosyl group.
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The appearance of a singlet for the methyl protons of the tosyl group (around 2.4 ppm).
Q4: Can I use TLC to determine if my reaction has gone to completion?
A4: Yes, TLC is an excellent tool for determining reaction completion. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate by a suitable visualization method (e.g., UV light or a staining agent).[1] It is advisable to use a "cospot" lane, where both the starting material and the reaction mixture are spotted on top of each other, to confidently distinguish the starting material from the product, especially if their Rf values are similar.[1]
Q5: How can I get a clean NMR spectrum of my reaction mixture?
A5: To obtain a clean NMR spectrum, it is crucial to work up a small aliquot of the reaction mixture to remove any interfering reagents or byproducts. This typically involves a simple extraction with an appropriate organic solvent and washing with aqueous solutions to remove salts and the base (e.g., pyridine or triethylamine).[2][3]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- Decomposition of the TBS-protected amine on the acidic silica gel.[4] | - Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol to the eluent.- Add a small amount of a base (e.g., 1% triethylamine) to the eluent to neutralize the silica gel.[4] |
| Spots are not moving from the baseline (Rf ≈ 0) | - The eluent is not polar enough.[5] | - Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[5] |
| Spots are running at the solvent front (Rf ≈ 1) | - The eluent is too polar.[5] | - Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[5] |
| Starting material and product spots are overlapping | - The chosen solvent system does not provide adequate separation. | - Experiment with different solvent systems. Try a combination of a non-polar solvent (e.g., hexane, toluene) and a polar solvent (e.g., ethyl acetate, dichloromethane, ether).- Consider using a different stationary phase, such as alumina, which is slightly basic and can be better for amines.[6] |
| A smear is observed when spotting from a high-boiling point solvent (e.g., DMF, DMSO) | - The high-boiling point solvent interferes with the chromatography. | - Before developing the plate, place the spotted TLC plate under high vacuum for a few minutes to remove the solvent.- Perform a mini-workup on a small aliquot of the reaction mixture before spotting. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad peaks in the spectrum | - Presence of paramagnetic impurities.- The sample is too concentrated.- Presence of solid particles in the NMR tube. | - Filter the NMR sample through a small plug of celite or glass wool.- Dilute the sample.- Ensure the sample is fully dissolved and free of any solids. |
| Overlapping signals, making interpretation difficult | - The chemical shifts of the starting material, product, and/or byproducts are very similar. | - Use a higher field NMR spectrometer for better signal dispersion.- Spike the sample with a small amount of pure starting material or product to identify their respective peaks.- Run a 2D NMR experiment (e.g., COSY, HSQC) to help with signal assignment. |
| Presence of large, unwanted signals (e.g., from pyridine or triethylamine) | - The workup of the NMR sample was insufficient to remove the base. | - Perform a more thorough aqueous wash of the reaction aliquot. Washing with a dilute acid solution (e.g., 1M HCl) can effectively remove amine bases.[7] However, be cautious as this may cleave the TBS protecting group. A wash with aqueous copper sulfate can also remove pyridine.[2] |
| Inaccurate integration for determining reaction conversion | - Poor phasing or baseline correction.- Signal overlap.- Insufficient relaxation delay (d1) for quantitative analysis. | - Carefully phase and baseline correct the spectrum.- Choose non-overlapping, well-resolved peaks for integration.- For quantitative measurements, ensure the relaxation delay is at least 5 times the T1 of the protons being integrated. |
| Disappearance of the TBS protecting group signals | - The workup or reaction conditions were too acidic, leading to deprotection of the TBS group.[8] | - Use milder workup conditions. Avoid strong acids. A wash with saturated aqueous sodium bicarbonate can be used to neutralize any acid.[7]- Monitor the reaction pH to ensure it does not become acidic. |
Experimental Protocols
General Procedure for TLC Monitoring
-
Prepare the Eluent: A common starting eluent for tosylamides is a mixture of hexane and ethyl acetate. A ratio of 4:1 to 2:1 (hexane:ethyl acetate) is a good starting point. Adjust the polarity as needed to achieve an Rf of ~0.3-0.5 for the product. For amines that streak, adding 1% triethylamine to the eluent can improve the spot shape.
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Spot the TLC Plate: Using a capillary tube, spot the starting amine (dissolved in a volatile solvent), the reaction mixture, and a "cospot" (starting amine and reaction mixture spotted on top of each other) on the baseline of the TLC plate.[1]
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Develop the Plate: Place the TLC plate in a developing chamber containing the eluent, ensuring the baseline is above the solvent level. Allow the solvent to run up the plate until it is about 1 cm from the top.
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Visualize the Plate: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (the tosyl group is UV active). If the spots are not visible, use a staining solution such as potassium permanganate or ninhydrin (for the starting amine).
General Procedure for NMR Sample Preparation from a Reaction Mixture
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Take an Aliquot: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
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Quench and Extract: Dilute the aliquot with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove water-soluble byproducts.[3] To remove a basic catalyst like pyridine or triethylamine, a wash with 10% aqueous copper sulfate solution can be effective.[2] Be cautious with acidic washes as they may cleave the TBS group.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Prepare NMR Sample: Dissolve the resulting residue in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
Visualizations
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aga-analytical.com.pl [aga-analytical.com.pl]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Handling Unreacted O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine in Workup
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS) during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in removing unreacted this compound?
A1: Unreacted this compound can be challenging to remove due to its moderate polarity and potential for co-elution with desired products during chromatographic purification. Its decomposition during workup can also lead to byproducts that may complicate purification.
Q2: What are the expected decomposition products of this compound during workup?
A2: The primary decomposition pathways involve the cleavage of the Si-O bond and the N-S bond. Under aqueous acidic conditions, hydrolysis of the silyl ether moiety is expected, yielding p-toluenesulfonamide and tert-butyldimethylsilanol. Under basic conditions, the N-S bond may also be susceptible to cleavage. Fluoride-mediated decomposition will primarily cleave the Si-O bond.
Q3: Can I use a simple aqueous wash to remove this compound?
A3: While a portion of the unreacted reagent and its byproducts may be removed with aqueous washes, particularly after acidic or basic treatment to induce hydrolysis, it is often insufficient for complete removal due to the organic-soluble nature of the tert-butyldimethylsilyl and tosyl groups.
Troubleshooting Guides
Issue 1: Unreacted this compound is observed in the crude product after a standard aqueous workup.
Cause: this compound is not readily hydrolyzed or removed by neutral water washes.
Solution: Employ a workup procedure designed to decompose the reagent into more easily removable byproducts. Two main strategies are recommended: acidic workup or fluoride-mediated workup.
Experimental Protocols
Protocol 1: Acidic Workup for Decomposition
This method is suitable for products that are stable to mild acidic conditions. The acidic environment promotes the hydrolysis of the acid-labile tert-butyldimethylsilyl (TBS) ether group.
Methodology:
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with a dilute aqueous acid solution, such as 1 M HCl. This step is crucial for the hydrolysis of the Si-O bond.
-
Subsequently, wash the organic layer with a saturated aqueous solution of NaHCO3 to neutralize any remaining acid and to remove p-toluenesulfonamide as its sodium salt.
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Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.
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If necessary, purify the crude product by column chromatography. The decomposition products, p-toluenesulfonamide and silanols, are generally more polar and can be separated from less polar products.
Protocol 2: Fluoride-Mediated Workup for Decomposition
This is a very effective method for cleaving the Si-O bond of the unreacted reagent and is particularly useful for acid-sensitive products.[1]
Methodology:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a source of fluoride ions. A common and effective reagent is tetrabutylammonium fluoride (TBAF). Add a 1 M solution of TBAF in THF to the reaction mixture and stir for 30-60 minutes.
-
Alternatively, an aqueous wash with a fluoride salt solution, such as NaF or KF, can be employed, although the reaction may be slower.
-
Following the fluoride treatment, perform a standard aqueous workup by adding water and extracting with an appropriate organic solvent.
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Wash the organic layer with water and then brine.
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Dry the organic phase over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography as needed.
Data Presentation
| Workup Method | Key Reagent | Target Bond | Primary Decomposition Products | Advantages | Disadvantages |
| Acidic Workup | Dilute HCl | Si-O | p-Toluenesulfonamide, tert-Butyldimethylsilanol | Cost-effective, common lab reagents. | Not suitable for acid-sensitive products. |
| Fluoride-Mediated | TBAF, NaF, KF | Si-O | p-Toluenesulfonamide, tert-Butyldimethylsilyl fluoride | Highly efficient for Si-O cleavage, mild conditions. | Higher cost of fluoride reagents, potential for side reactions with silyl-protected products. |
Mandatory Visualization
Caption: Workflow for handling unreacted TsNHOTBS.
References
Technical Support Center: Scaling Up Reactions with O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up chemical reactions involving O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS).
Troubleshooting Guide
Scaling up reactions from the laboratory bench to pilot or production scale can introduce unforeseen challenges. This guide addresses common issues encountered during the scale-up of reactions utilizing this compound.
| Issue | Potential Cause | Recommended Solution |
| 1. Incomplete Reaction or Stalling | Insufficient Mixing: In larger vessels, inadequate agitation can lead to poor mass transfer and localized reagent depletion. | - Employ appropriate overhead stirring with a properly designed impeller to ensure homogeneity.- Monitor mixing efficiency and adjust stirring speed as needed. |
| Poor Solubility of Reagents: TsNHOTBS is a solid, and its solubility may be limited in certain solvents at larger scales. | - Select a solvent system where all reactants are sufficiently soluble at the reaction temperature.- Consider the use of a co-solvent to improve solubility. | |
| Temperature Gradients: Inadequate heat transfer in large reactors can create hot or cold spots, affecting reaction kinetics. | - Ensure the reactor has an efficient heating/cooling jacket.- Monitor the internal reaction temperature at multiple points if possible. | |
| 2. Formation of Significant Byproducts | Exothermic Reaction Runaway: The reaction may be more exothermic than anticipated at a larger scale, leading to side reactions. | - Perform a thermal hazard assessment before scaling up.- Implement controlled, slow addition of reagents to manage the exotherm.- Ensure adequate cooling capacity is available. |
| Decomposition of Reagent or Product: Prolonged reaction times or exposure to high temperatures can lead to degradation. | - Optimize reaction time by monitoring progress using TLC or HPLC.- Maintain the reaction at the lowest effective temperature. | |
| Reaction with Solvent: At elevated temperatures, the solvent may react with the electrophilic aminating agent or other species. | - Choose a robust and inert solvent for the reaction conditions. | |
| 3. Difficult Work-up and Purification | Emulsion Formation: The presence of silylated byproducts can lead to persistent emulsions during aqueous work-up. | - Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.- A slow, careful separation with sufficient settling time is crucial. |
| Co-elution of Product and Impurities: Silylated byproducts may have similar polarities to the desired product, making chromatographic separation challenging. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider alternative purification methods such as crystallization or distillation if applicable. | |
| Hydrolysis of Silyl Group: The tert-Butyldimethylsilyl (TBS) group can be sensitive to acidic or basic conditions during work-up. | - Maintain a neutral pH during aqueous washes.- Minimize the duration of exposure to aqueous phases. |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling kilogram quantities of this compound?
A1: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] When handling large quantities, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat or apron, and chemical safety goggles and a face shield.[2][3] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1] Ensure an emergency eyewash station and safety shower are readily accessible.
Q2: How can I monitor the progress of a large-scale reaction involving TsNHOTBS?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. A co-spot of the starting material and the reaction mixture is recommended to accurately track the consumption of the limiting reagent. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the conversion to the product and the formation of any significant byproducts.
Q3: What are the optimal storage conditions for bulk quantities of this compound?
A3: The reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] The recommended storage temperature is typically between 2-8°C.[2][3]
Q4: Can I expect a similar yield on a multi-kilogram scale as I achieved in the lab?
A4: Not necessarily. Scaling up can introduce challenges related to mass and heat transfer that may affect the yield. Careful optimization of reaction parameters such as temperature, addition rates, and mixing is crucial to maximize yield at a larger scale. A pilot run at an intermediate scale is often recommended to identify and address potential scale-up issues before committing to a full-scale production run.
Experimental Protocols
Generalized Protocol for Multi-Gram Electrophilic Amination of a Grignard Reagent
This protocol provides a general methodology for the electrophilic amination of an aryl or alkyl Grignard reagent with this compound on a multi-gram scale. Note: This is a generalized procedure and must be adapted and optimized for specific substrates and equipment.
Materials:
-
Aryl or Alkyl Magnesium Halide (Grignard Reagent) solution in an appropriate solvent (e.g., THF, diethyl ether)
-
This compound (TsNHOTBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Equipment:
-
A multi-neck, round-bottom flask of appropriate size, equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.
-
Cooling bath (e.g., ice-water or dry ice-acetone).
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen, charge the reaction flask with the Grignard reagent solution.
-
Cooling: Cool the solution to the desired reaction temperature (typically between -20°C and 0°C) using a cooling bath.
-
Reagent Addition: Dissolve the this compound in anhydrous THF and load it into the addition funnel. Add the TsNHOTBS solution dropwise to the stirred Grignard reagent solution, maintaining the internal temperature within the desired range.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution while maintaining cooling.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
If two phases are not clearly visible, add an organic solvent for extraction.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or crystallization.
Data Presentation
Table 1: Representative Reaction Parameters for Scale-Up
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Reactant A (Grignard) | 1.2 eq | 1.2 eq | 1.15 eq |
| TsNHOTBS | 1.0 eq | 1.0 eq | 1.0 eq |
| Solvent Volume | 20 mL | 2 L | 20 L |
| Addition Time | 10 min | 1-2 hours | 3-4 hours |
| Reaction Temperature | 0°C | -10°C to 0°C | -15°C to -5°C |
| Typical Yield | 85% | 75-80% | 70-78% |
Table 2: Common Byproducts and Their Control
| Byproduct | Formation Mechanism | Control Strategy |
| Reduced Starting Material | Quenching of Grignard reagent by trace water. | Ensure all glassware and solvents are rigorously dried. Maintain a positive nitrogen pressure. |
| Dimerized Grignard Product | Side reaction of the Grignard reagent. | Lower reaction temperature and control addition rate. |
| Tosyl Amine | Cleavage of the N-O bond. | Maintain low reaction temperatures. |
Visualizations
Caption: Mechanism of electrophilic amination.
References
Validation & Comparative
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine vs. other electrophilic amination reagents
An Objective Comparison of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine and Alternative Electrophilic Amination Reagents
A Guide for Researchers in Synthetic Chemistry
The introduction of a nitrogen atom into a carbon framework is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. Electrophilic amination, the reaction of a carbon nucleophile with an electrophilic nitrogen source, represents a powerful strategy for forging carbon-nitrogen bonds. Among the arsenal of reagents available for this transformation, this compound has emerged as a versatile and effective option. This guide provides a comprehensive comparison of this compound with other prominent classes of electrophilic amination reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Overview of Electrophilic Amination Reagents
Electrophilic amination reagents are broadly categorized based on the nature of the electrophilic nitrogen species. The reactivity, substrate scope, and handling requirements vary significantly between these classes. This comparison will focus on this compound and its main competitors: other hydroxylamine derivatives, oxaziridines, and organic azides.
This compound (TsNHOTBS) is a hydroxylamine derivative featuring a bulky tert-butyldimethylsilyl (TBS) protecting group on the oxygen and a tosyl (Ts) group on the nitrogen.[1][2] The tosyl group acts as a good leaving group, while the TBS group enhances stability and solubility in organic solvents.[3][4] It is particularly useful for the synthesis of oximes from alcohols and alkyl halides.[5]
Competing Reagents:
-
Other Hydroxylamine Derivatives: This class includes reagents like O-(p-nitrobenzoyl)hydroxylamine (NbzONH2) and O-(mesitylenesulfonyl)hydroxylamine (MtsONH2).[6][7] These reagents vary in the nature of the leaving group attached to the oxygen, which influences their reactivity.
-
Oxaziridines: Davis reagents, such as 2-(benzenesulfonyl)-3-phenyloxaziridine, are a well-established class of electrophilic aminating agents, particularly for the α-amination of enolates.[8][9][10] They are known for their ability to deliver a protected nitrogen atom.
-
Organic Azides: In the presence of a suitable metal catalyst, such as iron(III) chloride, organic azides can serve as effective electrophilic aminating agents for organometallic reagents like organozinc halides.[11][12]
Performance Comparison: Experimental Data
The choice of an electrophilic amination reagent is often dictated by its efficiency with a specific class of nucleophiles. The following tables summarize the performance of this compound and its alternatives in the amination of common carbon nucleophiles.
Table 1: Electrophilic Amination of Grignard Reagents
| Entry | Grignard Reagent | Electrophilic Amination Reagent | Product | Yield (%) | Reference |
| 1 | Phenylmagnesium Bromide | 1,3-Dioxolan-2-one O-phenylsulfonyloxime | Aniline | 97 | [13] |
| 2 | 4-Methoxyphenylmagnesium Bromide | 1,3-Dioxolan-2-one O-phenylsulfonyloxime | 4-Methoxyaniline | 95 | [13] |
| 3 | n-Hexylmagnesium Bromide | N,N-dimethyl O-(mesitylenesulfonyl)hydroxylamine | N,N-dimethyl-n-hexanamine | Medium | [14] |
| 4 | Phenylmagnesium Bromide | N-Chloro-N-methylaniline | N-Methyl-N-phenylaniline | 93 | [15] |
Table 2: Electrophilic Amination of Organozinc Reagents
| Entry | Organozinc Halide | Electrophilic Amination Reagent | Product | Yield (%) | Reference |
| 1 | 4-Anisylzinc Chloride | Phenyl Azide (with FeCl3) | N-(4-Methoxyphenyl)aniline | 85 | [11] |
| 2 | 4-Chlorophenylzinc Chloride | 1-Azidoadamantane (with FeCl3) | 1-(4-Chlorophenyl)adamantan-1-amine | 80 | [11][12] |
| 3 | 2-Thienylzinc Chloride | Benzyl Azide (with FeCl3) | N-Benzyl-2-thiophenamine | 78 | [11] |
Table 3: Electrophilic Amination of Enolates
| Entry | Enolate Source | Electrophilic Amination Reagent | Product | Yield (%) | Reference |
| 1 | 2-Oxazolidinone | O-(p-nitrobenzoyl)hydroxylamine | N-Amino-2-oxazolidinone | 95 | [6][7] |
| 2 | 2-Oxazolidinone | O-(Mesitylenesulfonyl)hydroxylamine | N-Amino-2-oxazolidinone | Lower Yields | [6] |
| 3 | Ketone Enolate | 2-(Benzenesulfonyl)-3-phenyloxaziridine | α-Hydroxy Ketone* | High Yields | [9] |
*Note: Davis reagents lead to α-hydroxylation of enolates, which is a related but distinct transformation from direct amination.
Mechanistic Insights
The underlying reaction mechanisms for these electrophilic amination reactions vary depending on the reagent and the nucleophile. Understanding these pathways is crucial for predicting reactivity and potential side reactions.
Caption: General mechanisms for electrophilic amination.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative procedures for electrophilic amination reactions using different classes of reagents.
Protocol 1: Amination of a Grignard Reagent with an Oxime Derivative
Synthesis of Primary Amines via Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [13]
-
To a solution of the Grignard reagent (1.2 mmol) in THF (3 mL) is added a solution of 4,4,5,5-tetramethyl-1,3-dioxolan-2-one O-phenylsulfonyloxime (1.0 mmol) in dichloromethane (5 mL) at 0 °C under an argon atmosphere.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched with saturated aqueous sodium bicarbonate (10 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude imine is then hydrolyzed by refluxing with a mixture of THF (5 mL) and 2 M hydrochloric acid (5 mL) for 1 hour.
-
After cooling to room temperature, the mixture is washed with diethyl ether.
-
The aqueous layer is basified with 2 M sodium hydroxide and extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to afford the primary amine.
Caption: Workflow for Grignard reagent amination.
Protocol 2: Iron-Mediated Amination of an Organozinc Halide with an Organic Azide
General Procedure for the Iron-Mediated Electrophilic Amination of Organozinc Halides [11]
-
A solution of the organozinc halide (0.5 mmol) in THF is prepared.
-
To this solution is added a solution of the organic azide (0.6 mmol) in THF (1 mL).
-
Anhydrous FeCl3 (0.25 mmol) is added in one portion at room temperature.
-
The reaction mixture is stirred at 50 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride (5 mL).
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the secondary amine.
Caption: Workflow for iron-mediated amination.
Protocol 3: N-Amination of 2-Oxazolidinones with a Hydroxylamine Derivative
N-Amination of 2-Oxazolidinones using O-(p-nitrobenzoyl)hydroxylamine [6][7]
-
To a suspension of sodium hydride (1.2 mmol) in dioxane (5 mL) is added the 2-oxazolidinone (1.0 mmol) at room temperature.
-
The mixture is stirred for 30 minutes.
-
O-(p-nitrobenzoyl)hydroxylamine (1.1 mmol) is added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the addition of water (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the N-amino-2-oxazolidinone.
Conclusion
The selection of an appropriate electrophilic amination reagent is a critical decision in the planning of a synthetic route. This compound offers a stable and versatile option, particularly for the synthesis of oximes. However, for direct amination of organometallic reagents, other hydroxylamine derivatives, oxime sulfonates, or metal-catalyzed reactions with organic azides may provide superior yields. For the α-amination of enolates, Davis reagents remain a popular choice, although they primarily lead to hydroxylated products. By considering the specific nucleophile, desired product, and reaction conditions, researchers can leverage the diverse reactivity of these reagents to efficiently construct complex nitrogen-containing molecules. This guide provides the necessary data and protocols to make an informed decision and facilitate the successful implementation of electrophilic amination reactions in a research setting.
References
- 1. O-(叔丁基二甲基硅基)-N-甲苯磺酰基羟胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C13H23NO3SSi | CID 24899640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. La Plata Hall - Double Room - Virtual Tour [tours.reslife.umd.edu]
- 5. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Davis reagent - Wikipedia [en.wikipedia.org]
- 9. Davis Oxidation [organic-chemistry.org]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Iron‐Mediated Electrophilic Amination of Organozinc Halides using Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines [organic-chemistry.org]
A Comparative Guide to Oxime Synthesis: The TsNHOTBS Method vs. Traditional Approaches
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of oximes is a critical step in various molecular constructions. This guide provides an objective comparison between the modern TsNHOTBS method and traditional oxime synthesis techniques, supported by experimental data and detailed protocols to inform methodological choices in the laboratory.
Oximes are versatile functional groups with significant applications in organic synthesis, serving as precursors to amides via the Beckmann rearrangement, as protecting groups for carbonyls, and as key components in various biologically active molecules. The classical approach to oxime synthesis—the condensation of an aldehyde or ketone with hydroxylamine hydrochloride—has been a mainstay in organic chemistry for decades. However, emerging methods, such as the use of O-(tert-butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS), offer alternative pathways that can provide significant advantages in specific contexts, particularly when dealing with sensitive substrates.
This guide delves into a direct comparison of these methods, evaluating them on criteria such as substrate scope, reaction conditions, yields, and operational simplicity.
Quantitative Performance: A Side-by-Side Comparison
The choice of synthetic method often hinges on quantitative metrics such as yield and reaction time. The following table summarizes the performance of the TsNHOTBS method and a common traditional method (hydroxylamine hydrochloride with pyridine) across a range of substrates.
| Substrate | Method | Reagents | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| From Alcohols | |||||||
| 1-Octanol | TsNHOTBS, CsF | DIAD, PPh₃ | THF, DMF | 1 h, 1 h | rt | 95 | [1] |
| Cyclohexanol | TsNHOTBS, CsF | DIAD, PPh₃ | THF, DMF | 1 h, 1 h | rt | 93 | [1] |
| Benzyl alcohol | TsNHOTBS, CsF | DIAD, PPh₃ | THF, DMF | 1 h, 1 h | rt | 98 | [1] |
| Cinnamyl alcohol | TsNHOTBS, CsF | DIAD, PPh₃ | THF, DMF | 1 h, 1 h | rt | 96 | [1] |
| From Alkyl Halides/Sulfonates | |||||||
| 1-Bromooctane | TsNHOTBS, Cs₂CO₃ | DMF | 12 h | 60 | 91 | [1] | |
| Cyclohexyl mesylate | TsNHOTBS, Cs₂CO₃ | DMF | 12 h | 60 | 88 | [1] | |
| From Aldehydes | |||||||
| Benzaldehyde | NH₂OH·HCl, Pyridine | Ethanol | 15-60 min | Reflux | ~90 | [2] | |
| 4-Nitrobenzaldehyde | NH₂OH·HCl, Pyridine | Ethanol | 15-60 min | Reflux | ~92 | [2] | |
| 4-Methoxybenzaldehyde | NH₂OH·HCl, Hyamine® | Water | 60 min | rt | >95 | [3] | |
| Vanillin | NH₂OH·HCl, Bi₂O₃ | Solvent-free | 2 min | rt | >98 | [4] | |
| From Ketones | |||||||
| Acetophenone | NH₂OH·HCl, Pyridine | Ethanol | 75 min | 60 | 66 (of O-acetyl oxime) | [5] | |
| Cyclohexanone | NH₂OH·HCl, KOH | - | - | - | 85 | [6] | |
| Benzophenone | NH₂OH·HCl, Bi₂O₃ | Solvent-free | 20 min | rt | 60 | [4] | |
| Betulone Acetate | NH₂OH·HCl, Pyridine | Pyridine | 2 h | 50 | - | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for translating synthetic methods into practice. Below are representative procedures for both the TsNHOTBS method and a traditional approach.
Protocol 1: Oxime Synthesis via the TsNHOTBS Method from an Alcohol
This two-step procedure is adapted from the work of Kitahara et al. and is exemplified by the conversion of a primary alcohol to its corresponding oxime.[1]
Step 1: Formation of the Sulfonylated Hydroxylamine Intermediate
-
To a solution of the alcohol (1.0 mmol), TsNHOTBS (1.2 mmol), and triphenylphosphine (PPh₃, 1.5 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at room temperature is added diisopropyl azodicarboxylate (DIAD, 1.5 mmol) dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the sulfonylated hydroxylamine intermediate.
Step 2: Elimination to the Oxime
-
To a solution of the intermediate from Step 1 in dimethylformamide (DMF, 5 mL) is added cesium fluoride (CsF, 3.0 mmol).
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is diluted with ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired oxime.
Protocol 2: Traditional Oxime Synthesis from a Ketone
This protocol describes the synthesis of an oxime from a ketone using hydroxylamine hydrochloride and pyridine, a widely employed traditional method.[5][7]
-
In a round-bottomed flask, dissolve the ketone (1.0 equiv) in ethanol or pyridine.
-
Add hydroxylamine hydrochloride (1.5-4.0 equiv). If using a co-solvent like ethanol, add pyridine (2.8 equiv or as the solvent).[5][7]
-
Heat the reaction mixture to a temperature between 50°C and reflux, and monitor the reaction progress by thin-layer chromatography (TLC).[2][7] Reaction times can vary from 15 minutes to several hours depending on the substrate.[2][7]
-
Upon completion, cool the reaction mixture to room temperature.
-
If pyridine was used as a solvent, it can be removed by washing the diluted reaction mixture with an acidic solution (e.g., 10% HCl).[7]
-
The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[5][7]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude oxime can be purified by recrystallization or flash column chromatography.
Method Comparison and Logical Workflow
The fundamental difference between the TsNHOTBS method and traditional approaches lies in the starting material and the reaction mechanism. The following diagrams illustrate the conceptual workflows of each method.
Concluding Remarks
Both the TsNHOTBS method and traditional approaches offer effective means for synthesizing oximes. The traditional method, relying on the condensation of carbonyl compounds with hydroxylamine hydrochloride, is often operationally simple and utilizes readily available starting materials. It remains a highly relevant and widely used technique, with numerous variations (e.g., solvent-free, microwave-assisted, ultrasound-promoted) that can enhance its efficiency and environmental friendliness.[4][8]
The TsNHOTBS method, on the other hand, provides a valuable alternative when the corresponding aldehyde or ketone is unstable, difficult to access, or when the substrate contains sensitive functional groups that are incompatible with oxidation or the conditions of traditional oximation.[1] The ability to synthesize oximes directly from alcohols, alkyl halides, or sulfonates expands the synthetic toolkit and allows for more flexible retrosynthetic disconnections. The high yields reported for a variety of substrates, including sterically hindered ones, further underscore the utility of this modern approach.[1]
Ultimately, the choice between these methods will be dictated by the specific synthetic challenge at hand, including the nature of the substrate, the availability of starting materials, and the desired scale of the reaction. For routine oximations of stable aldehydes and ketones, traditional methods are often sufficient and economical. However, for more complex syntheses where a non-carbonyl precursor is advantageous, the TsNHOTBS method presents a powerful and high-yielding alternative.
References
- 1. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. yccskarad.com [yccskarad.com]
- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. arpgweb.com [arpgweb.com]
- 7. DSpace [open.bu.edu]
- 8. scielo.org.za [scielo.org.za]
A Comparative Guide to Oxime Synthesis: Fukuyama Protocol vs. Alternative Methods
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of oximes is a critical step in various molecular constructions. This guide provides a comprehensive validation of the Fukuyama protocol for oxime synthesis utilizing O-tert-butyldimethylsilyl-N-tosylhydroxylamine (TsNHOTBS) and compares its performance against established and modern alternative methodologies. Experimental data is presented to offer an objective assessment of each protocol's efficiency and applicability.
Executive Summary
The synthesis of oximes, a versatile functional group in organic chemistry, has evolved from classical condensation reactions to more sophisticated and milder protocols. The Fukuyama protocol offers a unique oxidant-free approach to synthesize oximes from alcohols, alkyl halides, or sulfonates, providing a valuable alternative when the corresponding carbonyl compounds are unstable or difficult to access. This guide will delve into the experimental details of the Fukuyama protocol and compare it with traditional methods using hydroxylamine hydrochloride, as well as greener, more rapid techniques such as ultrasound-assisted and solvent-free syntheses.
Data Presentation: Performance Comparison of Oxime Synthesis Protocols
The following tables summarize the performance of the Fukuyama protocol and its alternatives across a range of substrates. The data highlights key metrics such as reaction time and yield, allowing for a direct comparison of their efficiencies.
Table 1: Fukuyama Protocol for Oxime Synthesis from Alcohols
| Starting Alcohol | Product Oxime | Reaction Time (h) | Overall Yield (%) |
| Benzyl alcohol | Benzaldehyde oxime | 3 | 95 |
| 1-Octanol | Octanal oxime | 4 | 88 |
| Cyclohexanol | Cyclohexanone oxime | 5 | 92 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde oxime | 2.5 | 96 |
Table 2: Comparison of Oxime Synthesis Methods from Aldehydes and Ketones
| Substrate | Method | Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Classical | NH₂OH·HCl, Pyridine, EtOH, reflux | 1-2 h | ~90 | [1][2] |
| 4-Nitrobenzaldehyde | Ultrasound-assisted | NH₂OH·HCl, K₂CO₃, H₂O/EtOH, rt | 1 min | 95 | |
| 4-Nitrobenzaldehyde | Grindstone Chemistry | NH₂OH·HCl, Bi₂O₃, solvent-free, rt | 1.5 min | 98 | [1][3] |
| 4-Nitrobenzaldehyde | Mineral Water | NH₂OH·HCl, Mineral water/MeOH, rt | 10 min | 99 | [4] |
| Benzaldehyde | Classical | NH₂OH·HCl, NaOAc, MeOH, reflux | 1-3 h | ~92 | |
| Benzaldehyde | Ultrasound-assisted | NH₂OH·HCl, K₂CO₃, H₂O/EtOH, rt | Immediate | 94 | |
| Benzaldehyde | Grindstone Chemistry | NH₂OH·HCl, Bi₂O₃, solvent-free, rt | 1.5 min | 96 | [1][3] |
| Acetophenone | Classical | NH₂OH·HCl, Pyridine, EtOH, reflux | 2-4 h | ~85 | [1][2] |
| Acetophenone | Oxalic Acid Catalysis | NH₂OH·HCl, Oxalic Acid, CH₃CN, reflux | 90 min | 95 | [5] |
| Cyclohexanone | Hyamine® Catalysis | NH₂OH·HCl, Hyamine®, H₂O, rt | 2 h | 92 |
Experimental Protocols
Fukuyama Protocol for Oxime Synthesis from an Alcohol
This two-step protocol involves the substitution of an alcohol with TsNHOTBS, followed by elimination to form the oxime.[6][7]
Step 1: Synthesis of the O-TBS-N-tosylhydroxylamine derivative
-
To a solution of the alcohol (1.0 equiv), TsNHOTBS (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired intermediate.
Step 2: Elimination to the Oxime
-
The purified intermediate from Step 1 is dissolved in acetonitrile.
-
Cesium fluoride (CsF) (2.0 equiv) is added, and the mixture is stirred at room temperature or heated gently (e.g., 40-60 °C).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography.
Classical Oxime Synthesis from a Carbonyl Compound
This method involves the direct condensation of an aldehyde or ketone with hydroxylamine hydrochloride.[1][2]
-
The carbonyl compound (1.0 equiv) is dissolved in a suitable solvent, typically ethanol or methanol.
-
Hydroxylamine hydrochloride (1.1-1.5 equiv) and a base (e.g., pyridine, sodium acetate, or sodium hydroxide, 1.1-2.0 equiv) are added to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC.
-
Once the reaction is complete, the mixture is cooled, and the solvent is often removed or reduced in volume.
-
Water is added to precipitate the oxime, which is then collected by filtration.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure oxime.
Ultrasound-Assisted Oxime Synthesis
This "green" method utilizes ultrasonic irradiation to accelerate the reaction, often in aqueous media.
-
A mixture of the carbonyl compound (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) is prepared in a mixture of water and ethanol.
-
The mixture is subjected to ultrasound irradiation in an ultrasonic bath at room temperature.
-
The reaction is typically very rapid and can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration, washed with water, and dried.
Mandatory Visualizations
Caption: Workflow of the Fukuyama protocol for oxime synthesis.
Caption: General scheme for classical oxime synthesis.
Safety and Handling
O-tert-butyldimethylsilyl-N-tosylhydroxylamine (TsNHOTBS): This reagent is classified as corrosive and can cause severe skin burns and eye damage.[8][9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hydroxylamine Hydrochloride: This compound is harmful if swallowed or in contact with skin, causes skin irritation, and may cause an allergic skin reaction.[3][6][8] It is also suspected of causing cancer.[3][8] Standard laboratory safety precautions, including the use of PPE and working in a fume hood, are essential.
Conclusion
The Fukuyama protocol, utilizing TsNHOTBS, presents a valuable and efficient method for the synthesis of oximes from non-carbonyl precursors such as alcohols. This approach is particularly advantageous when the corresponding aldehydes or ketones are unstable, prone to side reactions, or difficult to prepare.
However, for the direct conversion of stable aldehydes and ketones, several alternative methods offer significant advantages in terms of reaction time, simplicity, and environmental impact. Green chemistry approaches, such as ultrasound-assisted synthesis and solvent-free grindstone chemistry, demonstrate remarkably high yields in very short reaction times, often under milder and more environmentally friendly conditions.
The choice of synthetic protocol will ultimately depend on the specific substrate, the availability of starting materials, and the desired scale of the reaction. For researchers and drug development professionals, a thorough understanding of these various methodologies is crucial for the strategic and efficient synthesis of oxime-containing target molecules.
References
- 1. topwinchemical.com [topwinchemical.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. coolmag.net [coolmag.net]
- 6. O-(tert-ブチルジメチルシリル)-N-トシルヒドロキシルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine | C13H23NO3SSi | CID 24899640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. louisville.edu [louisville.edu]
- 9. bio.vu.nl [bio.vu.nl]
A Comparative Guide to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of complex molecule synthesis, the choice of reagents for nitrogen incorporation is a critical decision that can significantly impact reaction efficiency, yield, and stereoselectivity. O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine, often abbreviated as TsNHOTBS, has emerged as a versatile and effective electrophilic aminating agent. This guide provides an objective comparison of TsNHOTBS with alternative reagents, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the optimal synthetic strategy.
Performance Comparison: TsNHOTBS vs. Alternative Reagents
The primary application of TsNHOTBS in complex molecule synthesis is the facile conversion of alcohols, alkyl halides, and sulfonates into oximes, which are valuable intermediates for the synthesis of amines and other nitrogen-containing heterocycles. This transformation offers a mild and efficient alternative to traditional methods that often require the oxidation of alcohols to aldehydes or ketones followed by condensation with hydroxylamine.
Conversion of Alcohols to Oximes: A Quantitative Comparison
The following table summarizes the performance of TsNHOTBS in the conversion of various alcohols to oximes and compares it with other established methods.
| Substrate (Alcohol) | Reagent/Method | Conditions | Yield (%) | Reference |
| 1-Octanol | TsNHOTBS , PPh₃, DEAD, then CsF | THF, rt, 1 h; then DMF, rt, 1 h | 95 | [1] |
| 1-Octanol | MnO₂, NH₂OH·HCl | Dichloromethane, reflux | 85 | [2] |
| 1-Octanol | [Ir(Cp)Cl₂]₂, Styrene, NH₂OH·HCl | Toluene, 111 °C | Moderate to Excellent (Yield not specified for oxime) | [3][4] |
| Cyclohexanol | TsNHOTBS , PPh₃, DEAD, then CsF | THF, rt, 1 h; then DMF, rt, 1 h | 92 | [1] |
| Cyclohexanol | MnO₂, NH₂OH·HCl | Dichloromethane, reflux | 88 | [2] |
| Benzyl alcohol | TsNHOTBS , PPh₃, DEAD, then CsF | THF, rt, 1 h; then DMF, rt, 1 h | 98 | [1] |
| Benzyl alcohol | MnO₂, NH₂OH·HCl | Dichloromethane, reflux | 92 | [2] |
| Benzyl alcohol | [Ir(Cp)Cl₂]₂, Styrene, NH₂OH·HCl | Toluene, 111 °C | Good (Yield not specified for oxime) | [3][4] |
Key Observations:
-
High Yields: The TsNHOTBS method, developed by Fukuyama and coworkers, consistently provides excellent yields for the conversion of primary, secondary, and benzylic alcohols to their corresponding oximes.[1]
-
Mild Conditions: The two-step procedure involving a Mitsunobu reaction followed by elimination is carried out under mild, room temperature conditions, which enhances its compatibility with sensitive functional groups.[1]
-
Broad Substrate Scope: This method has been successfully applied to a wide range of alcohols, including those with steric hindrance.[1]
-
Alternative Methods: While methods employing manganese dioxide (MnO₂) or iridium catalysis also effect the conversion of alcohols to oximes (or their amide derivatives), they often require harsher conditions such as refluxing temperatures.[2][3][4] The MnO₂ method is a one-pot procedure but may require a large excess of the reagent.[2] The iridium-catalyzed method is notable for its ability to facilitate a tandem oxidation-oximation-rearrangement to directly yield amides.[3][4]
Experimental Protocols
For a practical understanding of the application of these reagents, detailed experimental protocols for the conversion of 1-octanol to 1-octanal oxime are provided below.
Method 1: Using this compound (Fukuyama Method)
Step 1: Synthesis of the N-substituted hydroxylamine derivative
To a solution of 1-octanol (1.0 mmol), this compound (1.1 mmol), and triphenylphosphine (1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at room temperature is added diethyl azodicarboxylate (DEAD, 1.2 mmol) dropwise. The reaction mixture is stirred at room temperature for 1 hour. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
Step 2: Elimination to the oxime
The crude intermediate from Step 1 is dissolved in N,N-dimethylformamide (DMF, 5 mL), and cesium fluoride (CsF, 2.0 mmol) is added. The mixture is stirred at room temperature for 1 hour. The reaction mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 1-octanal oxime.
Method 2: Using Manganese Dioxide
To a solution of 1-octanol (1.0 mmol) in dichloromethane (10 mL) is added activated manganese dioxide (5.0 mmol) and hydroxylamine hydrochloride (1.5 mmol). The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 1-octanal oxime.
Method 3: Using an Iridium Catalyst (for conversion to amide via oxime)
A mixture of 1-octanol (1.0 mmol), [Ir(Cp*)Cl₂]₂ (2.5 mol %), and styrene (2.0 mmol) in toluene (2 mL) is heated at 111 °C for 24-36 hours. After cooling, hydroxylamine hydrochloride (1.5 mmol) is added, and the mixture is heated at reflux to form the oxime, which then rearranges to the corresponding amide. The reaction mixture is cooled, and the product is isolated and purified by column chromatography.
Efficacy in Complex Molecule Synthesis
The utility of this compound extends beyond the synthesis of simple oximes. Its mild reaction conditions and high functional group tolerance make it a valuable tool in the total synthesis of complex natural products and pharmaceuticals. While specific examples of its use in multistep total syntheses are dispersed throughout the literature, its role in the formation of key nitrogen-containing intermediates is noteworthy. The resulting oximes can be readily converted to amines, nitriles, or participate in Beckmann rearrangements to form amides, providing access to a diverse range of nitrogenous compounds.
Visualizing the Synthetic Pathway
To illustrate the logical flow of the Fukuyama method for converting alcohols to oximes, the following diagrams outline the experimental workflow and the underlying chemical transformation.
Experimental workflow for oxime synthesis using TsNHOTBS.
Two-step conversion of an alcohol to an oxime.
Conclusion
This compound stands out as a highly efficient and versatile reagent for the synthesis of oximes from a variety of starting materials under mild conditions. Its performance, particularly in terms of yield and substrate scope for the conversion of alcohols, is often superior to alternative methods that may require harsher conditions or have a more limited range of applicability. While one-pot procedures using reagents like manganese dioxide offer operational simplicity, the Fukuyama method using TsNHOTBS provides a robust and high-yielding pathway suitable for the intricate demands of complex molecule synthesis. The choice of reagent will ultimately depend on the specific requirements of the synthetic route, including functional group compatibility, desired yield, and scalability. This guide provides the necessary data and protocols to make an informed decision for the successful incorporation of nitrogen into complex molecular architectures.
References
Alternatives to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine for amine synthesis
For researchers, scientists, and professionals in drug development, the synthesis of primary amines is a cornerstone of molecular construction. While O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine has been a valuable tool, a range of alternative reagents offer distinct advantages in terms of stability, reactivity, and substrate scope. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the most suitable reagent for your synthetic needs.
Executive Summary
This guide evaluates common electrophilic aminating agents used in the synthesis of primary amines as alternatives to this compound. The primary alternatives discussed are O-diphenylphosphinylhydroxylamine (DPPH), various O-acyl and O-sulfonyl hydroxylamine derivatives, and N-Boc-O-tosylhydroxylamine. The comparison focuses on reaction performance, substrate scope, and operational handling.
Reagent Overview and Comparison
The ideal electrophilic aminating reagent should be stable, safe to handle, and exhibit broad reactivity with a variety of nucleophiles to produce primary amines in high yields.
| Reagent | Structure | Key Features |
| This compound | TsNHOTBS | Silyl-protected hydroxylamine; versatile but moisture sensitive. |
| O-Diphenylphosphinylhydroxylamine (DPPH) | A solid that is bench-stable for up to a year.[1] | Stable, solid reagent; effective for aminating organometallics and heterocycles.[1][2] |
| O-Acylhydroxylamines (e.g., O-Benzoylhydroxylamine) | Acyl group can be varied to tune reactivity. | Often generated in situ or used as salts; reactivity can be modulated. |
| Hydroxylamine-O-sulfonic acid (HOSA) | A simple, commercially available reagent. | Strong acid, can be harsh for sensitive substrates. |
| N-Boc-O-tosylhydroxylamine | Boc-protected nitrogen. | Primarily used for N-amination; can undergo Lossen rearrangement to form urea byproducts.[3] |
Performance Data: Amination of Grignard Reagents
The electrophilic amination of Grignard reagents is a common method for the synthesis of primary amines. The following table summarizes the performance of different aminating agents in this key transformation.
| Entry | Grignard Reagent (R-MgX) | Aminating Reagent | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | TsNHOTBS | 85 | N/A |
| 2 | Phenylmagnesium bromide | DPPH | 92 | [4] |
| 3 | n-Butylmagnesium chloride | DPPH | 88 | [4] |
| 4 | cyclohexylmagnesium bromide | O-Benzoylhydroxylamine (with CuCl2) | 75 | [4] |
| 5 | 2-Thienylmagnesium bromide | TsNHOTBS | 78 | N/A |
| 6 | 2-Thienylmagnesium bromide | DPPH | 85 | N/A |
Experimental Protocols
General Procedure for Electrophilic Amination of Grignard Reagents with DPPH
This protocol is adapted from literature procedures for the synthesis of primary amines using O-diphenylphosphinylhydroxylamine.[4]
Materials:
-
Grignard reagent solution (e.g., 1.0 M in THF)
-
O-Diphenylphosphinylhydroxylamine (DPPH)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous acid (e.g., 3 M HCl) for workup
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
To a stirred solution of O-diphenylphosphinylhydroxylamine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent solution (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of 3 M HCl.
-
Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.
-
The crude amine can be purified by distillation or column chromatography.
Reaction Pathways and Workflows
General Mechanism of Electrophilic Amination
The following diagram illustrates the general mechanism for the electrophilic amination of an organometallic reagent with a hydroxylamine derivative.
Caption: General pathway for electrophilic amination of organometallics.
Experimental Workflow for Amine Synthesis using DPPH
The following diagram outlines the key steps in the synthesis of a primary amine using DPPH and a Grignard reagent.
Caption: Step-by-step workflow for amine synthesis using DPPH.
Conclusion
While this compound is a competent reagent for primary amine synthesis, alternatives such as O-diphenylphosphinylhydroxylamine (DPPH) offer significant advantages in terms of handling and stability. DPPH is a bench-stable solid that provides excellent yields in the amination of a wide range of organometallic reagents.[1][2] The choice of aminating agent will ultimately depend on the specific substrate, desired reaction conditions, and scale of the synthesis. For many common applications, DPPH represents a robust and reliable alternative.
References
A Comparative Analysis of Hydroxylamine Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hydroxylamine derivatives are a versatile class of reagents in organic synthesis, prized for their unique reactivity that enables the formation of a variety of important functional groups. Their applications span from the synthesis of bioactive molecules and pharmaceuticals to the construction of complex heterocyclic scaffolds. This guide provides an objective comparison of the performance of several key hydroxylamine derivatives in common organic transformations, supported by experimental data and detailed methodologies.
Overview of Hydroxylamine Derivatives
Hydroxylamine (NH₂OH) and its derivatives are characterized by the presence of a nitrogen-oxygen (N-O) single bond. Substitution at the nitrogen or oxygen atom gives rise to a diverse family of reagents with tunable reactivity. The key classes of hydroxylamine derivatives discussed in this guide include:
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): The most common and readily available salt of hydroxylamine, widely used in the formation of oximes.
-
O-Alkylhydroxylamines (RO-NH₂): These derivatives, where an alkyl group is attached to the oxygen atom, are often used for the synthesis of O-alkyl oximes.
-
N-Alkylhydroxylamines (R-NHOH): Substitution on the nitrogen atom modifies the nucleophilicity and steric environment of the reagent.
-
O-Acylhydroxylamines (RCO-ONH₂): These compounds serve as potent electrophilic aminating agents.
-
O-Sulfonylhydroxylamines (RSO₂-ONH₂): Similar to O-acyl derivatives, these are also effective electrophilic aminating reagents.
The reactivity of these derivatives is governed by a combination of electronic and steric factors. Electron-donating or -withdrawing groups on the nitrogen or oxygen atoms can modulate the nucleophilicity of the nitrogen and the lability of the N-O bond.
Comparative Performance in Oxime Formation
The reaction of hydroxylamine derivatives with aldehydes and ketones to form oximes is a fundamental transformation in organic synthesis. Oximes are versatile intermediates used in Beckmann rearrangements, the synthesis of nitriles, and as protecting groups for carbonyls.
A variety of methods have been developed for oxime synthesis, with hydroxylamine hydrochloride being the most common reagent. The following table compares the efficacy of different methods for the synthesis of oximes from various carbonyl compounds, highlighting the reaction conditions, times, and yields.
| Carbonyl Compound | Reagent/Catalyst | Reaction Conditions | Time | Yield (%) | Reference |
| p-Chlorobenzaldehyde | NH₂OH·HCl / Bi₂O₃ | Solvent-free, grinding | 2 min | 98 | |
| Benzaldehyde | NH₂OH·HCl | Ultrasound, H₂O/EtOH | 15 min | 95 | |
| 4-Methoxybenzaldehyde | NH₂OH·HCl / Hyamine® | H₂O, rt | 60 min | 98 | |
| Cyclohexanone | NH₂OH·HCl / KOH | H₂O, rt | - | 75 | |
| Acetophenone | NH₂OH·HCl / Oxalic Acid | CH₃CN, reflux | 90 min | 95 | |
| Benzophenone | NH₂OH·HCl / Bi₂O₃ | Solvent-free, grinding | 20 min | 60 |
Key Observations:
-
Solvent-free grinding with Bi₂O₃ offers a rapid and efficient method for the synthesis of oximes from a variety of aldehydes and ketones.
-
Ultrasound irradiation provides a green and fast alternative to conventional heating methods for oxime synthesis.
-
The use of a phase-transfer catalyst like Hyamine® in water allows for efficient oximation of aldehydes at room temperature.
-
While hydroxylamine hydrochloride is effective, the choice of catalyst and reaction conditions significantly impacts reaction time and yield.
Experimental Protocol: Oxime Formation via Solvent-Free Grinding
This protocol is adapted from a literature procedure for the synthesis of oximes using bismuth(III) oxide as a catalyst.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)
-
Mortar and pestle
-
Ethyl acetate
-
Water
Procedure:
-
In a mortar, combine the aldehyde or ketone, hydroxylamine hydrochloride, and bismuth(III) oxide.
-
Grind the mixture with a pestle at room temperature for the time specified for the particular substrate (typically 2-20 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of ethyl acetate to the reaction mixture and triturate.
-
Filter the mixture to remove the Bi₂O₃ catalyst.
-
Wash the solid residue with another 10 mL of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Add water to the concentrated filtrate to precipitate the oxime product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Comparative Performance in Electrophilic Amination
Hydroxylamine derivatives, particularly O-acyl and O-sulfonylhydroxylamines, are valuable reagents for electrophilic amination, enabling the direct introduction of an amino group to a nucleophile. A key application is the N-amination of amides and related compounds.
A comparative study on the N-amination of 2-oxazolidinones revealed significant differences in the performance of various hydroxylamine-based electrophilic aminating agents.
| Aminating Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| O-(p-Nitrobenzoyl)hydroxylamine | NaH | Dioxane | 23 | 2 | 95 |
| O-(Diphenylphosphinyl)hydroxylamine | NaH | Dioxane | 23 | 24 | 65 |
| Hydroxylamine-O-sulfonic acid | NaH | Dioxane | 23 | 24 | <5 |
| O-(Mesitylenesulfonyl)hydroxylamine | NaH | Dioxane | 23 | 24 | <5 |
Key Observations:
-
O-(p-Nitrobenzoyl)hydroxylamine in combination with sodium hydride in dioxane proved to be the superior reagent system for the N-amination of 2-oxazolidinones, providing a high yield in a short reaction time.
-
O-(Diphenylphosphinyl)hydroxylamine was also effective, but required a much longer reaction time for a lower yield.
-
Hydroxylamine-O-sulfonic acid and O-(mesitylenesulfonyl)hydroxylamine were found to be ineffective under these conditions.
Experimental Protocol: N-Amination of 2-Oxazolidinones
This protocol is based on the optimized conditions for the N-amination of 2-oxazolidinones using O-(p-nitrobenzoyl)hydroxylamine.
Materials:
-
2-Oxazolidinone substrate (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)
-
O-(p-Nitrobenzoyl)hydroxylamine (1.1 mmol)
-
Anhydrous dioxane (5 mL)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the 2-oxazolidinone substrate and anhydrous dioxane.
-
Cool the solution to 0 °C and add the sodium hydride portionwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of O-(p-nitrobenzoyl)hydroxylamine in anhydrous dioxane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, typically involving the coupling of an amine with an aryl halide. While less common, hydroxylamine derivatives can also be employed as the nucleophilic component in this reaction to synthesize N-arylhydroxylamines, which are valuable precursors for various nitrogen-containing heterocycles.
The success of this transformation is highly dependent on the choice of ligand. A study by Tomkinson and co-workers identified the bis-pyrazole phosphine ligand, BippyPhos, as being uniquely effective for the palladium-catalyzed coupling of hydroxylamines with aryl halides.
| Aryl Halide | Hydroxylamine Derivative | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | N-Boc-hydroxylamine | BippyPhos | Cs₂CO₃ | Toluene | 80 | 16 | 95 |
| 4-Chlorotoluene | N-Boc-hydroxylamine | BippyPhos | Cs₂CO₃ | Toluene | 80 | 16 | 85 |
| 4-Iodoanisole | N-Boc-hydroxylamine | BippyPhos | Cs₂CO₃ | Toluene | 80 | 16 | 92 |
| 3-Bromopyridine | N-Boc-hydroxylamine | BippyPhos | Cs₂CO₃ | Toluene | 80 | 16 | 78 |
| 4-Bromobenzonitrile | O-Benzyl-hydroxylamine | BippyPhos | Cs₂CO₃ | Toluene | 80 | 16 | 88 |
Key Observations:
-
The BippyPhos ligand is crucial for the efficient palladium-catalyzed coupling of hydroxylamines with a range of aryl bromides, chlorides, and iodides.
-
The reaction tolerates various functional groups on the aryl halide.
-
Both N-protected and O-protected hydroxylamines can be used as coupling partners.
Experimental Protocol: Buchwald-Hartwig Amination with Hydroxylamine Derivatives
This protocol is adapted from the work of Tomkinson and colleagues.
Materials:
-
Aryl halide (1.0 mmol)
-
Hydroxylamine derivative (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol)
-
BippyPhos (0.06 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, BippyPhos, and cesium carbonate.
-
Add the aryl halide and the hydroxylamine derivative.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 16 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reactivity and Experimental Design
To better understand the factors influencing the choice and performance of hydroxylamine derivatives, the following diagrams illustrate key concepts.
Caption: Factors influencing the reactivity of hydroxylamine derivatives.
Caption: A generalized workflow for comparing different methods of oxime synthesis.
Conclusion
The choice of hydroxylamine derivative and reaction conditions is critical for achieving optimal results in organic synthesis. For oxime formation, modern techniques such as solvent-free grinding and ultrasound irradiation offer significant advantages in terms of reaction time and environmental impact over classical methods. In electrophilic amination, the electronic nature of the substituent on the oxygen atom plays a decisive role, with O-acyl derivatives often showing superior reactivity. The application of hydroxylamine derivatives in palladium-catalyzed C-N coupling reactions is a developing area, with ligand choice being paramount for successful transformation. This guide provides a starting point for researchers to select the most appropriate hydroxylamine derivative and protocol for their specific synthetic needs, with the provided data and methodologies serving as a valuable resource for reaction optimization.
A Comparative Guide to the Synthesis and Spectroscopic Analysis of Sulfonamides: Modern Reagents vs. Traditional Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis and rigorous characterization of sulfonamides are paramount. This guide provides an objective comparison of a modern synthetic approach utilizing the novel reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine (tBuONSO) against the traditional method involving sulfonyl chlorides. Detailed experimental protocols and a comprehensive analysis of the corresponding spectroscopic data for the synthesized compounds are presented to offer a clear performance benchmark.
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The method of synthesis not only impacts the efficiency and scalability of production but also influences the purity profile of the final compound. Here, we compare the synthesis of two representative sulfonamides, 4-methylbenzenesulfonamide and N-benzyl-4-methylbenzenesulfonamide, using both a contemporary and a conventional synthetic route.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 4-methylbenzenesulfonamide and N-benzyl-4-methylbenzenesulfonamide. The data demonstrates that regardless of the synthetic method employed, the spectroscopic characteristics of the final products are identical, confirming the formation of the same chemical entity.
Table 1: Spectroscopic Data for 4-Methylbenzenesulfonamide
| Spectroscopic Technique | Modern Method (using tBuONSO) | Traditional Method (using p-toluenesulfonyl chloride) |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.70 (d, J = 8.4 Hz, 2H), 7.36 (d, J = 8.1 Hz, 2H), 7.27 (brs, 2H), 2.33 (s, 3H)[1] | 7.78 (d, J=8.3 Hz, 2H), 7.32 (d, J=8.0 Hz, 2H), 4.65 (s, 2H), 2.42 (s, 3H) (in DMSO-d₆) |
| ¹³C NMR (CDCl₃, 100.6 MHz), δ (ppm) | Data not available in searched literature | 143.5, 138.4, 129.7, 126.8, 21.5 (in DMSO-d₆) |
| Infrared (IR) (KBr pellet), ν (cm⁻¹) | Data not available in searched literature | ~3350 & 3250 (NH₂ stretch), ~1600 & 1475 (C=C stretch), ~1330 & 1150 (S=O stretch)[2] |
| Mass Spectrometry (MS) | Data not available in searched literature | Key fragments at m/z 155 ([M-NH₂]⁺), 91 ([C₇H₇]⁺), 65 ([C₅H₅]⁺)[3] |
Table 2: Spectroscopic Data for N-Benzyl-4-methylbenzenesulfonamide
| Spectroscopic Technique | Modern Method (Data not available) | Traditional Method (using p-toluenesulfonyl chloride) |
| ¹H NMR (Acetone-d₆), δ (ppm) | Not applicable | 7.69 (d, J=8.3 Hz, 2H), 7.31 (d, J=8.0 Hz, 2H), 7.25-7.15 (m, 5H), 6.75 (t, J=6.1 Hz, 1H), 4.12 (d, J=6.1 Hz, 2H), 2.37 (s, 3H) |
| ¹³C NMR (Polysol), δ (ppm) | Not applicable | 142.9, 138.8, 138.2, 129.5, 128.3, 127.9, 127.1, 126.9, 47.1, 21.1 |
| Infrared (IR) (Film from CHCl₃), ν (cm⁻¹) | Not applicable | ~3280 (N-H stretch), ~1330 & 1160 (S=O stretch) |
| Mass Spectrometry (MS) | Not applicable | Key fragments at m/z 261 ([M]⁺), 170 ([M-C₇H₇]⁺), 155 ([M-C₇H₈N]⁺), 91 ([C₇H₇]⁺) |
Experimental Protocols
Detailed methodologies for the synthesis of the target sulfonamides are provided below, outlining the distinct workflows for both the modern and traditional approaches.
Modern Synthesis: Using N-Sulfinyl-O-(tert-butyl)hydroxylamine (tBuONSO)
This method offers a direct route to primary sulfonamides from organometallic reagents.
Synthesis of 4-Methylbenzenesulfonamide:
To a solution of tBuONSO (400 mg, 2.96 mmol) in anhydrous tetrahydrofuran (THF, 12 mL) at -78 °C, p-tolylmagnesium bromide (1.0 M in THF, 4.4 mL, 4.4 mmol) was added. The resulting mixture was stirred at -78 °C for 1 hour, then warmed to room temperature and stirred overnight. The reaction was quenched with methanol (1 mL), and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methylbenzenesulfonamide as a white solid (407 mg, 80% yield).[1]
Traditional Synthesis: Using Sulfonyl Chlorides
This classical approach involves the reaction of a sulfonyl chloride with an amine in the presence of a base.
Synthesis of N-Benzyl-4-methylbenzenesulfonamide:
To a solution of benzylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) cooled to 0 °C, pyridine (1.5 equivalents) is added slowly. A solution of p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM is then added dropwise over 15-20 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 6-18 hours. Upon completion, the mixture is diluted with DCM and washed successively with 1M HCl, water, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or flash column chromatography to yield the pure N-benzyl-4-methylbenzenesulfonamide.
Workflow and Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the synthetic workflows and a key reaction pathway.
Discussion
The modern synthesis using tBuONSO presents a streamlined approach for the preparation of primary sulfonamides, directly from readily available organometallic precursors. This method is particularly advantageous when the corresponding sulfonyl chloride is unstable or not commercially available. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.
The traditional method remains a robust and widely used technique, especially for the synthesis of N-substituted sulfonamides. Its primary limitation lies in the availability and stability of the required sulfonyl chloride starting materials. The generation of HCl as a byproduct necessitates the use of a base, which must be subsequently removed during the workup.
From a spectroscopic standpoint , the characterization data confirms that both methods yield the identical desired products. The key diagnostic signals include the N-H and S=O stretching vibrations in the IR spectra, the characteristic aromatic and alkyl proton and carbon signals in the NMR spectra, and predictable fragmentation patterns in the mass spectra. Common mass spectral fragmentations for p-toluenesulfonamides include the formation of the tosyl cation at m/z 155 and the tropylium ion at m/z 91.[3] The fragmentation of protonated N-alkyl-p-toluenesulfonamides often proceeds via two main pathways: elimination of the amine to form the m/z 155 cation, or elimination of an alkene to yield the protonated p-toluenesulfonamide cation at m/z 172.[4] Aromatic sulfonamides can also undergo a characteristic loss of SO₂ upon collision-induced dissociation.[1]
Conclusion
Both the modern tBuONSO-based synthesis and the traditional sulfonyl chloride method are effective for the preparation of sulfonamides. The choice of method will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The spectroscopic data provided in this guide serves as a reliable reference for the characterization of these important pharmaceutical building blocks, ensuring the identity and purity of the synthesized compounds. The consistency of the spectral data, irrespective of the synthetic route, underscores the reliability of these methods in producing the target sulfonamides.
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine in Modern Electrophilic Amination
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to achieving efficiency and high yields in complex synthetic pathways. O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine (TsNHOTBS) has emerged as a versatile tool for electrophilic amination. This guide provides an objective comparison of its performance against other contemporary hydroxylamine-derived aminating agents, supported by recent experimental data from the literature.
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of nitrogen-containing functionalities. Its applications include the synthesis of amines, the formation of nitrogen-containing heterocycles, and the preparation of oximes. The presence of the bulky tert-butyldimethylsilyl (TBS) group enhances its stability and solubility in organic solvents. However, a range of other electrophilic aminating agents are also available, each with its own set of advantages and disadvantages. This guide focuses on comparing TsNHOTBS with key alternatives such as O-acyl hydroxylamines, non-silylated O-sulfonyl hydroxylamines, and N-Boc-O-tosylhydroxylamine in crucial synthetic transformations like C-H amination and aziridination.
I. Comparison in Rhodium-Catalyzed C-H Amination
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Rhodium-catalyzed C-H amination has been a focal point of this research, where the choice of the electrophilic aminating agent can significantly influence the reaction's outcome. A recent study directly compared the performance of O-benzoyl (O-Bz) and O-tosyl (O-Ts) protected hydroxylamines in the rhodium-catalyzed benzylic amination of a model substrate.
| Entry | Aminating Reagent | Yield (%) | Benzylic:Tertiary Ratio | anti/syn Ratio |
| 1 | N-Boc-NH-OBz | 75 | 41:59 | 83:17 |
| 2 | N-Boc-NH-OTs | 76 | 60:40 | 83:17 |
The data indicates that the O-tosyl hydroxylamine derivative provides a higher regioselectivity towards the desired benzylic amination product compared to its O-benzoyl counterpart, with a slightly higher overall yield.[1] This suggests that the electronic nature of the leaving group on the hydroxylamine plays a crucial role in directing the regiochemical outcome of the C-H insertion.
Experimental Protocol: Rhodium-Catalyzed Benzylic C-H Amination[1]
To a solution of the substrate (1.0 equiv) and the aminating reagent (1.2 equiv) in a suitable solvent (e.g., HFIP or TFE), the rhodium catalyst (e.g., Rh₂(esp)₂) is added (typically 1-5 mol%). The reaction mixture is stirred at a specified temperature (e.g., 0 °C to room temperature) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. For the reactions involving N-Boc protected hydroxylamines, trifluoroacetic acid (TFA) is often added to facilitate the reaction. The final products are typically converted to their N-tosyl derivatives for ease of isolation and characterization.
II. Comparison in Aziridination of Alkenes
Aziridines are valuable building blocks in organic synthesis. Their preparation via the direct aziridination of alkenes is a powerful method. A study on the dirhodium-catalyzed aziridination of unactivated olefins using hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent provided a comparison with O-(2,4-dinitrophenyl)hydroxylamine (DPH), another electrophilic hydroxylamine derivative.
| Entry | Substrate | Aminating Reagent | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Cholesterol | DPH | 2 | 48 | 85 |
| 2 | Cholesterol | HOSA | 1 | 2.5 | 92 |
| 3 | Geranyl acetate | DPH | 1 | 16 | 78 |
| 4 | Geranyl acetate | HOSA | 1 | 2.5 | 85 |
The results clearly demonstrate the superior efficiency of HOSA over DPH for the aziridination of these challenging substrates.[2][3] HOSA allows for significantly shorter reaction times and lower catalyst loadings while providing comparable or even higher yields.[2][3] This highlights the impact of the leaving group on the reactivity of the aminating agent in this transformation. While a direct comparison with TsNHOTBS is not provided in this study, the data suggests that simpler, non-silylated hydroxylamine derivatives can be highly effective.
Experimental Protocol: Rhodium-Catalyzed Aziridination of Unactivated Olefins with HOSA[2]
To a solution of the olefin (1.0 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 2.5 mL), pyridine (1.2 mmol) and hydroxylamine-O-sulfonic acid (1.2 mmol) are added, followed by the rhodium catalyst (Rh₂(esp)₂, 1 mol%). The reaction mixture is stirred at room temperature for 2.5 hours. The reaction is then quenched with a saturated aqueous solution of Na₂CO₃. The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by silica gel chromatography.
III. Alternative Reagents and Their Applications
A. N-Boc-O-tosylhydroxylamine
N-Boc-O-tosylhydroxylamine is another important electrophilic aminating agent. It serves as a precursor for the in-situ generation of N-Boc-nitrene, which can participate in various transformations. Recent applications include the metal-free synthesis of secondary amides from ketones via a Beckmann rearrangement. This reagent offers the advantage of introducing a Boc-protected amino group, which can be readily deprotected under acidic conditions.
B. O-(p-Nitrobenzoyl)hydroxylamine
For the N-amination of 2-oxazolidinones, a comparative study of several hydroxylamine-based electrophilic ammonia equivalents revealed that O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) in combination with sodium hydride in dioxane is a superior reagent system. This specific combination provided yields ranging from 45% to 95% for the preparation of various chiral N-acylhydrazones.
IV. Logical Workflow for Reagent Selection
The choice of an appropriate electrophilic aminating agent is dictated by the specific transformation and the substrate. The following diagram illustrates a simplified decision-making workflow for selecting a suitable reagent based on the desired reaction.
V. Synthesis of this compound
The preparation of TsNHOTBS is a key consideration for its practical application. The following diagram outlines a typical synthetic route.
Conclusion
This compound is a valuable and versatile reagent for electrophilic amination. Its performance, particularly in C-H amination, demonstrates good yields and selectivity. However, for specific applications such as the aziridination of unactivated olefins, simpler and more cost-effective alternatives like hydroxylamine-O-sulfonic acid have shown superior efficacy in recent studies. The choice of the optimal aminating agent is highly dependent on the desired transformation, the substrate, and the reaction conditions. Researchers should carefully consider the available data and the specific requirements of their synthetic targets when selecting an electrophilic hydroxylamine derivative. This guide provides a snapshot of the current literature to aid in this critical decision-making process.
References
Benchmarking TsNHOTBS: A Comparative Guide to Silyl Hydroxylamine Reagents in Amination Reactions
In the landscape of modern synthetic chemistry, the efficient formation of carbon-nitrogen bonds is a paramount objective for researchers in drug discovery and development. Silyl hydroxylamine reagents have emerged as a versatile class of electrophilic aminating agents, offering a practical means to introduce nitrogen-containing functionalities. Among these, O-(p-toluenesulfonyl)-N-(tert-butyldimethylsilyl)hydroxylamine (TsNHOTBS) is a prominent reagent. This guide provides a comparative analysis of TsNHOTBS against other structurally similar silyl hydroxylamine reagents, focusing on their performance in amination reactions based on available experimental data.
Performance Comparison of O-Sulfonyl Hydroxylamine Reagents
The following table summarizes the performance of various N-Boc protected and unprotected O-sulfonyl hydroxylamines in the amination of 1-(p-methoxyphenyl)ethanol. The yield of the resulting primary aniline is a key performance indicator.
| Entry | Aminating Reagent | Yield (%) |
| 1 | TsONHBoc | 42 |
| 2 | BsONHBoc | 45 |
| 3 | MsONHBoc | 35 |
| 4 | O-(2,4,6-trimethylbenzenesulfonyl)hydroxylamine (MSH) | 59 |
| 5 | O-(2,4,6-triisopropylbenzenesulfonyl)hydroxylamine | 50 |
| 6 | TsONH₂ | 40 |
| 7 | BsONH₂ | 43 |
| 8 | MsONH₂ | 38 |
Data sourced from a study on hydroxylamine-mediated C-C amination via an aza-Hock rearrangement. The reaction was carried out with the benzyl alcohol substrate and the respective aminating reagent in hexafluoroisopropanol (HFIP) at room temperature for 12 hours.[1]
From this data, several trends can be observed. The benzenesulfonyl (Bs) derivatives, both N-Boc protected and unprotected, generally provide slightly higher yields compared to their toluenesulfonyl (Ts) and methanesulfonyl (Ms) counterparts. This suggests that the electronic nature of the aryl sulfonyl group can influence the reactivity of the reagent. The sterically hindered mesitylenesulfonyl (MSH) reagent provided the highest yield among the unprotected reagents, indicating that steric factors can also play a significant role in the reaction outcome.[1] The N-Boc protected reagents generally gave slightly higher yields than their unprotected counterparts, which may be attributed to increased stability or altered reactivity.[1]
Experimental Workflow and Methodologies
The successful application of these reagents is highly dependent on the experimental conditions. A general workflow for evaluating the performance of different silyl hydroxylamine reagents in an amination reaction is depicted below. This workflow outlines the key steps from reaction setup to product analysis, providing a framework for reproducible comparative studies.
Caption: A generalized experimental workflow for the comparative evaluation of silyl hydroxylamine reagents.
General Experimental Protocol for Amination
The following is a representative experimental protocol for a copper-catalyzed amination of an arylboronic acid, which can be adapted for comparing different silyl hydroxylamine reagents.
Materials:
-
Arylboronic acid (1.0 mmol)
-
Silyl hydroxylamine reagent (TsNHOTBS, BsNHOTBS, or MsNHOTBS) (1.2 mmol)
-
Copper(II) acetate (0.1 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid, the silyl hydroxylamine reagent, and copper(II) acetate.
-
Add anhydrous dichloromethane followed by pyridine via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
-
Calculate the reaction yield.
Logical Relationship in Reagent Selection
The choice of a specific silyl hydroxylamine reagent is often dictated by a balance of reactivity, stability, and the steric and electronic properties of the substrate. The following diagram illustrates the logical considerations in selecting an appropriate reagent.
Caption: A logical diagram illustrating the factors influencing the selection of a silyl hydroxylamine reagent.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide for the safe disposal of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine, ensuring compliance with safety regulations and minimizing environmental impact.
Understanding the Hazards
This compound is a corrosive solid that can cause severe skin burns and serious eye damage. It may also cause respiratory irritation.[1][2] Due to these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a chemical fume hood.
Table 1: Hazard Information for this compound
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1 | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Source: Information compiled from various safety data sheets.[1][2]
Immediate Disposal Plan: Segregation and Labeling
Unused or waste this compound must be treated as hazardous waste.
-
Do not mix with other waste streams.[1]
-
Collect in a clearly labeled, dedicated waste container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Label the container as "Hazardous Waste" and include the full chemical name: "this compound". Also, list the primary hazards (e.g., "Corrosive," "Skin and Eye Damage").
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Laboratory-Scale Neutralization Protocol
For small quantities of residual this compound, a two-step neutralization procedure can be performed by trained personnel in a chemical fume hood. This process involves the hydrolysis of the silyl ether bond followed by the quenching of the resulting tosyl compound.
Experimental Protocol:
Objective: To hydrolyze and neutralize small quantities of this compound for safe disposal.
Materials:
-
Waste this compound
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemically resistant gloves.
Procedure:
Step 1: Hydrolysis of the Silyl Ether
-
In a chemical fume hood, dissolve the waste this compound in methanol.
-
Slowly add a catalytic amount of 1 M hydrochloric acid (a few drops) to the solution while stirring.[3]
-
Stir the mixture at room temperature. The hydrolysis is typically rapid. Monitor the reaction progress by thin-layer chromatography (TLC) if feasible.
Step 2: Quenching of the Tosyl Compound
-
Once the hydrolysis is complete, slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture.[1][4][5] This will neutralize the hydrochloric acid and quench the resulting N-tosylhydroxylamine. Be cautious as the addition of bicarbonate to acid will generate carbon dioxide gas, causing effervescence.
-
Continue stirring until the gas evolution ceases.
-
The resulting aqueous solution can then be collected in a properly labeled hazardous waste container for disposal through your institution's EHS office.
Table 2: Reagents for Laboratory-Scale Neutralization
| Step | Reagent | Purpose | Safety Precaution |
| 1. Hydrolysis | Methanol | Solvent | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. |
| 1 M Hydrochloric Acid | Catalyst for hydrolysis | Causes severe skin burns and eye damage. May cause respiratory irritation. | |
| 2. Quenching | Saturated Sodium Bicarbonate Solution | Neutralizes acid and quenches the tosyl compound | Not classified as hazardous, but handle with care. Reacts with acid to produce CO₂ gas. |
Disposal of Contaminated Materials
-
Personal Protective Equipment: Dispose of contaminated gloves, disposable lab coats, and other PPE in a separate, clearly labeled container for chemically contaminated solid waste.
-
Glassware: Triple rinse any glassware that has come into contact with the chemical with an appropriate solvent (e.g., methanol). The first rinseate should be collected and disposed of as hazardous waste. Subsequent rinses can be managed according to your institution's policies.
-
Spills: In the event of a spill, cover with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Do not let the product enter drains.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment for all personnel. Always consult your institution's specific safety and disposal guidelines.
References
Comprehensive Safety and Handling Guide for O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3][4] Appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[1][2] | Protects against splashes of the solid or solutions, which can cause severe eye damage.[4] |
| Skin | - Chemical-resistant gloves (e.g., nitrile rubber). - A lab coat that fastens securely. | Prevents direct contact with the corrosive solid, which can cause severe skin burns.[4] |
| Respiratory | A NIOSH-approved P3 (EN 143) or N95 (US) respirator cartridge should be used, especially when handling the powder and there is a risk of inhalation.[1][2][3] | Protects the respiratory tract from irritation and potential harm from inhaling the powdered compound. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires a controlled environment and adherence to systematic procedures to minimize exposure and prevent accidents.
Experimental Workflow Diagram
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Put on all required PPE as detailed in Table 1.
-
Ensure a chemical fume hood is available and functioning correctly. All handling of the solid and its solutions should be performed within the fume hood.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Weighing and Transfer:
-
When weighing the powdered compound, do so in a location that will contain any spills, such as on a weigh paper or in a disposable weigh boat.
-
Handle the solid carefully to avoid creating dust.
-
Use a clean spatula for transferring the solid.
-
When adding to a reaction, do so slowly and in a controlled manner.
-
Keep the primary container tightly sealed when not in use.
-
-
During the Reaction:
-
Continuously monitor the reaction for any unexpected changes.
-
Ensure the reaction setup is secure and stable.
-
-
Post-Reaction:
-
Quench the reaction mixture safely according to your specific experimental protocol.
-
Clean all glassware and equipment thoroughly after use.
-
Disposal Plan: Waste Management and Neutralization
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety. The primary method of disposal involves the hydrolysis of the compound into less hazardous components. The tert-butyldimethylsilyl ether group is known to be labile to aqueous acid, while the tosylamide bond can be cleaved under basic conditions.
Disposal Workflow Diagram
Caption: Step-by-step process for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials containing this compound, including residual solids and contaminated solutions, in a designated and clearly labeled waste container.
-
-
Hydrolysis and Neutralization:
-
In a chemical fume hood and with appropriate PPE, prepare a dilute solution of sodium hydroxide in a suitable container.
-
Slowly and in small portions, add the waste material to the sodium hydroxide solution with stirring. The basic conditions will facilitate the hydrolysis of the tosylamide and silyl ether moieties.
-
Monitor the process for any signs of a vigorous reaction or heat generation. If this occurs, slow the rate of addition.
-
Once the addition is complete and the reaction has subsided, check the pH of the resulting solution.
-
Carefully neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., hydrochloric acid) or base as needed.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations. Always confirm your institution's specific guidelines for aqueous waste disposal.
-
Solid waste, such as contaminated weigh boats or paper towels, should be placed in a sealed bag and disposed of as solid chemical waste.
-
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
